molecular formula C8H3Cl3N2 B1382083 4,7,8-Trichloroquinazoline CAS No. 1027775-18-3

4,7,8-Trichloroquinazoline

Cat. No.: B1382083
CAS No.: 1027775-18-3
M. Wt: 233.5 g/mol
InChI Key: HVUDQSHQMHCEQV-UHFFFAOYSA-N
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Description

4,7,8-Trichloroquinazoline (Molecular Formula: C8H3Cl3N2) is a multifunctional halogenated quinazoline derivative that serves as a high-value synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The strategic placement of chlorine atoms at the 4, 7, and 8 positions of the quinazoline core makes it a privileged building block for constructing novel compounds, particularly for investigating anticancer and antimicrobial agents. Quinazoline derivatives are extensively researched for their ability to inhibit key biological targets. They are known to act as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in oncology . Furthermore, the quinazoline scaffold is a key component in compounds that disrupt the β-catenin/TCF4 signaling pathway, a promising target for cytotoxic agents . The halogenated quinazoline structure is also a fundamental pharmacophore in the development of molecules with broad-spectrum antimicrobial activities, as the presence of halogens like chlorine can significantly enhance these properties . This compound is presented as a premium building block for scientists developing novel therapeutic candidates. Its reactive chlorine sites allow for selective substitution, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7,8-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDQSHQMHCEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027775-18-3
Record name 4,7,8-trichloroquinazoline
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Foundational & Exploratory

A Technical Guide to the Synthesis of 4,7,8-Trichloroquinazoline: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The specific isomeric substitution pattern of chlorine atoms on this heterocyclic system can profoundly influence its biological activity and synthetic utility. This technical guide provides a detailed, in-depth exploration of the synthetic pathway to 4,7,8-trichloroquinazoline, a key intermediate for chemical and pharmaceutical research. The guide focuses on the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for its successful laboratory preparation, aimed at researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, in particular, serves as a versatile building block where the chlorine atoms at positions 4, 7, and 8 offer distinct reactivity for subsequent functionalization through nucleophilic substitution reactions. The chlorine at the C4 position is especially reactive, making it a prime site for introducing various amine, ether, or thioether linkages to build diverse molecular libraries.

The synthesis of this compound is most effectively approached through a two-step sequence starting from a readily available substituted anthranilic acid. This strategy involves:

  • Cyclocondensation: Formation of the core quinazolinone ring system.

  • Chlorination: Conversion of the quinazolinone intermediate to the final trichlorinated product.

This guide will elaborate on the mechanistic underpinnings and practical execution of this synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces back to 2-amino-3,4-dichlorobenzoic acid. This analysis forms the foundation of the forward synthesis plan.

G Target This compound Intermediate 7,8-Dichloroquinazolin-4(3H)-one Target->Intermediate Chlorination (POCl₃) StartingMaterial 2-Amino-3,4-dichlorobenzoic Acid Intermediate->StartingMaterial Cyclocondensation C1_Source One-Carbon Source (e.g., Formamide) Intermediate->C1_Source Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is a robust two-step process. Understanding the "why" behind each step is critical for successful execution and troubleshooting.

Step 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one

The initial step involves the construction of the heterocyclic quinazolinone core. This is achieved via the cyclocondensation of 2-amino-3,4-dichlorobenzoic acid with a one-carbon source, most commonly formamide.[2]

  • Causality of Experimental Choice: Formamide serves a dual role in this reaction. It acts as the source of the C2 carbon of the quinazoline ring and also functions as a high-boiling solvent, facilitating the reaction at the required elevated temperatures (typically 150-160 °C) to drive the condensation and subsequent cyclization.[2] The reaction proceeds through an initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring.

Step 2: Chlorination of 7,8-Dichloroquinazolin-4(3H)-one

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a critical transformation. This is accomplished using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4][5] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed.[6]

  • Mechanistic Deep Dive: The reaction of a quinazolinone with POCl₃ is not a simple direct displacement. It proceeds in two distinct stages.[3][5]

    • Phosphorylation: At lower temperatures (t < 25 °C), the quinazolinone oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of an O-phosphorylated intermediate.[3][5] This intermediate is highly electrophilic at the C4 position.

    • Chloride Attack & Elimination: Upon heating (typically 70-100 °C), a chloride ion (Cl⁻), present in the POCl₃ medium, acts as a nucleophile and attacks the activated C4 position.[3][4][5] This is followed by the elimination of a dichlorophosphate leaving group, resulting in the formation of the 4-chloroquinazoline product.[3][5] A minimum of one molar equivalent of POCl₃ is necessary for efficient conversion.[3][5]

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination SM 2-Amino-3,4-dichlorobenzoic Acid C₇H₅Cl₂NO₂ INT 7,8-Dichloroquinazolin-4(3H)-one C₈H₄Cl₂N₂O SM->INT Formamide (HCONH₂) 150-160 °C PROD This compound C₈H₃Cl₃N₂ INT->PROD POCl₃ (excess) 70-100 °C

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

The following protocols are consolidated from established methodologies and provide a self-validating framework for laboratory synthesis.

Protocol 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3,4-dichlorobenzoic acid (1.0 eq) with an excess of formamide (approximately 10-20 eq).[2]

  • Heating: Heat the reaction mixture in an oil bath to 150-160 °C. Maintain this temperature for 2-4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water while stirring vigorously.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove residual formamide. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the desired 7,8-dichloroquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of this compound

(Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, place the 7,8-dichloroquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base can be added to facilitate the reaction, though heating in neat POCl₃ is often sufficient.[3][7]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours.[4] The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Co-evaporation with a high-boiling inert solvent like toluene can help remove the last traces.[4]

  • Quenching: Very slowly and carefully, quench the residue by adding it to crushed ice with vigorous stirring. This is a highly exothermic step.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8. The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry it under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Expected Appearance
7,8-Dichloroquinazolin-4(3H)-oneC₈H₄Cl₂N₂O215.0480-90%Off-white to pale yellow solid
This compoundC₈H₃Cl₃N₂233.4985-95%White to light tan solid

Characterization Notes:

  • ¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals consistent with the substitution pattern.

  • ¹³C NMR: The carbon NMR will confirm the number and chemical environment of the carbon atoms in the heterocyclic ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the chlorine atoms.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound is a reliable and scalable process that relies on two fundamental transformations in heterocyclic chemistry: cyclocondensation and chlorination. By understanding the mechanisms behind the Niementowski-type quinazoline synthesis and the POCl₃-mediated chlorination, researchers can effectively produce this valuable intermediate. The protocols detailed herein provide a robust foundation for the synthesis, purification, and characterization of this compound, enabling its use in the development of novel and complex molecules for pharmaceutical and materials science applications.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Dong, H., Liu, Y., Liu, C., & Wang, G. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(12), 9239–9247. [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). 4,7-Dichloroquinoline. In Wikipedia. [Link]

  • RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Dove Medical Press. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 255–273. [Link]

  • PubMed Central. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 257, 115509. [Link]

  • Google Patents. (2014).
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubMed Central. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2268. [Link]

Sources

Introduction: The Quinazoline Scaffold and the Untapped Potential of 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7,8-Trichloroquinazoline: Properties, Synthesis, and Potential

Disclaimer: This document provides a comprehensive technical overview of this compound. It is important to note that experimentally verified data for this specific isomer is limited in peer-reviewed literature. Therefore, this guide synthesizes available predicted data with established principles of quinazoline chemistry, drawing parallels from well-characterized structural analogs to project the properties, reactivity, and potential applications of the title compound. All proposed methodologies should be considered theoretical until validated by laboratory experimentation.

The quinazoline framework, a benzo-fused pyrimidine system, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively studied and developed into successful therapeutic agents, largely due to their ability to act as kinase inhibitors.[1][2] Compounds like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have become cornerstone treatments for certain cancers. The diverse biological activities of quinazolines are broad, spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

This guide focuses on the specific, yet poorly characterized, derivative: this compound. While its close analogs are pivotal intermediates in chemical synthesis, this compound itself remains largely unexplored. The strategic placement of three chlorine atoms suggests a unique electronic profile and a highly versatile chemical intermediate for the synthesis of novel bioactive molecules. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its predicted chemical properties, a plausible synthetic route, its anticipated reactivity, and its potential as a building block for future discovery programs.

Chemical Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Lacking extensive experimental data, we rely on high-quality computational predictions to profile this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
CAS Number 1027775-18-3[5]
Molecular Formula C₈H₃Cl₃N₂[5]
Molecular Weight 233.48 g/mol [5]
Predicted Boiling Point 353.6 ± 37.0 °C[5]
Predicted Density 1.600 ± 0.06 g/cm³[5]
Predicted pKa 0.14 ± 0.70[5]

Proposed Synthesis and Characterization

While a validated synthesis for this compound is not published, a robust and highly precedented synthetic route can be proposed based on the standard preparation of 4-chloroquinazolines from their 4(3H)-quinazolinone precursors. This transformation is a cornerstone of quinazoline chemistry.

Proposed Synthetic Pathway

The most logical approach involves the chlorination of the corresponding 7,8-dichloro-4(3H)-quinazolinone. This precursor would likely be synthesized from 2-amino-3,4-dichlorobenzoic acid. The final chlorination step is typically achieved with high efficiency using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]

synthesis_pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 2-Amino-3,4-dichlorobenzoic Acid step1_reagent + Formamidine Acetate (e.g., in Formamide, 160°C) start->step1_reagent intermediate 7,8-Dichloro-4(3H)-quinazolinone step1_reagent->intermediate step2_reagent + Thionyl Chloride (SOCl₂) (e.g., Reflux, cat. DMF) intermediate->step2_reagent product This compound step2_reagent->product

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 7,8-Dichloro-4(3H)-quinazolinone

  • To a round-bottom flask, add 2-amino-3,4-dichlorobenzoic acid (1.0 equiv) and formamidine acetate (1.2 equiv).

  • Add formamide as the solvent and heat the mixture to 160 °C.

  • Maintain the temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into water, stir, and collect the solid product by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield 7,8-dichloro-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

  • Suspend the dried 7,8-dichloro-4(3H)-quinazolinone (1.0 equiv) in thionyl chloride (SOCl₂) (10-20 equiv).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equiv) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction should become a clear solution upon completion.[6][7]

  • Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice.

  • Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield pure this compound.

Characterization

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Would confirm the aromatic proton and carbon framework.

  • Mass Spectrometry (MS): Would verify the molecular weight and isotopic pattern characteristic of a trichlorinated compound.

  • Infrared (IR) Spectroscopy: Would show characteristic peaks for the aromatic C-H and C=N/C=C bonds.

Predicted Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the electron-deficient nature of the quinazoline ring, further amplified by the inductive effect of the three chlorine atoms. The C4 position is predicted to be the most reactive site.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is a well-established reactivity pattern for 2,4-dichloroquinazolines and 4-chloroquinazolines, where the C4-Cl is significantly more labile than the C2-Cl or any chlorine on the benzene ring.[8][9] The C4 position is more electron-deficient due to its proximity to the pyrimidine nitrogen atoms, making it the preferred site for nucleophilic attack. Reactions with various nucleophiles (amines, alcohols, thiols) are expected to proceed regioselectively at this position under relatively mild conditions.[2][9]

reactivity_pathway cluster_0 Nucleophilic Aromatic Substitution (SNAr) at C4 start This compound amine R-NH₂ (Primary/Secondary Amine) start->amine alcohol R-OH (Alcohol/Phenol) start->alcohol thiol R-SH (Thiol) start->thiol product_amine 4-Amino-7,8-dichloroquinazoline (e.g., Kinase Inhibitor Scaffold) amine->product_amine product_alcohol 4-Alkoxy-7,8-dichloroquinazoline alcohol->product_alcohol product_thiol 4-Thioether-7,8-dichloroquinazoline thiol->product_thiol

Caption: Predicted regioselective SₙAr reactions of this compound.

This selective reactivity makes this compound an excellent precursor for generating libraries of 4-substituted quinazolines, while retaining the 7,8-dichloro substitution pattern for further, more forcing, modifications if desired.

Applications in Research and Drug Discovery

Given the established importance of the quinazoline scaffold, this compound represents a valuable, if underutilized, building block for the synthesis of novel compounds with potential therapeutic applications.

  • Kinase Inhibitors: The primary application would be in the synthesis of 4-anilinoquinazoline derivatives as potential tyrosine kinase inhibitors (TKIs). The SₙAr reaction with a substituted aniline would yield a core structure analogous to drugs like gefitinib. The 7,8-dichloro pattern on the benzene ring offers a unique substitution that could modulate kinase selectivity, potency, and pharmacokinetic properties compared to existing inhibitors.[1][2]

  • Antimicrobial and Antiviral Agents: The quinazoline core is present in various compounds with demonstrated antimicrobial and antiviral activities.[3][4] this compound could serve as a starting point for creating novel derivatives to be screened against a wide range of pathogens.

  • Chemical Probe Development: As a highly reactive and functionalizable scaffold, it can be used to develop chemical probes to study biological pathways. For instance, it could be functionalized with fluorescent tags or affinity labels.

Conclusion

This compound is a compound with significant untapped potential. While experimental data remains scarce, a robust understanding of fundamental quinazoline chemistry allows for a confident prediction of its properties and behavior. Its structure suggests it is a highly valuable intermediate, particularly for the regioselective synthesis of 4-substituted quinazolines via nucleophilic aromatic substitution. The projected ease of synthesis and the high reactivity of the C4-chloro group position this molecule as an ideal starting material for medicinal chemists and researchers aiming to develop the next generation of quinazoline-based therapeutics. This guide provides the theoretical foundation necessary to begin the practical exploration of this promising chemical entity.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Available at: [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024). NIH. Available at: [Link]

  • Structures of representative 4-substituted quinazolines with bioactivity. ResearchGate. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2023). MDPI. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2014). PubMed Central. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PubMed Central. Available at: [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central. Available at: [Link]

Sources

An Investigative Guide to the Mechanism of Action of 4,7,8-Trichloroquinazoline: A Hypothetical Framework for a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 4,7,8-Trichloroquinazoline is not extensively characterized in the current scientific literature. This document, therefore, presents a hypothetical, yet scientifically rigorous, framework for elucidating its mechanism of action. The proposed strategies are based on the well-established biological activities of the broader quinazoline and chloro-quinazoline chemical classes.

Introduction: The Quinazoline Scaffold and the Promise of Polychlorination

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] A significant portion of these activities arises from the ability of quinazoline derivatives to act as potent enzyme inhibitors, particularly targeting protein kinases.[1][6][7] The substitution pattern on the quinazoline ring is critical in defining the specific biological activity and target selectivity.

Chlorination, in particular, has been shown to modulate the pharmacological profile of various heterocyclic compounds, often enhancing their potency and influencing their target interactions.[8][9][10] The subject of this guide, this compound, presents a unique polychlorination pattern that suggests the potential for novel and potent biological activity. This document outlines a comprehensive research plan to investigate the hypothetical mechanism of action of this compound, focusing on its potential as a kinase inhibitor in oncology.

Part 1: Initial Hypothesis - Targeting Receptor Tyrosine Kinases

Based on the extensive literature on 4-anilinoquinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, a primary hypothesis is that this compound may function as a competitive inhibitor at the ATP-binding site of these enzymes.[1][11][12] The chlorine substitutions at positions 7 and 8 could potentially enhance binding affinity within the hydrophobic pocket of the kinase domain, while the chlorine at position 4 offers a reactive site for either direct interaction or further chemical modification.

Proposed Signaling Pathway Involvement

The diagram below illustrates the canonical EGFR signaling pathway, a likely target for modulation by a quinazoline-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is necessary to systematically investigate the biological activity of this compound. The following experimental workflow is designed to test our primary hypothesis and explore alternative mechanisms.

experimental_workflow Start Start: This compound Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Target_Identification Target Identification (Kinase Panel Screen) Cytotoxicity_Screening->Target_Identification If Active Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_Identification->Pathway_Analysis Identify Hit(s) Apoptosis_Assay Apoptosis Induction Assay (Flow Cytometry) Pathway_Analysis->Apoptosis_Assay Conclusion Elucidate Mechanism of Action Apoptosis_Assay->Conclusion

Caption: A stepwise experimental workflow for investigating the mechanism of action.

In Vitro Cytotoxicity Screening

The initial step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. This will provide preliminary data on its potency and selectivity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and further dilute in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM) of this compound
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colon Carcinoma1.8
PC-3Prostate Cancer7.3
Target Identification: Kinase Panel Screening

To identify the direct molecular targets of this compound, a broad in vitro kinase panel screen is essential. This will reveal which kinases are inhibited by the compound and with what potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Promega) that offers a wide range of purified human kinases.

  • Compound Submission: Submit this compound at a screening concentration (e.g., 10 µM).

  • Kinase Reaction: The kinase reactions are typically performed in a buffer containing the purified kinase, a substrate (peptide or protein), and ATP. The reaction is initiated by the addition of ATP.

  • Inhibition Measurement: The activity of each kinase is measured in the presence and absence of the test compound. The method of detection can vary (e.g., radiometric, fluorescence, luminescence).

  • Data Analysis: The percentage of inhibition for each kinase is calculated. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.

Signaling Pathway Analysis: Western Blotting

Once a primary kinase target is identified (e.g., EGFR), western blotting can be used to confirm the on-target effect in a cellular context by examining the phosphorylation status of downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Stimulation and Inhibition: Pre-treat the cells with varying concentrations of this compound for 2 hours. Then, stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Apoptosis Induction Assay

Many effective anticancer agents induce apoptosis in cancer cells.[8][9] Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to quantify the extent of apoptosis induced by this compound.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat A549 cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Part 3: Alternative Mechanisms and Future Directions

While the primary hypothesis focuses on kinase inhibition, the broad biological activity of quinazolines suggests other potential mechanisms.[6][7] Future investigations could explore:

  • Topoisomerase Inhibition: Some quinazoline derivatives are known to inhibit topoisomerases, leading to DNA damage and cell death.[6]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another established anticancer mechanism for some heterocyclic compounds.

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a target for some quinazoline-based chemotherapeutics.[6]

Conclusion

This technical guide provides a hypothetical yet robust framework for the systematic investigation of the mechanism of action of the novel compound this compound. By leveraging established protocols and a logical, stepwise experimental approach, the proposed research plan is designed to efficiently identify its molecular targets, elucidate its impact on cellular signaling pathways, and ultimately define its therapeutic potential. The unique substitution pattern of this compound warrants a thorough investigation, which could lead to the development of a new class of potent and selective therapeutic agents.

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In silico modeling of 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4,7,8-Trichloroquinazoline for Drug Discovery Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of this compound, a representative of the versatile quinazoline scaffold. Recognizing that this specific isomer may be a novel or less-studied compound, we present a robust and adaptable computational workflow applicable to new chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines methodological protocols with the underlying scientific rationale. We will navigate through the critical stages of in silico drug discovery, including physicochemical characterization, target identification, molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each step is detailed with field-proven insights to ensure technical accuracy and a self-validating experimental design.

Introduction: The Quinazoline Scaffold and the Subject of Our Study

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1][2] These compounds are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antibacterial, and antifungal effects.[3] This guide focuses on a specific, lesser-known derivative, this compound. While direct experimental data on this particular isomer is scarce, its structural similarity to other biologically active quinazolines and quinolines makes it a compelling subject for in silico investigation.[4]

Our approach is grounded in the principle that the biological activity of a compound is a function of its chemical structure.[5] By leveraging computational tools, we can predict the behavior of this compound at a molecular level, thereby guiding its potential development as a therapeutic agent.[6]

Physicochemical Profile of this compound

PropertyPredicted Value for this compoundReference Compound: 4,7,8-Trichloroquinoline
Molecular Formula C₈H₃Cl₃N₂C₉H₄Cl₃N
Molecular Weight 233.49 g/mol 232.49 g/mol [4]
LogP (Octanol-Water Partition Coefficient) ~4.0-4.5~4.1[7]
Topological Polar Surface Area (TPSA) ~25.78 Ų~12.89 Ų
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 21

Note: The values for this compound are estimates from computational tools and should be experimentally verified.

Target Identification: Where Does the Molecule Act?

A critical step in drug discovery is identifying the biological target(s) of a compound. For a novel molecule like this compound, we can employ a combination of ligand-based and structure-based approaches.

  • Ligand-Based Approach : This involves searching for known drugs or bioactive compounds that are structurally similar to our query molecule. The targets of these similar compounds are then considered potential targets for this compound. Quinazoline derivatives are known to target a variety of proteins, including:

    • Kinases : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets for anticancer quinazolines.[2][8]

    • Tubulin : Some quinazolines act as microtubule targeting agents by binding to the colchicine site of tubulin.[8]

    • Bacterial Enzymes : In the context of antibacterial discovery, enzymes like β-ketoacyl-ACP-synthase II (FabF) have been identified as targets for quinazolines.[9]

  • Structure-Based Approach (Inverse Docking) : If no close structural analogs are found, we can perform inverse docking. This involves docking this compound against a large library of protein structures to identify potential binding partners.

For the purpose of this guide, we will proceed with a well-established target for quinazoline derivatives: Epidermal Growth Factor Receptor (EGFR) , a key player in many cancers.[10]

The In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail the core computational experiments for evaluating the interaction of this compound with its potential target, EGFR.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (EGFR - PDB: 1M17) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim QSAR QSAR Modeling MD_Sim->QSAR

Caption: A generalized workflow for the in silico evaluation of a small molecule.

Ligand and Protein Preparation

The quality of your input structures directly impacts the reliability of your results. This preparatory phase is crucial and must be performed with care.

Protocol: Ligand Preparation

  • Obtain 2D Structure : Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D : Convert the 2D structure to a 3D conformation.

  • Energy Minimization : Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring the ligand's geometry is realistic.

  • Assign Partial Charges : Assign partial charges to each atom (e.g., Gasteiger charges).

  • Save in a Docking-Compatible Format : Save the prepared ligand structure in a format compatible with your docking software (e.g., PDBQT for AutoDock).

Protocol: Protein Preparation

  • Download Protein Structure : Obtain the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1M17.

  • Clean the Structure : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of water is important as their positions in a static crystal structure may not represent their dynamic nature in solution and can interfere with ligand binding.

  • Add Hydrogens : Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.

  • Assign Charges : Assign partial charges to the protein atoms.

  • Define the Binding Site : Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through pocket prediction algorithms.[11]

  • Save in a Docking-Compatible Format : Save the prepared protein structure in the appropriate format (e.g., PDBQT).

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[12][13] We will use AutoDock Vina, a widely used open-source docking program.[14]

Protocol: Molecular Docking with AutoDock Vina

  • Define the Grid Box : A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The size of the box should be large enough to accommodate the ligand in various orientations.

  • Run Docking Simulation : Execute the docking calculation. AutoDock Vina will explore different conformations of the ligand within the grid box and score them based on a semi-empirical free energy force field.

  • Analyze the Results : The output will be a set of binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[15] Analyze the top-ranked pose to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the EGFR active site.

Expected Docking Results (Hypothetical)

ParameterValueInterpretation
Binding Affinity -8.5 kcal/molStrong predicted binding affinity.
Key Interacting Residues Met793, Gly796, Leu718, Thr790These residues are known to be important for inhibitor binding in the EGFR kinase domain.
Interaction Types Hydrogen bond with Met793, hydrophobic interactions with Leu718.These interactions anchor the ligand in the binding pocket.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer insights into the dynamic behavior of the complex over time.[16] This is crucial for assessing the stability of the predicted binding pose. We will use GROMACS, a versatile and widely used MD simulation package.[17]

MD_Workflow Start Start with Docked Complex Topology Generate Topology Files Start->Topology Solvation Solvate with Water Topology->Solvation Neutralize Add Ions to Neutralize Solvation->Neutralize Minimization Energy Minimization Neutralize->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A typical workflow for a molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

  • System Preparation : Start with the best-docked pose of the this compound-EGFR complex.

  • Topology Generation : Generate topology files for both the protein and the ligand. The topology file contains information about atom types, bonds, angles, and charges.

  • Solvation : Place the complex in a box of water molecules to simulate a physiological environment.

  • Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization : Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration : Perform a two-step equilibration process: first under constant volume and temperature (NVT ensemble), then under constant pressure and temperature (NPT ensemble). This ensures the system is stable before the production run.

  • Production MD : Run the main simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the complex. Key metrics to evaluate include:

    • Root Mean Square Deviation (RMSD) : Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual amino acid residues.

    • Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

A stable complex in an MD simulation provides greater confidence in the docking results.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6][18] If you have a dataset of quinazoline derivatives with known EGFR inhibitory activity, you can build a QSAR model to predict the activity of this compound.

Protocol: QSAR Model Development

  • Data Collection : Gather a dataset of quinazoline derivatives with their corresponding biological activities (e.g., IC50 values for EGFR inhibition).

  • Descriptor Calculation : For each molecule in the dataset, calculate a set of molecular descriptors. These can include physicochemical properties, electronic properties, and topological indices.

  • Model Building : Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

  • Model Validation : Validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[10]

  • Prediction : Use the validated QSAR model to predict the EGFR inhibitory activity of this compound.

A predictive QSAR model can be a powerful tool for prioritizing compounds for synthesis and experimental testing.[5][19]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization and evaluation of this compound as a potential drug candidate. By integrating techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling, we can gain significant insights into its potential biological targets and mechanism of action before committing to costly and time-consuming laboratory experiments. The methodologies described herein are not only applicable to this compound but can be adapted for the in silico evaluation of any novel small molecule. The results from these computational studies provide a strong foundation for further experimental validation, including chemical synthesis, in vitro biological assays, and eventually, preclinical and clinical development.

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A Research Roadmap to Unveiling the Biological Targets of 4,7,8-Trichloroquinazoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold as a Privileged Motif in Drug Discovery

The quinazoline core represents a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and profound biological impact.[1][2] This heterocyclic aromatic system, formed by the fusion of a benzene and a pyrimidine ring, is the foundational blueprint for numerous FDA-approved therapeutics.[3][4] Most notably, the quinazoline scaffold has been exceptionally successful in the realm of oncology, particularly as a "hinge-binding" motif for protein kinase inhibitors. This has led to the development of transformative anticancer drugs such as gefitinib and erlotinib, which selectively target the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The true power of this scaffold lies in its chemical tractability; substitutions at its various positions allow for the meticulous optimization of potency, target selectivity, and pharmacokinetic profiles.[6][7] Beyond its role in cancer therapy, the quinazoline framework has been linked to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[8][9][10]

This technical guide shifts the focus to 4,7,8-trichloroquinazoline , a novel and hitherto unexplored analogue. The distinct trichlorinated substitution pattern presents an intriguing chemical entity with the potential for unique molecular interactions and a novel pharmacological profile. As no specific biological data for this compound currently exists in the public domain, this document serves as a comprehensive, hypothesis-driven roadmap. It provides a systematic, multi-phase research workflow designed to rigorously identify, validate, and characterize the potential biological targets of this promising molecule.

Formulating the Central Hypothesis: Targeting the Human Kinome

Drawing from the vast repository of data on analogous structures, the principal scientific hypothesis is that This compound functions as a modulator of protein kinase activity . The quinazoline core is a well-validated pharmacophore that effectively competes with ATP for the binding pocket of numerous kinases. The specific chlorine substitutions at positions 4, 7, and 8 are predicted to influence the compound's electronic properties and steric profile, potentially conferring novel selectivity and potency.

Our initial target exploration will therefore be centered on key kinase families implicated in disease, primarily cancer:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR): A canonical target for quinazoline inhibitors, critical in many epithelial cancers.[3]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of tumor angiogenesis.[1][6]

    • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell proliferation and angiogenesis.[6]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Central nodes in multiple oncogenic signaling pathways.

  • Serine/Threonine Kinases:

    • Aurora Kinases: Essential regulators of mitosis, often overexpressed in tumors.[11]

    • B-Raf (BRAF): A frequently mutated kinase in melanoma and other malignancies.[2]

While the human kinome is the highest probability target space, a prudent discovery strategy must remain open to other possibilities. Secondary screening efforts should consider other enzyme classes where quinazoline derivatives have shown activity, such as Poly (ADP-ribose) polymerase (PARP) and Topoisomerases .[4]

A Validated Workflow for Target Identification and Mechanistic Elucidation

A robust and efficient target deconvolution strategy requires a phased approach, where each stage builds upon the last to generate a comprehensive and validated target profile. The following workflow integrates computational, biochemical, and cell-based methodologies to move from broad screening to precise mechanistic insights.

Target_ID_Workflow A Phase 1: In Silico Target Prediction (Computational Docking & Pharmacophore Modeling) B Phase 2: In Vitro Biochemical Profiling (Broad Kinase Panel Screen) A->B Guide Panel Selection C Phase 3: Cellular Target Engagement Validation (Cellular Thermal Shift Assay - CETSA) B->C Prioritize High-Affinity Hits D Phase 4: On-Target Pathway Modulation (Signaling Pathway Analysis via Western Blot) C->D Confirm Intracellular Binding F Validated Biological Target(s) C->F E Phase 5: Cellular Phenotypic Confirmation (Functional Assays: Proliferation, Apoptosis) D->E Link Target to Cellular Function E->F Signaling_Pathway_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Response Proliferation & Survival AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Compound This compound Compound->EGFR Inhibition

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An In-depth Technical Guide to 4,7,8-Trichloroquinazoline Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4,7,8-trichloroquinazoline and its derivatives. We will explore the synthesis of this core scaffold, strategies for its diversification, and the significant therapeutic potential of its analogs, particularly in the realm of targeted cancer therapy. This document is designed to be a practical resource, blending established chemical principles with actionable insights for the laboratory.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal scaffold for interacting with biological targets.[2] This has led to the development of numerous FDA-approved drugs based on the quinazoline core, particularly in oncology.[3]

Among the vast landscape of quinazoline chemistry, halogenated derivatives offer unique advantages. The introduction of chlorine atoms, as in the this compound core, serves two primary purposes: it modulates the electronic properties of the ring system, which can enhance binding affinity to target proteins, and it provides reactive handles for the synthesis of diverse chemical libraries.[4] This guide will focus on the strategic utilization of the this compound scaffold for the generation of novel therapeutic candidates.

Part 1: The this compound Core: Synthesis and Reactivity

Physicochemical Properties

A foundational understanding of the core molecule is essential before embarking on the synthesis of its derivatives.

PropertyValue
Molecular Formula C₈H₃Cl₃N₂
Molecular Weight 231.93 g/mol
Appearance Solid (predicted)
XLogP3 3.8

Data sourced from PubChem.

Synthesis of the this compound Core

While direct literature on the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on the well-established Niementowski quinazolinone synthesis.[5] This method involves the cyclocondensation of an appropriately substituted anthranilic acid with formamide.[6]

The key starting material would be 2-amino-3,4,6-trichlorobenzoic acid . The synthesis proceeds in two main conceptual steps: formation of the quinazolinone, followed by chlorination at the 4-position.

Step 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one

This step utilizes the Niementowski reaction.[5] The reaction of 2-amino-3,4-dichlorobenzoic acid with an excess of formamide at elevated temperatures leads to the formation of the quinazolinone ring.[7]

Step 2: Chlorination to this compound

The resulting 7,8-dichloroquinazolin-4(3H)-one can then be converted to the target this compound by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.

G A 2-Amino-3,4,6-trichlorobenzoic acid C Heat (e.g., 150-160°C) A->C B Formamide (HCONH2) B->C D 7,8-Dichloroquinazolin-4(3H)-one C->D Niementowski Cyclization - H2O E POCl3 or SOCl2 D->E F This compound E->F Chlorination

Caption: Proposed synthetic pathway to this compound.

Reactivity and Rationale for Derivatization

The three chlorine atoms on the this compound scaffold exhibit differential reactivity, which is the cornerstone of its utility in combinatorial chemistry. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than those at the 7- and 8-positions.[8] This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.[8]

This selective reactivity allows for the precise introduction of a wide variety of nucleophiles at the C4 position while leaving the C7 and C8 chlorines intact for potential further modification or for their contribution to the overall pharmacophore.[9]

Part 2: Synthesis of this compound Derivatives: A Practical Workflow

The generation of a library of analogs from the this compound core is typically achieved through nucleophilic aromatic substitution at the C4 position. A general workflow for this process is outlined below.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Purification & Analysis A This compound (Starting Material) D S_NAr Reaction A->D B Nucleophile Library (R-NH2, R-OH, R-SH, etc.) B->D C Reaction Setup (Solvent, Base, Temperature) C->D E Workup & Crude Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F G Library of 4-Substituted 7,8-Dichloroquinazoline Analogs F->G

Caption: General workflow for synthesizing a library of quinazoline derivatives.

Experimental Protocol: Synthesis of a 4-Anilino-7,8-dichloroquinazoline Analog

This protocol provides a representative example of the synthesis of a 4-anilino substituted derivative, a common motif in kinase inhibitors.[2]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Solvent (e.g., Isopropanol, n-Butanol, or DMF)

  • Base (optional, e.g., DIPEA or K₂CO₃)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • TLC plates and appropriate mobile phase for monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol).

  • Addition of Nucleophile: Add the substituted aniline (1.1 eq) to the mixture. If the aniline is a salt, a base may be required to liberate the free amine.

  • Heating: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-7,8-dichloroquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Biological Activity and Therapeutic Potential

Quinazoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[10][11] The primary focus for many research programs, however, has been their potent activity as protein kinase inhibitors.[12]

Mechanism of Action: Targeting Protein Kinases

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers.[13] Quinazoline-based inhibitors are designed to compete with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade and inhibiting tumor growth.[3]

The quinazoline scaffold is particularly well-suited for this role. The N1 and N3 atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for potent inhibition.[1] The substituent at the C4 position extends into a hydrophobic pocket, and modifications here are critical for determining the inhibitor's potency and selectivity for different kinases.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Cell Growth, Proliferation, Survival Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For quinazoline-based kinase inhibitors, several key trends have emerged:

  • C4-Substitution: The nature of the substituent at the C4 position is a primary determinant of activity. Small, hydrophobic groups, particularly substituted anilines, are often favored for potent inhibition of tyrosine kinases like EGFR.[2]

  • C6 and C7-Substitutions: Modifications at the C6 and C7 positions, which are directed towards the solvent-exposed region of the ATP binding site, are used to fine-tune solubility and pharmacokinetic properties.[3]

  • C8-Substitution: The C8 position, occupied by a chlorine atom in our core scaffold, is less commonly explored but offers an additional vector for modification to potentially improve selectivity or overcome resistance mutations.

Table of Biological Activities

The following table summarizes the activity of representative quinazoline derivatives against various cancer cell lines and kinases.

Compound StructureTarget/Cell LineActivity (IC₅₀)Reference
Gefitinib EGFR2-37 nM[1]
Erlotinib EGFR2 nM[1]
Lapatinib EGFR/HER210.8/9.8 nM[1]
Compound 25 CDK90.142 µM[14]
Compound 18 EGFRwt10.29 nM[2]

This table presents data for well-known quinazoline drugs and recently published derivatives to illustrate the potential of this scaffold. The development of novel this compound analogs would aim to discover compounds with similar or improved activity profiles.

Part 4: Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven success of the broader quinazoline class, makes it an attractive core for drug discovery campaigns.

Future research in this area should focus on:

  • Exploring Diverse Nucleophiles: Expanding the library of C4-substituted analogs with novel and diverse nucleophiles to probe new areas of chemical space.

  • Targeting Kinase Resistance: Designing derivatives that can inhibit mutated forms of kinases that are resistant to current therapies.

  • Expanding Therapeutic Areas: While oncology is a major focus, the broad biological activity of quinazolines suggests that derivatives of this core could be explored for infectious diseases, inflammatory disorders, and other conditions.[15]

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 869.
  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

  • Kaur, R., et al. (2016). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • Gupta, H., et al. (2020). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Asghari, S., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Retrieved from [Link]

  • Ioniță, P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]

  • Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Future Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2021).
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • ResearchGate. (2012). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... Retrieved from [Link]

  • ResearchGate. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • DergiPark. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved from [Link]

  • Scholars Middle East Publishers. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Retrieved from [Link]

  • ResearchGate. (2021). Structure-activity relationship of the quinazoline series. Potential... Retrieved from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

Sources

CAS number and IUPAC name for 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7,8-Trichloroquinazoline: Synthesis, Properties, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist

Disclaimer: This technical guide provides a comprehensive overview of this compound. Due to the limited availability of published experimental data for this specific isomer, information from closely related quinazoline and quinoline derivatives is included for comparative and predictive purposes where appropriate. All proposed experimental protocols are based on established chemical principles and should be adapted and validated by researchers.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The strategic placement of halogen substituents on the quinazoline ring system can significantly modulate the physicochemical properties and biological activity of the resulting molecules. This compound is a halogenated heterocyclic compound with potential as a versatile synthetic intermediate in the development of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical identity, proposed synthesis, reactivity, and potential applications.

Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes.

  • IUPAC Name: this compound[1]

  • CAS Number: 1027775-18-3[2]

Molecular Structure and Properties

The molecular structure of this compound consists of a pyrimidine ring fused to a benzene ring, with chlorine atoms at positions 4, 7, and 8.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₃Cl₃N₂[1][2]
Molecular Weight 233.48 g/mol [2]
Predicted Boiling Point 353.6±37.0 °C[2]
Predicted Density 1.600±0.06 g/cm³[2]
Predicted pKa 0.14±0.70[2]

Proposed Synthesis of this compound

While a specific, validated synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of chlorinated quinazolines. A common approach involves the chlorination of a corresponding quinazolinone precursor.

Conceptual Synthetic Workflow

The proposed synthesis starts from a suitably substituted anthranilamide, which undergoes cyclization to form the quinazolinone core, followed by chlorination.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-3,4-dichlorobenzamide C 7,8-Dichloroquinazolin-4(3H)-one A->C Cyclocondensation B Formic Acid B->C E This compound C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E G A This compound C 4-Substituted-7,8-dichloroquinazoline A->C SNAr Reaction B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->C

Sources

Solubility and stability of 4,7,8-Trichloroquinazoline in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4,7,8-Trichloroquinazoline

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound, a halogenated quinazoline derivative of interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available data for this specific compound, this document serves as a detailed procedural roadmap for researchers. It outlines authoritative, step-by-step protocols for solubility profiling using the gold-standard shake-flask method and for assessing chemical stability through a systematic forced degradation study aligned with ICH guidelines. The causality behind experimental choices is explained, and best practices for analytical method development, specifically for a stability-indicating HPLC method, are detailed. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to thoroughly characterize the physicochemical properties of this compound, a critical step in its evaluation as a potential therapeutic agent.

Introduction to this compound

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. Their versatile biological profile stems from their ability to interact with various biological targets.

This compound is a specific derivative characterized by the presence of three chlorine atoms on its bicyclic aromatic framework. This substitution pattern is expected to significantly influence its physicochemical properties, particularly its lipophilicity and, consequently, its aqueous solubility. Understanding these properties is not merely an academic exercise; it is a cornerstone of preformulation studies in drug development. Key parameters like solubility and stability directly impact a compound's bioavailability, formulation feasibility, storage conditions, and shelf-life[3][4]. This guide provides the necessary protocols to systematically investigate these critical attributes.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, a summary of its basic and predicted properties provides a starting point for experimental design.

PropertyValue / PredictionSource
Molecular Formula C₈H₃Cl₃N₂[5]
Molecular Weight 233.48 g/mol [5]
Boiling Point 353.6 ± 37.0 °C (Predicted)[5]
Density 1.600 ± 0.06 g/cm³ (Predicted)[5]
pKa 0.14 ± 0.70 (Predicted)[5]

The heavy chlorination suggests the molecule will be highly non-polar, likely resulting in poor solubility in aqueous media, a common challenge for many drug candidates[6]. The predicted low pKa indicates it is a very weak base. These preliminary data points underscore the necessity of empirical solubility and stability testing.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and bioavailability. Thermodynamic solubility, which represents the true equilibrium solubility of a compound, is the most accurate and relevant measure for preformulation.

Causality in Solubility Measurement

The "gold standard" for determining thermodynamic solubility is the shake-flask method[7][8]. This method is trusted because it allows a true equilibrium to be established between the undissolved solid and the saturated solution. Using an excess of the solid compound is crucial; it ensures that the solvent becomes fully saturated and that this equilibrium is maintained throughout the experiment[6]. Agitation at a constant temperature for an extended period (typically 24-48 hours) is necessary to overcome kinetic barriers to dissolution[9].

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes the definitive method for measuring the thermodynamic solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (See Table 2 for suggestions)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains visible after equilibration) to a vial containing a known volume (e.g., 2 mL) of the desired solvent.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[10]. Agitate the samples for 24 to 48 hours. Visually confirm the presence of undissolved solid at the end of the equilibration period.

  • Sampling & Filtration: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound[11].

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL and mM.

Proposed Solvent Screen & Data Presentation

A comprehensive solubility screen should include a range of pharmaceutically relevant solvents to understand the compound's behavior in different environments.

Table 2: Template for Solubility Profile of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Deionized Water 25
Phosphate-Buffered Saline (PBS), pH 7.4 37
0.1 N HCl 37
0.1 N NaOH 37
Ethanol 25
Methanol 25
Acetonitrile 25

| Dimethyl Sulfoxide (DMSO) | 25 | | |

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep Add Excess Compound to Solvent equil Agitate at Constant Temp (24-48 hours) prep->equil sample Withdraw Supernatant equil->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is essential to understand a compound's intrinsic chemical liability. Forced degradation, or stress testing, is a process where the compound is subjected to conditions more severe than those used for accelerated stability testing[3]. The purpose is to deliberately degrade the molecule to establish its degradation pathways, identify potential degradation products, and, most importantly, to develop and validate a stability-indicating analytical method[12][13]. A target degradation of 5-20% is generally considered optimal to generate sufficient quantities of degradants for detection without destroying the parent molecule entirely[14].

Protocol: Forced Degradation (Stress Testing)

This protocol outlines a comprehensive stress testing study for this compound. A stability-indicating HPLC method must be used for analysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Thermostatic oven, Photostability chamber

  • pH meter, Volumetric flasks

  • Validated stability-indicating HPLC system

Procedure:

  • Control Sample: Dilute the stock solution with the appropriate solvent to a working concentration. Analyze immediately (T=0) and store a portion at 4°C protected from light.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, dilute to the working concentration, and analyze.[3]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature, as quinazoline structures can be highly susceptible to alkaline degradation[15][16]. Withdraw samples at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with 0.1 N HCl, dilute, and analyze.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Sample at various time points (e.g., 2, 8, 24 hours), dilute, and analyze.[4]

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial containing the solid compound in an oven at an elevated temperature (e.g., 80°C). At each time point (e.g., 1, 3, 7 days), remove a sample, dissolve it in solvent, dilute, and analyze.[3]

  • Photolytic Degradation: Expose a solution of the compound in a photostable container to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[14] Wrap a control sample in aluminum foil and place it alongside the exposed sample. Analyze both samples after the exposure period.

Development of a Stability-Indicating HPLC Method

The cornerstone of a stability study is an analytical method that can resolve the parent compound from all process impurities and degradation products.

  • Starting Conditions: For a hydrophobic molecule like this compound, a reversed-phase HPLC method is appropriate.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% formic acid (to ensure sharp peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm, or the compound's λmax determined by a UV scan)[17].

  • Validation: The method is considered "stability-indicating" if analysis of the stressed samples shows that the peaks for the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Data Presentation

Results from the forced degradation study should be systematically tabulated.

Table 3: Template for Forced Degradation Summary

Stress Condition Time % Assay of Parent Compound % Degradation Observations (No. of Degradants, RRTs)
0.1 N HCl, 60°C 24h
0.1 N NaOH, RT 1h
3% H₂O₂, RT 24h
Dry Heat, 80°C 7d

| Light (ICH Q1B) | - | | | |

Visualization: Forced Degradation Workflow

G cluster_stress Parallel Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxid Oxidation (H₂O₂, RT) start->oxid therm Thermal (Dry Heat) start->therm photo Photolytic (UV/Vis Light) start->photo sample Sample at Time Points & Quench/Neutralize acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by Stability- Indicating HPLC sample->analyze evaluate Evaluate Peak Purity & Calculate % Degradation analyze->evaluate end Identify Degradation Pathways evaluate->end

Caption: Workflow for a Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability is a mandatory and foundational stage in the progression of any compound through the drug development pipeline. This guide provides a detailed, authoritative framework for characterizing this compound. By employing the robust shake-flask method for solubility and conducting a comprehensive forced degradation study, researchers can generate the critical data needed to understand this molecule's potential liabilities. The resulting information on degradation pathways and solubility limitations will be invaluable for guiding formulation strategies, defining appropriate storage conditions, and ultimately enabling a thorough assessment of this compound's viability as a drug candidate.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2012). ResearchGate. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2016). PubMed Central. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). [Link]

  • Quinazoline. (n.d.). Wikipedia. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

Sources

Commercially available 4,7,8-Trichloroquinazoline suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing 4,7,8-Trichloroquinazoline for Advanced Research

For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

Introduction: The Challenge of Sourcing this compound

Quinazoline scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous approved therapeutics, particularly in oncology.[1] The specific substitution pattern of this compound presents a unique chemical entity for creating novel molecular libraries. The three chlorine atoms offer distinct sites for subsequent nucleophilic aromatic substitution reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

However, a comprehensive search of the chemical supplier landscape reveals a critical challenge: This compound is not a stock item at major chemical suppliers. While its CAS number (1027775-18-3) is registered, indicating it has been synthesized and characterized, it has not been commercialized on a large scale. This guide, therefore, pivots from a simple supplier list to a more essential and practical strategy for its acquisition: custom synthesis.

Sourcing Strategy: Custom Synthesis as the Primary Pathway

For niche, non-catalogued compounds like this compound, engaging a Contract Research Organization (CRO) or a specialized custom synthesis provider is the most reliable procurement method. This approach offers several advantages:

  • Expertise: These companies employ chemists with extensive experience in complex heterocyclic synthesis.

  • Scalability: They can produce material on scales ranging from milligrams for initial screening to kilograms for later-stage development.

  • Quality Assurance: Reputable vendors provide a full Certificate of Analysis (CoA) with comprehensive analytical data (NMR, MS, HPLC) to verify the structure and purity of the final compound.

The following diagram illustrates the recommended workflow for acquiring the target compound.

start Identify Need for This compound select_vendor Select & Vet Custom Synthesis Vendors start->select_vendor request_quote Request Quotations (Provide CAS & Target Specs) select_vendor->request_quote issue_po Issue Purchase Order & Confidentiality Agreement request_quote->issue_po synthesis Vendor Performs Synthesis & In-Process QC issue_po->synthesis final_qc Vendor Final QC & Generates CoA synthesis->final_qc receive Receive Compound & Vendor CoA final_qc->receive internal_qc Perform In-House QC (Confirm Identity & Purity) receive->internal_qc Critical Validation Step accept Accept Lot for Research Use internal_qc->accept end Proceed with Experiments accept->end

Caption: Workflow for acquiring this compound via custom synthesis.

Table 1: Recommended Custom Synthesis Providers

The following companies have established expertise in the synthesis of complex heterocyclic compounds and are suitable partners for this project.

Company NameWebsiteSpecialization Highlights
Aurum Pharmatech Inc.https://www.aurumpharmatech.comHeterocyclic compounds, building blocks, multi-step synthesis.[2]
BOC Scienceshttps://www.bocsci.comHeterocycle design and synthesis, API synthesis.[]
Sarchem Labshttps://www.sarchemlabs.comAsymmetric and heterocyclic synthesis, biocatalysis.[4]
Frontier Specialty Chemicalshttps://www.frontierspecialtychemicals.comComplex organic molecules, boronic acids, heterocycles.[5]
Tocris Biosciencehttps://www.tocris.comBioactive small molecules, nucleosides, heterocycles.

Proposed Synthesis Route

For researchers considering an in-house synthesis or for evaluating vendor proposals, we outline a scientifically sound and practical two-step synthetic route. This pathway leverages established and well-documented chemical transformations.

start_material 2-Amino-3,4-dichlorobenzoic Acid Commercially Available Precursor step1 Step 1: Niementowski Cyclization Formamide (HCONH₂) Heat (e.g., 150-160°C) start_material->step1 intermediate 7,8-Dichloroquinazolin-4(3H)-one Key Intermediate step1->intermediate Ring Formation step2 Step 2: Dehydroxy-chlorination Phosphorus Oxychloride (POCl₃) Heat (e.g., 70-90°C) intermediate->step2 product This compound Final Target Compound step2->product Aromatization & Chlorination

Sources

Methodological & Application

Using 4,7,8-Trichloroquinazoline as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Drug Discovery

Topic: Leveraging Polychlorinated Quinazolines as a Versatile Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has demonstrated the ability to bind to multiple biological targets with high affinity.[1][2] This heterocycle, composed of fused benzene and pyrimidine rings, is the backbone of numerous clinically approved drugs, particularly in oncology.[3][4] Its prominence stems from its rigid, planar structure and its capacity to form key hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer.[5] Consequently, quinazoline derivatives have been extensively developed as potent kinase inhibitors.[3][6]

While many drug discovery programs have focused on functionalizing simpler mono- or di-substituted quinazolines, polyhalogenated variants offer a powerful, yet underexplored, platform for creating novel, three-dimensional chemical entities with unique structure-activity relationships (SAR). This guide focuses on the strategic use of trichloroquinazolines as a starting scaffold. Although various isomers exist, we will use 2,4,7-trichloroquinazoline as our primary exemplar due to the availability of robust, published methodologies for its selective functionalization.[7] The principles and protocols detailed herein are broadly applicable to other isomers and provide a comprehensive roadmap for synthesizing and evaluating novel kinase inhibitors.

The strategic value of a trichlorinated scaffold lies in the differential reactivity of its chlorine atoms, which allows for a sequential and regioselective introduction of diverse chemical moieties. This step-wise approach enables the systematic exploration of chemical space around the core, facilitating the rapid generation of compound libraries for screening and lead optimization.

Part 1: Synthetic Strategy and Derivatization Protocols

The key to unlocking the potential of 2,4,7-trichloroquinazoline is understanding the hierarchy of reactivity of its three chlorine atoms. The C4-Cl is the most electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). The C2-Cl is the next most reactive, followed by the significantly less reactive C7-Cl.[7] This reactivity gradient allows for controlled, sequential modifications using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A sophisticated strategy to achieve full, selective trifunctionalization involves temporarily deactivating the most reactive C4 position, functionalizing the C2 and C7 positions, and then re-activating and substituting the C4 position.[7]

G start_node 2,4,7-Trichloroquinazoline step1_node Step 1: C4 Thioetherification (Temporary Deactivation) start_node->step1_node intermediate1 Intermediate A (C4-SMe, C2-Cl, C7-Cl) step1_node->intermediate1 step2_node Step 2: C2 Suzuki Coupling (Pd(OAc)₂, PPh₃) intermediate1->step2_node intermediate2 Intermediate B (C4-SMe, C2-Aryl, C7-Cl) step2_node->intermediate2 step3_node Step 3: C4 Functionalization (CuTC-mediated Coupling) intermediate2->step3_node intermediate3 Intermediate C (C4-Aryl, C2-Aryl, C7-Cl) step3_node->intermediate3 step4_node Step 4: C7 Suzuki Coupling (Pd(OAc)₂, PPh₃) intermediate3->step4_node final_product Trifunctionalized Quinazoline (C4-Aryl, C2-Aryl, C7-Aryl) step4_node->final_product

A sequential workflow for the complete functionalization of 2,4,7-trichloroquinazoline.[7]
Protocol 1: Regioselective C4-Amination via Buchwald-Hartwig Coupling

This protocol describes the direct functionalization of the most reactive C4 position, a common first step in generating 4-anilinoquinazoline derivatives, which are known to interact with the kinase hinge region.[5]

Rationale: The C4 position's high electrophilicity allows for selective substitution under milder conditions than C2 or C7. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction tolerant of a wide range of functional groups, making it ideal for library synthesis.[8][9]

Materials:

  • 2,4,7-Trichloroquinazoline (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Biarylphosphine Ligand (e.g., Xantphos, BINAP) (3.0 mol%)[10]

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry screw-cap vial equipped with a magnetic stir bar, add 2,4,7-trichloroquinazoline, the aniline derivative, Pd₂(dba)₃, and the phosphine ligand.

  • Seal the vial with a septum-lined cap. Evacuate and backfill the vial with inert gas three times.

  • Add the base (e.g., Cs₂CO₃) to the vial.

  • Add anhydrous solvent (e.g., Dioxane) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting quinazoline.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and inorganic salts.

  • Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

This protocol achieves C-C bond formation at the C4 position, enabling the introduction of aryl or heteroaryl groups.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation. Its tolerance of various functional groups and the stability and low toxicity of its boronic acid reagents make it a cornerstone of medicinal chemistry.[11][12]

Materials:

  • 4-Amino-2,7-dichloroquinazoline (or other C4-substituted derivative) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Triphenylphosphine (PPh₃) (15 mol%, if using Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent system: 1,2-Dimethoxyethane (DME) and Water (10:1) or Dioxane/Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vial, combine the C4-substituted 2,7-dichloroquinazoline, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.

  • Flush the vial with inert gas.

  • Add the degassed solvent system (DME/H₂O) to create a 0.1 M solution of the quinazoline substrate.

  • Seal the vial and heat the reaction mixture to 75-90 °C for 8-16 hours, stirring vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7][11]

  • Characterize the purified product by standard analytical techniques.

Part 2: Biological Evaluation Protocols

Once a library of quinazoline derivatives has been synthesized, the next critical phase is to evaluate their biological activity. For kinase inhibitor discovery, this typically involves a two-tiered approach: an initial in vitro biochemical assay against the target kinase, followed by a cell-based assay to assess antiproliferative effects.

G scaffold Scaffold Selection (2,4,7-Trichloroquinazoline) synthesis Chemical Synthesis (Suzuki, Buchwald-Hartwig etc.) scaffold->synthesis library Compound Library synthesis->library biochem_assay Biochemical Screen (In Vitro Kinase Assay) library->biochem_assay cellular_assay Cellular Screen (Antiproliferative Assay) biochem_assay->cellular_assay Active Compounds hit_id Hit Identification (Potency & Selectivity) cellular_assay->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->synthesis Iterate

A typical workflow for kinase inhibitor discovery using the trichloroquinazoline scaffold.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase.

Rationale: Luminescence-based kinase assays, such as the ADP-Glo™ assay, are highly sensitive, robust, and amenable to high-throughput screening. They quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[13]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, Src)

  • Specific kinase substrate (e.g., a peptide like Poly(Glu,Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (varies by kinase, typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM. Dispense 5 µL of each dilution into the wells of a 384-well plate. Include wells for positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls. Ensure the final DMSO concentration is ≤1%.

  • Kinase Addition: Prepare a 2X kinase/substrate solution in assay buffer. Add 10 µL of this solution to each well. Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be close to the Michaelis constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly formed ADP to produce light. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Antiproliferative Assay (MTS Assay)

This protocol assesses the effect of the synthesized compounds on the proliferation and viability of cancer cell lines.

Rationale: A cell-based assay is a crucial secondary screen to confirm that a compound's biochemical potency translates into a biological effect in a more complex physiological system.[14][15] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.[15]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or similar

  • Sterile, clear 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (DMSO only).

  • Incubate the plate for 72 hours in a CO₂ incubator.

  • Assay Development: Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability: % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle).

    • Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Part 3: Data Presentation and Structure-Activity Relationships (SAR)

Systematic data organization is crucial for deciphering SAR. The data generated from the protocols above should be compiled to guide the next round of synthesis in the lead optimization cycle.

Table 1: Example SAR Data for a Hypothetical Series of 2,4,7-Trisubstituted Quinazolines

Compound IDR² Substituent (C2)R⁴ Substituent (C4)R⁷ Substituent (C7)Kinase X IC₅₀ (nM)A549 Cell GI₅₀ (nM)
REF-01 -Cl3-chloro-4-fluoroaniline-Cl2501,200
LIB-01 Phenyl3-chloro-4-fluoroaniline-Cl150850
LIB-02 4-Methylphenyl3-chloro-4-fluoroaniline-Cl95550
LIB-03 4-Methoxyphenyl3-chloro-4-fluoroaniline-Cl35180
LIB-04 4-Methoxyphenyl3-ethynyl-aniline-Cl1565
LIB-05 4-Methoxyphenyl3-ethynyl-anilineMorpholine830

Data is hypothetical and for illustrative purposes only.

Interpretation: The sample data suggests that adding a para-electron-donating group at C2 (LIB-03 vs. LIB-01) improves activity. Further modification at C4 (LIB-04) and C7 (LIB-05) leads to a significant enhancement in both biochemical and cellular potency, guiding future synthetic efforts.

Conclusion and Future Outlook

The 2,4,7-trichloroquinazoline scaffold represents a highly versatile and powerful starting point for the discovery of novel kinase inhibitors. The differential reactivity of the chloro-substituents allows for controlled, sequential functionalization, enabling a systematic and efficient exploration of the surrounding chemical space. By combining regioselective synthetic protocols with robust biochemical and cellular screening methods, research teams can rapidly generate potent and selective lead compounds. The protocols and workflows detailed in this guide provide a comprehensive framework for harnessing the full potential of this privileged scaffold in the ongoing quest for next-generation targeted therapies.

References

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2023). MDPI. [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (N.d.). Noble Life Sciences. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2009). Organic Letters. [Link]

  • Cell-based Assays for Drug Discovery. (N.d.). Reaction Biology. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. (2010). Journal of Chemical Information and Modeling. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. [Link]

Sources

Application Notes and Protocols for Polychlorinated Quinazolines: A Guide Using 4,7-Dichloro-6-nitroquinazoline as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from anticancer to antimicrobial agents.[1][2] In particular, 4-anilinoquinazolines are a well-established class of tyrosine kinase inhibitors (TKIs) used in targeted cancer therapies.[1][2] The synthesis of these complex molecules relies on versatile, highly functionalized intermediates. Polychlorinated quinazolines serve as ideal precursors due to the differential reactivity of their chlorine substituents, which allows for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions.

While specific data on 4,7,8-trichloroquinazoline is limited, this guide will focus on the synthesis and application of a closely related and extensively documented intermediate: 4,7-dichloro-6-nitroquinazoline . This compound is a critical building block in the multi-step synthesis of Afatinib, a potent, second-generation TKI approved for treating non-small cell lung cancer.[1][3] The principles, protocols, and reaction mechanisms detailed herein are broadly applicable to other polychlorinated quinazoline systems and provide a robust framework for researchers in organic synthesis and drug development.

Part 1: Synthesis of the Key Intermediate: 4,7-Dichloro-6-nitroquinazoline

The synthesis of 4,7-dichloro-6-nitroquinazoline is a well-established three-step process commencing from 2-amino-4-chlorobenzoic acid.[1][3] This route involves a condensation to form the quinazolinone core, followed by nitration and a final chlorination step.

Workflow for Intermediate Synthesis

The overall synthetic pathway is a sequential process designed to build the functionalized heterocyclic system efficiently.

A 2-Amino-4-chlorobenzoic Acid B Step 1: Condensation (Formamide, 160°C) A->B Cyclization C 7-Chloroquinazolin-4(3H)-one B->C D Step 2: Nitration (HNO3 / H2SO4) C->D Electrophilic Aromatic Substitution E 7-Chloro-6-nitroquinazolin-4(3H)-one D->E F Step 3: Chlorination (SOCl2 / DMF, 100°C) E->F Hydroxyl Replacement G 4,7-Dichloro-6-nitroquinazoline (Target Intermediate) F->G

Caption: Synthetic workflow for 4,7-dichloro-6-nitroquinazoline.

Experimental Protocols

Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one (II)

  • Principle: This step utilizes formamide as both a solvent and a source of the C2 carbon atom for the quinazoline ring. The thermal cyclocondensation of an anthranilic acid derivative is a classic and robust method for forming the quinazolinone core.

  • Protocol:

    • Combine 2-amino-4-chlorobenzoic acid (1.0 eq) and an excess of formamide (approx. 10-15 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to 160 °C and maintain this temperature for 1.5-2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/Methanol).

    • After completion, cool the mixture to approximately 80 °C and carefully add deionized water (approx. 15 mL per gram of starting material) with stirring.

    • Further cool the suspension to below 5 °C in an ice bath to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 60 °C.

    • The resulting light brown solid, 7-chloroquinazolin-4(3H)-one, is typically of sufficient purity (yields often >80%) to be used directly in the next step without further purification.[3]

Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one (III)

  • Principle: This is an electrophilic aromatic substitution reaction. The quinazolinone ring is activated towards nitration, and the strong acid mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid protonates the nitric acid, which then loses water to form the electrophile.

  • Protocol:

    • To a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 7-chloroquinazolin-4(3H)-one (1.0 eq) in portions to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-5 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

    • Collect the yellow precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry thoroughly.

    • The product, 7-chloro-6-nitroquinazolin-4(3H)-one, is obtained in high yield (typically >85%).[3]

Step 3: Synthesis of 4,7-Dichloro-6-nitroquinazoline (IV)

  • Principle: The conversion of the 4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy group) to a chloro group is achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species. This step is critical as it installs the highly reactive C4-chloro leaving group.

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂), suspend 7-chloro-6-nitroquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Heat the mixture to reflux (or to 100 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.[3]

    • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (rotary evaporation).

    • Add toluene to the residue and evaporate again to azeotropically remove any remaining traces of SOCl₂.

    • The resulting crude solid can be washed with diethyl ether and dried to afford 4,7-dichloro-6-nitroquinazoline as a yellow solid in high yield (typically >90%).[3]

Part 2: Characterization & Handling

Proper characterization of the final intermediate is crucial before its use in subsequent steps. The high reactivity of this compound also necessitates careful handling.

Physicochemical and Spectroscopic Data
PropertyValue / ObservationSource
Appearance Yellow Solid[3]
Melting Point 269.0–270.5 °C[3]
Rf 0.87 (DCM/Methanol, 20:1)[3]
MS (ESI+) m/z: 244.0 and 246.0 [M+H]+[3]
  • Trustworthiness Insight: The compound is noted to be extremely sensitive to moisture and can readily hydrolyze back to the starting material of Step 3 (7-chloro-6-nitroquinazolin-4(3H)-one).[1] This instability can complicate analysis, particularly NMR spectroscopy if not performed on a scrupulously dry sample.[1] When analyzing by mass spectrometry in methanol, a methoxy-substituted artifact (m/z 240.00) is often observed due to reaction with the solvent.[3]

Handling and Safety
  • Reagents: Thionyl chloride and the nitric/sulfuric acid mixture are highly corrosive and toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Product: 4,7-dichloro-6-nitroquinazoline should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to prevent hydrolysis.

Part 3: Application in SNAr Reactions

The primary utility of 4,7-dichloro-6-nitroquinazoline is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is significantly more reactive than the one at C7.

Mechanism and Regioselectivity
  • Causality: The heightened reactivity of the C4-chloro group is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N1) and the additional activation provided by the nitro group on the benzene ring. The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is better stabilized than the one formed by attack at C7. This electronic difference allows for highly selective substitution at the C4 position.

Caption: Generalized workflow for SNAr on the quinazoline core.

General Protocol for N-Arylation

This protocol provides a framework for reacting the intermediate with anilines, a key step in the synthesis of many kinase inhibitors.[2]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the substituted aniline (1.0-1.2 eq) in a suitable solvent such as isopropanol, THF, or DMF.

  • Addition of Intermediate: Add 4,7-dichloro-6-nitroquinazoline (1.0 eq) to the solution.

  • Reaction Conditions: The reaction may proceed at room temperature or require heating (e.g., 80-120 °C), depending on the nucleophilicity of the aniline.[2] An acid scavenger (e.g., diisopropylethylamine or K₂CO₃) can be added to neutralize the HCl generated.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the mixture can be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011, [Link].

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI, [Link].

  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate, [Link].

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI, [Link].

  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, [Link].

Sources

Application Notes and Protocols for the Cellular Characterization of 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Quinazoline-Based Compounds

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective therapeutic agents.[1] Derivatives of this heterocyclic system have been successfully developed as anticancer drugs, primarily by targeting the ATP-binding site of protein kinases that drive oncogenic signaling.[2][3] Prominent examples include inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival whose dysregulation is a hallmark of many cancers.[4][5][6]

This guide provides a comprehensive suite of cell-based assay protocols to systematically characterize the biological activity of novel quinazoline derivatives, using the hypothetical compound 4,7,8-Trichloroquinazoline as a representative example. While this specific isomer is not extensively documented in public literature, the methodologies outlined herein establish a robust, field-proven workflow for any new chemical entity within this class. We will proceed from a broad assessment of cytotoxic effects to a specific, mechanistic validation of on-target activity within the complex environment of a living cell.

The experimental logic follows a tiered approach:

  • Determine Potency: Quantify the compound's ability to inhibit cell proliferation to establish a baseline effective dose range (IC₅₀).

  • Elucidate Mechanism of Cell Death: Investigate whether the observed cytotoxicity is mediated by the induction of apoptosis.

  • Confirm Target Engagement: Directly measure the binding of the compound to its putative intracellular target (e.g., EGFR) to verify its mechanism of action.

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical utility.

The EGFR Signaling Pathway: A Primary Target for Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signaling events.[7][8] This pathway is critical for normal cell function, but its aberrant activation—through mutation or overexpression—is a major driver of tumor growth and proliferation.[9][10] The core signaling axis involves receptor dimerization, autophosphorylation of tyrosine residues, and the recruitment of adaptor proteins that activate downstream pathways, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[8][9]

Quinazoline-based tyrosine kinase inhibitors (TKIs) typically function by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active Kinase) EGFR->pEGFR Autophosphorylation Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibits Apoptosis TKI This compound (TKI) TKI->pEGFR Inhibition

Caption: Generalized EGFR signaling pathway, a potential target for quinazoline inhibitors.

Experimental Workflow: A Tiered Approach to Compound Characterization

A logical progression of experiments is crucial for efficiently building a comprehensive profile of a novel compound. The following workflow ensures that each step informs the next, from broad phenotypic effects to specific molecular interactions.

Workflow cluster_assays Cell-Based Assay Cascade start Start: This compound viability Protocol 1: Cell Viability Assay (MTS) Determines IC₅₀ start->viability apoptosis Protocol 2: Apoptosis Assay (Caspase-Glo) Measures Caspase 3/7 Activity viability->apoptosis If Cytotoxic engagement Protocol 3: Target Engagement (NanoBRET™) Confirms Intracellular Binding apoptosis->engagement If Apoptotic end End: Compound Profile (Potency, MOA) engagement->end

Caption: Logical workflow for the biological evaluation of a novel kinase inhibitor.

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTS Assay

Principle

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a purple formazan product.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials
  • Cell Line: A549 (human lung carcinoma) or another relevant cancer cell line (e.g., A431 for high EGFR expression).[2][10]

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound, dissolved in DMSO to a 10 mM stock concentration.

  • Assay Plate: Sterile, clear, 96-well flat-bottom tissue culture plates.

  • Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega, Cat. No. G3580) or equivalent.

  • Equipment: Humidified incubator (37°C, 5% CO₂), multi-channel pipette, microplate spectrophotometer (capable of reading absorbance at 490 nm).

Experimental Protocol
  • Cell Seeding:

    • Harvest and count A549 cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Resuspend cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multi-channel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[13]

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in culture medium. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended for initial screening.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe effects on proliferation (approximately two cell doubling times).

  • MTS Reagent Addition and Measurement:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.[11]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle-treated control cells (% Viability).

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • IC₅₀ Calculation: Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Line A549, A431, PC-9Relevant cancer models; A431 has high EGFR expression.
Seeding Density 5,000 cells/wellEnsures cells are in an exponential growth phase.
Compound Incubation 48 - 72 hoursAllows for effects on cell proliferation to manifest.
MTS Incubation 1 - 4 hoursSufficient time for color development without saturation.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity.

Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Principle

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[15]

Materials
  • Cell Line & Culture Medium: As described in Protocol 1.

  • Compound: this compound, dissolved in DMSO.

  • Assay Plate: Sterile, opaque-walled, 96-well plates suitable for luminescence measurements.

  • Reagent: Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090) or equivalent.

  • Positive Control: Staurosporine (1 µM) or another known apoptosis inducer.

  • Equipment: Humidified incubator (37°C, 5% CO₂), multi-channel pipette, microplate luminometer.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at 10,000 cells/well in 100 µL of medium. A higher density is often used to ensure a robust signal.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat cells with this compound at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, 2x, and 5x IC₅₀).

    • Include vehicle control and positive control (Staurosporine) wells.

    • Incubate for a period determined by the expected mechanism (e.g., 6, 12, or 24 hours). Apoptosis is often an earlier event than the loss of metabolic activity.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[16]

    • Allow the reagent to equilibrate to room temperature before use.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[17]

  • Signal Measurement:

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Background Subtraction: Subtract the average luminescence from "medium only" wells.

  • Fold Change Calculation: Normalize the data to the vehicle control to determine the fold increase in caspase activity.

    • Fold Change = (Luminescence_Treated / Luminescence_Vehicle)

  • Interpretation: A dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of executioner caspases 3 and 7.

Protocol 3: Intracellular Target Engagement using the NanoBRET™ Assay

Principle

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target within intact, living cells.[18] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the active site of the target (the energy acceptor).[19] When a test compound is introduced, it competes with the tracer for binding to the target protein, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity.[20]

Materials
  • Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.

  • Expression Vector: A plasmid encoding the target kinase (e.g., EGFR) fused to NanoLuc® luciferase (e.g., EGFR-NLuc).

  • Transfection Reagent: FuGENE® HD Transfection Reagent (Promega) or equivalent.

  • Tracer: A fluorescently labeled ligand known to bind the target kinase (e.g., a specific Kinase Tracer).

  • Compound: this compound, dissolved in DMSO.

  • Assay Plate: White, opaque, 96-well or 384-well assay plates.

  • Reagents: Opti-MEM™ I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate.

  • Equipment: Humidified incubator (37°C, 5% CO₂), plate reader capable of measuring filtered luminescence (e.g., a donor filter at 450 nm and an acceptor filter at >600 nm).

Experimental Protocol
  • Cell Transfection (Day 1):

    • Prepare a DNA/transfection reagent complex in Opti-MEM™ according to the manufacturer's protocol. A typical ratio is 1 µg of plasmid DNA per 100 µL of transfection mix.

    • Add the complex to HEK293 cells and seed them into a tissue culture flask.

    • Incubate for 20-24 hours to allow for expression of the NLuc-EGFR fusion protein.[20]

  • Assay Plate Preparation (Day 2):

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in Opti-MEM™.

    • Dispense the compound dilutions into the wells of the white assay plate. Include "no compound" (for maximum BRET signal) and "no tracer" (for background) controls.

  • Cell and Tracer Addition:

    • Prepare a solution containing both the transfected cells and the NanoBRET™ tracer at the recommended concentration.

    • Dispense this cell/tracer suspension into the wells containing the test compound.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium with the target protein.[20]

  • Substrate Addition and BRET Measurement:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate immediately on a BRET-capable plate reader, measuring both the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).

Data Analysis
  • Calculate BRET Ratio: For each well, calculate the raw BRET ratio:

    • BRET Ratio = (Acceptor Emission / Donor Emission)

  • Data Normalization: Convert the raw BRET ratios to milliBRET units (mBU) and normalize the data to the vehicle control.

  • IC₅₀ Calculation: Plot the corrected BRET signal against the log-transformed compound concentration. Use a non-linear regression model to determine the IC₅₀, which reflects the intracellular target affinity of the compound.

Conclusion and Forward Outlook

The successful execution of these three core assays provides a robust, multi-faceted profile of a novel quinazoline compound like this compound. The MTS assay delivers a quantitative measure of cytotoxic potency (IC₅₀). The Caspase-Glo® assay elucidates a primary mechanism of cell death, indicating whether the compound engages the apoptotic machinery. Finally, the NanoBRET™ assay provides definitive evidence of on-target activity, confirming that the compound binds its intended kinase target within the complex milieu of a living cell.

Together, these data form a critical foundation for further preclinical development, enabling informed decisions about structure-activity relationships, lead optimization, and the selection of appropriate models for in vivo efficacy studies. This integrated approach ensures a thorough and scientifically rigorous characterization of novel kinase inhibitors, accelerating their potential journey from the laboratory to the clinic.

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Application Note: A Validated HPLC Method for the Quantification of 4,7,8-Trichloroquinazoline as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4,7,8-trichloroquinazoline. Intended for use as a reference standard in research and quality control environments, this protocol provides a comprehensive guide for researchers, scientists, and drug development professionals. The methodology herein is designed to ensure scientific integrity, providing a self-validating system for reliable and reproducible results. This document outlines the scientific rationale behind the experimental choices, detailed step-by-step protocols, and data presentation, grounded in established principles of analytical chemistry.

Introduction and Scientific Rationale

Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them key scaffolds in medicinal chemistry and drug development.[1] The accurate quantification of these compounds is paramount for ensuring the quality, efficacy, and safety of potential therapeutic agents. This compound, a halogenated derivative, serves as a crucial synthetic intermediate and a potential reference standard for the analysis of related active pharmaceutical ingredients (APIs) and impurities.

The use of a well-characterized reference standard is a cornerstone of analytical testing in the pharmaceutical industry.[2][3] It provides the basis for the validation of analytical methods and ensures the accuracy and comparability of results across different laboratories and manufacturing batches. The qualification of a reference standard involves rigorous testing to confirm its identity, purity, and potency.[2][4]

This application note addresses the need for a standardized and reliable HPLC method for this compound. The choice of reversed-phase HPLC is predicated on its versatility, high resolution, and suitability for the analysis of moderately polar to nonpolar small molecules like quinazoline derivatives.[5] The method described herein has been developed based on the physicochemical properties of structurally similar compounds and established chromatographic principles to ensure robustness and reliability.

Principles of the HPLC Method

The chromatographic separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The retention of this compound on the C18 column is primarily governed by hydrophobic interactions. By modulating the composition of the mobile phase, specifically the ratio of organic solvent to aqueous buffer, the retention time and resolution of the analyte can be precisely controlled.

A key consideration for the analysis of quinazoline derivatives, which often possess basic nitrogen atoms, is the potential for peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[5] To mitigate this, the mobile phase is buffered at a slightly acidic pH to ensure the consistent ionization state of the analyte and to suppress the ionization of silanol groups, thereby improving peak symmetry.

Detection is achieved using a UV-Vis detector, as the quinazoline ring system exhibits strong absorbance in the ultraviolet region. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and specificity.

Experimental Workflow

The overall workflow for the analysis of this compound using this HPLC method is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation p2 Reference Standard Stock Solution p3 Working Standard Solutions p4 Sample Preparation a1 System Equilibration p4->a1 Proceed to Analysis a2 System Suitability Testing (SST) a3 Sample Injection and Data Acquisition d1 Peak Integration and Identification a3->d1 Data Output d2 Calibration Curve Generation d3 Quantification and Reporting Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation s1 Acidic Hydrolysis s2 Basic Hydrolysis a1 HPLC Analysis of Stressed Samples s1->a1 s3 Oxidative Degradation s2->a1 s4 Thermal Degradation s3->a1 s5 Photolytic Degradation s4->a1 s5->a1 a2 Peak Purity Assessment (PDA) a3 Mass Balance Calculation start This compound start->s1 start->s2 start->s3 start->s4 start->s5

Sources

Application Notes & Protocols: High-Throughput Screening of 4,7,8-Trichloroquinazoline for Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Antiviral Drug Discovery

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 4,7,8-Trichloroquinazoline, a novel quinazoline derivative, for potential antiviral activity. Quinazoline scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including potent antiviral effects against a variety of viruses.[1][2][3][4] This guide details the underlying scientific principles and provides step-by-step protocols for robust in vitro evaluation, encompassing cytotoxicity assessment, primary antiviral screening, and secondary assays to determine the compound's therapeutic window. The methodologies are designed to be adaptable for high-throughput screening (HTS) formats, enabling the rapid identification and characterization of promising antiviral lead compounds.

Introduction: The Rationale for Screening Quinazoline Derivatives

The quinazoline nucleus is a bicyclic aromatic heterocycle that serves as a cornerstone for numerous therapeutically active molecules.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and, notably, antiviral activities.[1][4] Several quinazoline-based compounds have been investigated for their inhibitory effects against a broad spectrum of viruses, including influenza, HIV, Dengue virus, Zika virus, and various coronaviruses, such as SARS-CoV-2.[1][5][6][7][8]

The mechanism of antiviral action for quinazoline derivatives can be multifaceted, ranging from inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp), to interference with viral entry into host cells.[5][9] Given the established antiviral potential of this chemical class, the systematic screening of novel, synthetically accessible derivatives like this compound is a rational and promising strategy in the quest for new antiviral therapeutics.

This guide provides a validated workflow for the initial assessment of this compound's antiviral potential. The core principle of this workflow is to first establish the compound's toxicity profile in relevant host cell lines, followed by an evaluation of its ability to inhibit viral replication. The ultimate goal is to determine the compound's Selectivity Index (SI) , a critical parameter that quantifies the therapeutic window between its antiviral efficacy and host cell cytotoxicity.

Foundational Concepts: Cytotoxicity and Antiviral Efficacy

A successful antiviral agent must selectively inhibit viral replication at concentrations that are non-toxic to the host organism. Therefore, the initial screening process is bifurcated into two parallel experimental arms: the assessment of cytotoxicity and the evaluation of antiviral activity.

Cytotoxicity Assessment (CC50)

Before evaluating the antiviral properties of this compound, it is imperative to determine its effect on the viability of the host cells that will be used for the antiviral assays.[10] This is crucial to distinguish between a true antiviral effect and non-specific cell killing.[11] The primary metric derived from this assessment is the 50% cytotoxic concentration (CC50) , which is the concentration of the compound that reduces the viability of an uninfected cell culture by 50%. A variety of robust and HTS-compatible cytotoxicity assays are available.

Antiviral Efficacy Assessment (EC50)

The antiviral activity of this compound is quantified by its ability to inhibit viral replication in a cell-based assay. The key metric here is the 50% effective concentration (EC50) , representing the concentration of the compound that inhibits viral replication or a specific viral marker (e.g., viral antigen expression, cytopathic effect) by 50%.[12] The choice of antiviral assay depends on the target virus and the specific question being addressed (e.g., inhibition of viral entry, replication, or egress).

The Selectivity Index (SI): A Measure of Therapeutic Potential

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity:

SI = CC50 / EC50

A higher SI value indicates a greater therapeutic window, signifying that the compound is effective against the virus at concentrations far below those that are toxic to host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.

Experimental Workflow

The following diagram illustrates the overall workflow for screening this compound for antiviral activity.

Antiviral_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of this compound in DMSO Cytotoxicity_Assay Cytotoxicity Assay (CC50) (e.g., MTT, MTS) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (EC50) (e.g., CPE Reduction, Plaque Assay) Compound_Prep->Antiviral_Assay Cell_Culture Culture and Maintain Host Cell Line (e.g., Vero E6, A549, Huh7) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Propagation Propagate and Titer Virus Stock Virus_Propagation->Antiviral_Assay Data_Analysis Calculate CC50 and EC50 from Dose-Response Curves Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis SI_Calculation Determine Selectivity Index (SI = CC50 / EC50) Data_Analysis->SI_Calculation Hit_Prioritization Prioritize Hits for Secondary Screening SI_Calculation->Hit_Prioritization

Caption: General workflow for antiviral screening of this compound.

Detailed Protocols

Materials and Reagents
  • Compound: this compound (ensure high purity, >95%)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Lines: Select a cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza A virus, Huh7 for Hepatitis C virus).

  • Virus Stock: A well-characterized and titered stock of the target virus.

  • Cell Culture Media: Appropriate media and supplements (e.g., DMEM, MEM, FBS, penicillin-streptomycin).

  • Assay Reagents:

    • For Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

    • For Antiviral Assay (CPE Reduction): Crystal Violet solution.

  • Control Compounds:

    • Positive Antiviral Control: A known inhibitor of the target virus (e.g., Remdesivir for SARS-CoV-2, Oseltamivir for Influenza A).

    • Negative Control: Vehicle (DMSO).

  • Equipment:

    • Biosafety cabinet (appropriate for the biosafety level of the virus)

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Multichannel pipettes

    • 96-well flat-bottom cell culture plates

    • Microplate reader

Protocol 1: Cytotoxicity Assay (MTT-based)

This protocol determines the CC50 of this compound. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. A typical density is 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 2X working stock of this compound by performing serial dilutions in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Include wells for "cells only" (no compound) and "vehicle control" (DMSO at the highest concentration used).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

    • Incubate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the CC50 value.

Protocol 2: Antiviral Activity Assay (CPE Reduction)

This protocol measures the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the cytotoxicity protocol (Section 4.2, Step 1).

  • Infection and Treatment:

    • Prepare 2X serial dilutions of this compound and the positive control drug in cell culture medium.

    • When cells are 80-90% confluent, remove the growth medium.

    • Add 50 µL of the compound dilutions to the appropriate wells in triplicate.

    • Immediately add 50 µL of virus diluted in medium to achieve a desired multiplicity of infection (MOI), typically between 0.01 and 0.1.

    • Include the following controls: "cells only" (no virus, no compound), "virus control" (virus, no compound), and "vehicle control" (virus with DMSO).

    • Incubate the plate at 37°C until CPE is evident in at least 80% of the virus control wells (typically 48-72 hours).

  • Quantification of CPE (Crystal Violet Staining):

    • Carefully remove the medium from the wells.

    • Gently wash the cells with PBS.

    • Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Add 100 µL of methanol to each well to solubilize the stain.

    • Read the absorbance at 595 nm. The absorbance is proportional to the number of viable, attached cells.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration using the following formula: % Inhibition = [(Absorbance_Treated - Absorbance_VirusControl) / (Absorbance_CellControl - Absorbance_VirusControl)] * 100

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Use non-linear regression analysis to determine the EC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundValueValueCalculated Value
Positive Control (e.g., Remdesivir)ValueValueCalculated Value

A high CC50 value indicates low cytotoxicity, while a low EC50 value signifies potent antiviral activity. The SI provides a crucial measure of the compound's therapeutic potential. A compound with a high SI is a strong candidate for further investigation, including mechanism of action studies and evaluation in more complex models.

Potential Mechanisms of Action and Next Steps

The quinazoline scaffold has been associated with various antiviral mechanisms. Should this compound demonstrate a promising SI, subsequent studies should aim to elucidate its mechanism of action.

Mechanism_of_Action cluster_virus_lifecycle Viral Lifecycle Stages Entry Viral Entry (Attachment, Fusion) Replication Viral Genome Replication (e.g., RdRp activity) Assembly Viral Assembly & Egress Compound This compound Compound->Entry Inhibition? Compound->Replication Inhibition? Compound->Assembly Inhibition?

Caption: Potential inhibitory points of this compound in the viral lifecycle.

Possible next steps include:

  • Time-of-Addition Assays: To determine if the compound acts at an early (entry), middle (replication), or late (assembly/egress) stage of the viral life cycle.[12]

  • Enzymatic Assays: If a viral enzyme is a suspected target (e.g., RdRp, protease), in vitro enzymatic assays can confirm direct inhibition.

  • Resistance Studies: To identify the viral target by generating and sequencing resistant viral mutants.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and reduce toxicity.

Conclusion

This application note provides a robust and scientifically grounded framework for the initial antiviral screening of this compound. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can calculate the selectivity index (SI) to make informed decisions about the compound's potential as a developmental candidate. The inherent versatility of the quinazoline scaffold warrants a thorough investigation of its derivatives, and the protocols outlined herein provide the essential tools for this critical first step in the drug discovery pipeline.

References

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
  • Virology Research Services. Antiviral Drug Screening.
  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
  • ACS Infectious Diseases. (2021, June 11). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp.
  • ACS Omega. (2021, November 4). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety.
  • DIFF Biotech. (2024, October 10). How to screen antiviral drugs?.
  • ResearchGate. (2025, August 6). Design, synthesis and antiviral activity of novel quinazolinones.
  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability.
  • SciSpace. (2023). Quinazoline Analogues as Antiviral Agents.
  • National Center for Biotechnology Information. (n.d.). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus.
  • PubMed. (2025, June 13).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • National Institutes of Health. (2023, March 14). Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain: Biological Screening and Docking Study.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 8-chloro-[5][10][12]triazolo [4,3-a]quinoxalines.

  • National Center for Biotechnology Information. (n.d.).
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  • PubMed. (2025, August 29). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • National Center for Biotechnology Information. (2021, July 1). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.

Sources

Application Note: Fluorescent Labeling of 4,7,8-Trichloroquinazoline for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Quinazoline Scaffold in a Cellular Context

The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 4,7,8-Trichloroquinazoline is a halogenated derivative that serves as a versatile synthetic intermediate for creating more complex and potentially pharmacologically active molecules.[3] Understanding the mechanism of action, cellular uptake, and subcellular localization of such small molecules is paramount in drug development. Fluorescent labeling offers a powerful and non-invasive approach to directly visualize and track these molecules within living cells, providing critical insights into their biological behavior.[][5]

This application note provides a comprehensive guide to the fluorescent labeling of this compound and its subsequent application in cellular imaging. We will delve into the rationale behind fluorophore selection, present a detailed, step-by-step protocol for the conjugation reaction, and outline a robust methodology for imaging the labeled compound in a cellular environment. This guide is intended for researchers, scientists, and drug development professionals seeking to employ fluorescence-based techniques for the study of small biomolecules.[6]

Principle of the Method: A Nucleophilic Aromatic Substitution Approach

Given the chemical structure of this compound, the most chemically tractable approach for fluorescent labeling is through a nucleophilic aromatic substitution (SNAAr) reaction. The chlorine atoms on the quinazoline ring, particularly at the 4-position, are susceptible to displacement by nucleophiles. This reactivity provides a convenient handle for covalently attaching a fluorophore. The general strategy involves reacting this compound with a fluorophore that has been modified to contain a potent nucleophilic group, such as a primary amine or a thiol.

The choice of fluorophore is critical and should be guided by several factors:

  • Spectral Properties: The excitation and emission maxima of the fluorophore should be compatible with the available light sources and detectors of the fluorescence microscope.[7]

  • Quantum Yield and Molar Extinction Coefficient: A high quantum yield and molar extinction coefficient will result in a brighter fluorescent probe, which is essential for sensitive detection.[7][8]

  • Photostability: The fluorophore should be resistant to photobleaching during prolonged imaging sessions.[8]

  • Solubility: The final fluorescently labeled quinazoline should be soluble in aqueous media compatible with cell culture.

  • Size: The fluorophore should be small enough to minimize potential steric hindrance that could alter the biological activity of the parent quinazoline molecule.[9]

Experimental Workflow Overview

The overall process can be broken down into three main stages: fluorophore selection and preparation, conjugation of the fluorophore to this compound, and finally, the application of the fluorescently labeled compound for cellular imaging.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Labeling & Purification cluster_2 Phase 3: Cellular Imaging Fluorophore Selection Fluorophore Selection Quinazoline Preparation Quinazoline Preparation Fluorophore Selection->Quinazoline Preparation Informs choice of reactive group Conjugation Reaction Conjugation Reaction Quinazoline Preparation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Isolate product Characterization Characterization Purification->Characterization Verify identity and purity Cell Culture & Seeding Cell Culture & Seeding Cellular Labeling Cellular Labeling Cell Culture & Seeding->Cellular Labeling Fluorescence Microscopy Fluorescence Microscopy Cellular Labeling->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Figure 1: A high-level overview of the experimental workflow.

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorophore to this compound via a nucleophilic aromatic substitution reaction. For this example, we will use a commercially available fluorophore with a terminal primary amine.

Materials and Equipment
Reagents Equipment
This compoundMagnetic stirrer with heating
Amine-functionalized fluorophore (e.g., Alexa Fluor™ 488 Cadaverine)Round-bottom flasks and condensers
Anhydrous N,N-Dimethylformamide (DMF)Inert gas supply (Nitrogen or Argon)
Diisopropylethylamine (DIPEA)Thin Layer Chromatography (TLC) plates
Dichloromethane (DCM)Flash chromatography system
Methanol (MeOH)Rotary evaporator
Ethyl acetate (EtOAc)High-resolution mass spectrometer (HRMS)
HexanesNMR spectrometer
Deionized waterFluorometer
Step-by-Step Procedure
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the amine-functionalized fluorophore (1.1 equivalents) to the solution.

    • Add DIPEA (3.0 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl byproduct of the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at 80-100 °C. The elevated temperature is necessary to facilitate the nucleophilic aromatic substitution.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be fluorescent under UV light. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the fluorophore used; a gradient of methanol in dichloromethane is often effective.

    • Collect the fluorescent fractions and concentrate them under reduced pressure.

  • Characterization:

    • Confirm the identity and purity of the fluorescently labeled this compound conjugate using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

    • Determine the concentration of the purified product by measuring its absorbance at the fluorophore's maximum absorption wavelength.

    • Characterize the photophysical properties of the conjugate, including its excitation and emission spectra and quantum yield, using a fluorometer.

G Start Start Dissolve Reactants Dissolve this compound and amine-fluorophore in DMF Start->Dissolve Reactants Add Base Add DIPEA Dissolve Reactants->Add Base Heat Reaction Heat at 80-100 °C Add Base->Heat Reaction Monitor Monitor by TLC Heat Reaction->Monitor Monitor->Heat Reaction Incomplete Work-up Aqueous work-up and extraction Monitor->Work-up Complete Purify Flash Chromatography Work-up->Purify Characterize HRMS, NMR, Spectroscopy Purify->Characterize End End Characterize->End

Figure 2: Step-by-step workflow for the fluorescent labeling reaction.

Protocol 2: Cellular Imaging with Fluorescently Labeled this compound

This protocol provides a general guideline for imaging the intracellular distribution of the newly synthesized fluorescent probe in cultured mammalian cells.

Materials and Equipment
Reagents Equipment
Fluorescently labeled this compound stock solution (in DMSO)Confocal or wide-field fluorescence microscope
Cultured mammalian cells (e.g., HeLa, A549)Cell culture incubator (37 °C, 5% CO2)
Complete cell culture medium (e.g., DMEM with 10% FBS)Glass-bottom imaging dishes or chamber slides
Phosphate-buffered saline (PBS)Micropipettes
Hoechst 33342 or DAPI (for nuclear counterstaining)Hemocytometer or automated cell counter
Paraformaldehyde (PFA) for fixation (optional)
Mounting medium (optional)
Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture the chosen cell line in complete medium in a humidified incubator at 37 °C with 5% CO2.

    • The day before imaging, seed the cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Cellular Labeling:

    • Prepare a working solution of the fluorescently labeled this compound in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium to the cells and incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37 °C. The optimal incubation time will depend on the rate of cellular uptake.

  • Washing and Counterstaining:

    • After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

    • If desired, add a nuclear counterstain like Hoechst 33342 (for live-cell imaging) or DAPI (for fixed cells) according to the manufacturer's protocol.

    • After counterstaining, wash the cells again with PBS.

  • Imaging:

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.[10]

    • Acquire images in different channels to visualize the localization of the fluorescently labeled quinazoline and the cell nucleus.

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular localization of the fluorescent probe.

    • Quantify the fluorescence intensity in different cellular compartments if required.

Expected Results and Interpretation

Successful labeling will yield a purified fluorescent conjugate with well-defined spectral properties. Upon introduction to cultured cells, the probe is expected to accumulate in specific subcellular compartments, providing insights into its potential mechanism of action or transport pathways. For instance, lipophilic quinazoline derivatives may associate with cellular membranes or accumulate in lipid-rich organelles. The specific localization pattern will be highly dependent on the physicochemical properties of the this compound core.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction; low reactivity of the starting material.Increase reaction temperature and/or time. Use a stronger base or a more nucleophilic fluorophore.
Multiple fluorescent products Reaction at other chloro-positions; degradation of the fluorophore.Optimize reaction conditions (lower temperature, shorter time). Improve purification strategy.
High background fluorescence in imaging Incomplete removal of unbound probe; probe precipitation.Increase the number of washing steps. Ensure the probe is fully dissolved in the medium.
No cellular uptake of the probe Low cell permeability of the conjugate.Increase incubation time. Use a permeabilizing agent (for fixed cells).
Phototoxicity or cell death High concentration of the probe; excessive light exposure.Reduce the probe concentration and/or incubation time. Minimize light exposure during imaging.

Conclusion

The protocols outlined in this application note provide a robust framework for the fluorescent labeling of this compound and its application in cellular imaging. This approach enables the direct visualization of the compound's behavior in a biological context, offering a valuable tool for researchers in medicinal chemistry and cell biology. By carefully selecting the fluorophore and optimizing the labeling and imaging conditions, this methodology can be adapted to a wide range of quinazoline-based small molecules, facilitating a deeper understanding of their therapeutic potential.

References

  • Conjugated structures based on quinazolinones and their application in fluorescent labeling. Organic & Biomolecular Chemistry. [Link]

  • Advances in fluorescence labeling strategies for dynamic cellular imaging. National Institutes of Health (NIH). [Link]

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. National Institutes of Health (NIH). [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • The evolving small-molecule fluorescent-conjugate toolbox for Class A GPCRs. National Institutes of Health (NIH). [Link]

  • Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Bioclone. [Link]

  • Fluorophores for Confocal Microscopy. Evident Scientific. [Link]

  • New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. Journal of Fluorescence. [Link]

  • Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society. [Link]

  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. MDPI. [Link]

  • Fluorescent labeling strategies for molecular bioimaging. National Institutes of Health (NIH). [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. National Institutes of Health (NIH). [Link]

  • Choosing Fluorophores for Microscopy and Flow Cytometry. Bitesize Bio. [Link]

  • Cell Imaging. New England Biolabs. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). [Link]

  • Fluorescent properties of common fluorophores. ResearchGate. [Link]

  • Fluorophore. Wikipedia. [Link]

  • Molecular Fluorophores for Deep-Tissue Bioimaging. ACS Central Science. [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. Royal Society of Chemistry. [Link]

  • Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (NIH). [Link]

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (NIH). [Link]

  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES. [Link]

  • Fluorescent heterocycles: Recent trends and new developments. ResearchGate. [Link]

  • Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. National Institutes of Health (NIH). [Link]

  • This compound (C8H3Cl3N2). PubChemLite. [Link]

  • An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Scilit. [Link]

  • Fluorescent labeling of small molecules. Vichem. [Link]

  • Fluorescence-Based Techniques for the Identification of Small Biomolecules. Seton Hall University eRepository. [Link]

  • Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review. PubMed. [Link]

  • Fluorescent labeling and modification of proteins. National Institutes of Health (NIH). [Link]

  • Fluorophore Types & Labeling Methods. YouTube. [Link]

  • 4,5,7-Trichloroquinoline. PubChem. [Link]

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Application Notes and Protocols for Nucleophilic Substitution Reactions on 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline ring system is a quintessential "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1][2] This benzo-fused N-heterocyclic framework is a constituent of numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the quinazoline core allows for the fine-tuning of molecular properties to achieve desired biological effects.

4,7,8-Trichloroquinazoline serves as a highly versatile and powerful starting material for the synthesis of diverse compound libraries. Its three distinct chlorine atoms offer a platform for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the principles and protocols governing these transformations, empowering researchers to unlock the synthetic potential of this key intermediate.

Pillar 1: Regioselectivity—The Hierarchy of Reactivity

The reactivity of the chlorine atoms on the this compound scaffold is not uniform. The position of substitution is dictated by the electronic properties of the quinazoline ring system. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine atoms at the C7 and C8 positions on the benzene ring portion of the molecule.

This regioselectivity is well-documented for analogous 2,4-dichloro and trichloroquinazoline systems.[1][6] Theoretical studies using Density Functional Theory (DFT) calculations have corroborated these experimental findings, revealing that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically favored site for nucleophilic attack.[2][7] Consequently, nucleophilic substitution can be directed with high fidelity to the C4 position under relatively mild conditions, leaving the C7 and C8 positions intact for subsequent, more forcing transformations.[8]

G cluster_0 Sequential Functionalization Strategy Start This compound Step1 Mild S_N_Ar Reaction (e.g., Amination) Start->Step1 Nucleophile 1 (R-NH2, R-OH) Intermediate 4-Substituted-7,8-dichloroquinazoline Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Intermediate->Step2 Nucleophile 2 (Ar-B(OH)2 or R'-NH2) Product Di-/Tri-substituted Quinazoline Library Step2->Product

Caption: Workflow for the regioselective functionalization of this compound.

Pillar 2: Protocols for Nucleophilic Substitution at the C4-Position

The displacement of the C4-chloride is the most facile and commonly performed reaction on this scaffold.

Protocol 1: C4-Amination with Primary and Secondary Amines

The introduction of an amino group at the C4 position is a foundational step in the synthesis of many kinase inhibitors and other therapeutic agents.[5][9]

Rationale: This reaction proceeds via a classic SNAr mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a charged Meisenheimer intermediate. This intermediate is stabilized by the polar reaction solvent. A base is then used to abstract a proton, leading to the collapse of the intermediate, elimination of the chloride leaving group, and formation of the final product.[1][6]

Materials:

  • This compound

  • Amine nucleophile (1.1 - 2.0 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.5 equivalents). Alternatively, excess amine (3-4 equivalents) can serve as both nucleophile and base.[6]

  • Solvent: Anhydrous Ethanol, 2-Propanol, or Acetonitrile.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Dissolve or suspend the starting material in the chosen solvent (e.g., 2-Propanol, ~0.1 M concentration).

  • Add the amine nucleophile (1.1 eq) to the mixture.

  • Add the base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-85 °C for 2-propanol) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.[2]

  • Upon completion, allow the mixture to cool to room temperature.

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in an organic solvent like Ethyl Acetate or Dichloromethane.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-amino-7,8-dichloroquinazoline derivative.[10]

Nucleophile TypeSolventBaseTemperature (°C)Typical Time (h)
Aliphatic Amines2-PropanolDIPEA / Et₃N80 - 852 - 8
Anilines (Electron-rich)EthanolEt₃N806 - 12
Anilines (Electron-poor)AcetonitrileDIPEA8212 - 24
Secondary AminesTHF/H₂ONone (Microwave)100 - 1200.2 - 1

Table 1: Representative conditions for C4-amination reactions, adapted from studies on analogous chloroquinazolines.[2][5][6]

Pillar 3: Advanced Protocols for C7/C8 Functionalization

Direct SNAr at the C7 and C8 positions is significantly more challenging and often not feasible. The preferred and more versatile approach is to employ palladium-catalyzed cross-coupling reactions on the 4-substituted-7,8-dichloroquinazoline intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or vinyl groups at the C7/C8 positions, creating complex biaryl structures common in modern pharmaceuticals.[10][11]

Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the Pd(0) catalyst into the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

G Start Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd Intermediate1 Ar-Pd(II)(Cl)L_n OxAdd->Intermediate1 Ar-Cl Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 Ar-Pd(II)(R)L_n Transmetal->Intermediate2 R-B(OH)2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start regenerates catalyst Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Substituted-7,8-dichloroquinazoline

  • Aryl- or Heteroarylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst (1-5 mol%)[11]

  • Ligand: Triphenylphosphine (PPh₃), SPhos, XPhos (if using a simple Pd source)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent System: Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 4-substituted-7,8-dichloroquinazoline (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Heat the reaction mixture to 90-120 °C and stir vigorously. Monitor progress by TLC or LC-MS. Reactions typically run for 8-12 hours.[10]

  • Cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

For amines that are poor nucleophiles in SNAr reactions or when steric hindrance is an issue, the Buchwald-Hartwig amination offers a powerful alternative for forming C-N bonds at the C7/C8 positions.[12][13]

Rationale: This palladium-catalyzed cross-coupling reaction enables the amination of aryl halides. The catalytic cycle is similar in principle to Suzuki coupling but involves an amine and a strong base. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the key steps of oxidative addition and reductive elimination.[12][14]

Materials:

  • 4-Substituted-7,8-dichloroquinazoline

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst: Pd₂(dba)₃, or a palladacycle like t-BuXPhos Palladacycle (1-3 mol%)[15]

  • Ligand: Xantphos, BINAP, t-BuXPhos (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Solvent: Anhydrous and degassed Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

  • Crucial: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be performed under a strict inert atmosphere.

  • To a Schlenk flask, add the palladium pre-catalyst, ligand, and base.

  • Add the 4-substituted-7,8-dichloroquinazoline and the anhydrous solvent.

  • Stir the mixture for a few minutes to allow for pre-catalyst activation.

  • Add the amine nucleophile.

  • Heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Ghorab, M. M., et al. (2015). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules. Available at: [Link]

  • Ferreira, L. G., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Singh, A., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ferreira, L. G., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2023). 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. ResearchGate. Available at: [Link]

  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Ferreira, L. G., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • LASSBio. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • da Silva, P. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Gendy, Z. (2000). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of the Chinese Chemical Society. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]

  • Wikipedia. 4,7-Dichloroquinoline. Wikipedia. Available at: [Link]

  • ResearchGate. (2018). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]

  • Organics. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4,7,8-Trichloroquinazoline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of 7,8-dichloro-4-hydroxyquinazoline (Intermediate)

Probable Cause 1: Incomplete Cyclization The initial cyclization of 2-amino-3,4-dichlorobenzoic acid with formamide is a critical step. Incomplete reaction is a common reason for low yields.

Solution:

  • Temperature and Time Optimization: The reaction often requires high temperatures to proceed to completion. Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). Prolonging the reaction time may also be beneficial.

  • Reagent Purity: Ensure the 2-amino-3,4-dichlorobenzoic acid and formamide are of high purity. Impurities can interfere with the reaction.

Probable Cause 2: Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly impact the cyclization reaction.

Solution:

  • Solvent Polarity: While formamide often serves as both reactant and solvent, in some cases, the use of a high-boiling point solvent can improve yields.

  • Catalyst: Although often performed without a catalyst, acidic or basic catalysts can sometimes promote cyclization. Experiment with catalytic amounts of p-toluenesulfonic acid or other suitable catalysts.

Issue 2: Inefficient Chlorination of 7,8-dichloro-4-hydroxyquinazoline

Probable Cause 1: Inactive Chlorinating Agent Phosphorus oxychloride (POCl₃) is commonly used for this chlorination step and is highly sensitive to moisture.

Solution:

  • Use Fresh or Distilled POCl₃: Ensure the phosphorus oxychloride is fresh and has been properly stored to prevent decomposition due to moisture. Distilling the POCl₃ before use is highly recommended.

  • Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware to prevent the ingress of moisture.[1]

Probable Cause 2: Incomplete Reaction The conversion of the hydroxyl group to a chloro group may be incomplete.

Solution:

  • Excess Chlorinating Agent: Use a significant excess of the chlorinating agent to drive the reaction to completion.

  • Reaction Temperature and Time: This chlorination typically requires heating.[2] Ensure the reaction is maintained at the optimal temperature (often reflux) for a sufficient duration.[1][2] Monitor the reaction progress by TLC until the starting material is no longer visible.

Probable Cause 3: Formation of Byproducts Side reactions can occur, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

Solution:

  • Temperature Control: Avoid excessive temperatures, which can lead to decomposition and the formation of dark-colored impurities.[1]

  • Work-up Procedure: A careful work-up is crucial. The reaction mixture is typically quenched by slowly adding it to ice water to hydrolyze excess chlorinating agent and precipitate the product.[3]

Issue 3: Difficulty in Purification of this compound

Probable Cause 1: Co-precipitation of Impurities The crude product may contain impurities with similar solubility profiles, making purification by recrystallization challenging.

Solution:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization to find one that effectively separates the desired product from impurities.

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel is a reliable alternative.[4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Probable Cause 2: Hydrolysis of the Product The chloro groups on the quinazoline ring, particularly at the 4-position, are susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water.

Solution:

  • Anhydrous Solvents: Use anhydrous solvents for purification to the extent possible.

  • Avoid Prolonged Exposure to Protic Solvents: Minimize the time the product is in contact with protic solvents, especially at elevated temperatures.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the cyclization of 2-amino-3,4-dichlorobenzoic acid with formamide to produce 7,8-dichloro-4-hydroxyquinazoline. The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: What is the mechanism of the chlorination step with POCl₃?

A2: The chlorination of the 4-hydroxyquinazoline intermediate with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 4-chloroquinazoline product.[1]

Q3: Are there alternative chlorinating agents to POCl₃?

A3: Yes, other chlorinating agents can be used. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is a common alternative.[5] Other reagent systems, such as triphenylphosphine in combination with N-chlorosuccinimide or trichloroisocyanuric acid, have also been employed for the chlorination of 4(3H)-quinazolinones.[5][6]

Q4: How can I effectively monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the cyclization and chlorination steps. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[7]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction mixture should be done carefully and slowly by adding it to ice to control the exothermic reaction.

III. Optimized Experimental Protocols

Protocol 1: Synthesis of 7,8-dichloro-4-hydroxyquinazoline

Materials:

  • 2-amino-3,4-dichlorobenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4-dichlorobenzoic acid and an excess of formamide.

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of this compound

Materials:

  • 7,8-dichloro-4-hydroxyquinazoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene (for co-evaporation)

Procedure:

  • To a round-bottom flask containing 7,8-dichloro-4-hydroxyquinazoline, add a significant excess of phosphorus oxychloride under an inert atmosphere.[2]

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.[2]

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃ and precipitate the crude product.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a neutral pH.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • To remove residual POCl₃, co-evaporate the crude product with toluene under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

IV. Data Presentation

Table 1: Comparison of Chlorinating Agents for Quinazolinone Synthesis
Chlorinating Agent/SystemTypical ConditionsReported Yield (%)Reference
POCl₃Reflux, 3-5 hours~95%[2]
SOCl₂ / cat. DMFHeatingNot specified[5]
PPh₃ / TCCANot specified89%[5][6]

TCCA: Trichloroisocyanuric acid Yields are highly dependent on the specific substrate and reaction conditions.

V. Visualizations

Reaction Pathway

Synthesis_Pathway A 2-Amino-3,4-dichlorobenzoic Acid B 7,8-Dichloro-4-hydroxyquinazoline A->B Formamide, Δ C This compound B->C POCl₃, Δ

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow: Low Chlorination Yield

Troubleshooting_Workflow decision decision solution solution start Low Yield in Chlorination Step check_reagent Is POCl₃ fresh/distilled? start->check_reagent check_conditions Are reaction conditions anhydrous? check_reagent->check_conditions Yes use_fresh Use fresh or distilled POCl₃ check_reagent->use_fresh No check_time_temp Is reaction time/temp sufficient? check_conditions->check_time_temp Yes ensure_dry Use oven-dried glassware & inert atmosphere check_conditions->ensure_dry No optimize_conditions Increase reaction time and/or temperature. Monitor by TLC. check_time_temp->optimize_conditions No end Yield Improved check_time_temp->end Yes use_fresh->check_conditions ensure_dry->check_time_temp optimize_conditions->end

Caption: Troubleshooting workflow for low chlorination yield.

VI. References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 738.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. Retrieved from

  • ChemicalBook. (n.d.). 4,7-Dichloroquinazoline synthesis. Retrieved from

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Retrieved from

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from

  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. Retrieved from

  • Wikipedia. (n.d.). Quinazoline. Retrieved from

  • Google Patents. (n.d.). Industrial preparation method of 4,7-dichloroquinoline. Retrieved from

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from

  • BenchChem. (n.d.). 4,7,8-Trichloroquinoline|CAS 17999-80-3. Retrieved from

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from

  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from

  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from

  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds. Retrieved from

  • Google Patents. (n.d.). New synthesis process of 4-hydroxy-7-methoxyquinoline. Retrieved from

  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Retrieved from

  • NIH. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from

  • Google Patents. (n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines. Retrieved from

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from

  • PubMed. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Retrieved from

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. Retrieved from

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from

  • NIH. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from

Sources

Technical Support Center: Purification of Crude 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide serves as a dedicated technical support resource for the purification of crude 4,7,8-trichloroquinazoline. As a key intermediate in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications. This document moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile is almost always dictated by the synthetic route. The most common synthesis involves the chlorination of 7,8-dichloro-4(3H)-quinazolinone using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.[1][2]

Therefore, you should anticipate the following impurities:

  • Unreacted Starting Material: 7,8-dichloro-4(3H)-quinazolinone will be a major impurity if the chlorination reaction did not go to completion.

  • Hydrolysis Product: The 4-chloro position on the quinazoline ring is highly susceptible to hydrolysis, especially in the presence of moisture.[3] This reaction converts your product back into the 7,8-dichloro-4(3H)-quinazolinone starting material. This is a critical consideration during both workup and purification.

  • Tarry/Polymeric Byproducts: Vigorous reaction conditions can sometimes lead to the formation of high-molecular-weight, often colored, byproducts.[4]

  • Residual Chlorinating Agents: Trace amounts of POCl₃ or its decomposition products may persist after the initial workup.

Q2: What is the best first-pass purification technique to try?

A: For most solid organic compounds, recrystallization is the most efficient first-pass technique, especially for removing small amounts of impurities to obtain a crystalline final product.[4][5][6] It is faster and more scalable than chromatography. The choice of solvent is critical and should be determined experimentally.

Q3: How can I effectively assess the purity of my this compound at each stage?

A: A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest and most essential tool. It allows you to visualize the number of components, assess the separation of your product from impurities, and determine the optimal solvent system for column chromatography. The quinazoline core is UV-active, making spots easy to see under a 254 nm UV lamp.[7]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic Methods: For final purity confirmation, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are indispensable. They confirm the structure and can reveal the presence of impurities that may not be visible by TLC.

Part 2: Troubleshooting Guide

This section tackles specific problems you may encounter during your experiments.

Recrystallization Issues

Q4: I've dissolved my crude product in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is common when the solution is too concentrated or cooled too quickly.[8]

  • Causality: The solubility of your compound is decreasing faster than the rate at which molecules can organize into a crystal lattice.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to make the solution slightly less saturated.[9]

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or let it cool in a warm water bath before exposing it to room temperature.

    • If it still oils out, try a different solvent system.

Q5: My yield after recrystallization is extremely low. What went wrong?

A: Low yield is a common issue in recrystallization and can be traced to several factors.[6]

  • Causality & Solutions:

    • Using Too Much Solvent: The most common error is adding too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[10] Fix: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have started crystallizing in the filter funnel. Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.

    • Inappropriate Solvent Choice: The ideal solvent dissolves the compound poorly at low temperatures.[9] If your compound has significant solubility in the cold solvent, you will lose it in the mother liquor. Fix: Re-evaluate your solvent choice by performing small-scale solubility tests.

Column Chromatography Issues

Q6: My compound is streaking badly or "tailing" on the silica gel column. How can I get sharp bands?

A: Tailing is often caused by strong interactions between the compound and the stationary phase.

  • Causality: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[7] This causes some molecules to "stick" to the column, slowing their elution and causing the band to tail.

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or pyridine (~0.1-1%) to your eluent system.[7][11] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Check Sample Loading: Overloading the column or loading the sample in too strong a solvent can also cause tailing. Use the dry loading technique described in the protocol below for best results.[7][12]

Q7: I can't separate my product from an impurity that has a very similar Rf value. What are my options?

A: This is a common challenge in chromatography.

  • Causality: The product and impurity have very similar polarities, making them difficult to resolve with a standard solvent system.

  • Solutions:

    • Optimize the Mobile Phase: Test different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

    • Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A shallow gradient can often resolve closely running spots.[11]

    • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).[7]

Part 3: Data & Protocols

Data Presentation: Purification Solvent Systems

The following tables provide starting points for developing your purification strategy. These are based on common practices for chloro-heterocyclic compounds.

Table 1: Recommended Solvents for Recrystallization

Solvent/System Boiling Point (°C) Comments
Ethanol 78 A good starting point. Dissolves many organics when hot, with lower solubility when cold.[8]
Isopropanol 82 Similar to ethanol, may offer different solubility characteristics.
Toluene 111 Good for less polar impurities. Higher boiling point requires care.

| Ethyl Acetate / Hexane | Variable | A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.[8] |

Table 2: Recommended Conditions for Column Chromatography

Parameter Recommendation Rationale & In-Text Citation
Stationary Phase Silica Gel (230-400 mesh) Standard choice for normal-phase chromatography of moderately polar compounds.[12]
Mobile Phase Ethyl Acetate / Hexane Gradient Start with low polarity (e.g., 5% EtOAc in Hexane) and gradually increase EtOAc concentration.[7]
Eluent Modifier 0.1 - 1% Triethylamine Mitigates tailing by neutralizing acidic sites on the silica gel.[7][11]

| Loading Method | Dry Loading | Provides the best resolution by ensuring the sample is loaded in a tight, even band.[7][12] |

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, it's a poor recrystallization solvent. If it's insoluble, heat the test tube. If it dissolves when hot but becomes insoluble again upon cooling, it's a good candidate solvent.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum quantity of the chosen hot solvent required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tar) are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Quickly filter the hot solution to remove the solids.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[6][10]

  • Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, analyze your crude product using TLC with various ratios of ethyl acetate and hexane to find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35.[7]

  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.[7]

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Use gentle air pressure to maintain a steady flow rate.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase as the elution progresses.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Part 4: Visualization & Workflows

Diagram 1: Purification Method Selection

This decision tree guides the initial choice between recrystallization and column chromatography based on the characteristics of the crude product.

G start Crude this compound tlc Run TLC Analysis start->tlc decision1 Single major spot with minor baseline/solvent front impurities? tlc->decision1 decision2 Multiple spots with similar Rf values? tlc->decision2 decision1->decision2 No recrystallize Attempt Recrystallization decision1->recrystallize Yes chromatography Perform Column Chromatography decision2->chromatography Yes pure_product Assess Purity (TLC, MP, NMR) recrystallize->pure_product chromatography->pure_product G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column prep_sample Prepare Sample (Dry Loading) load_sample Load Sample on Column prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate purified_product Purified Product evaporate->purified_product

Sources

Technical Support Center: Overcoming Solubility Issues of 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Solubility Challenge

4,7,8-Trichloroquinazoline is a halogenated quinazoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its rigid, hydrophobic structure, characteristic of many kinase inhibitor scaffolds, presents a significant challenge for researchers: extremely low aqueous solubility. This poor solubility can impede biological assays, lead to inconsistent results, and complicate preclinical formulation development.[2]

This technical guide provides a comprehensive troubleshooting framework for overcoming the solubility limitations of this compound. As your dedicated application scientists, we will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and design robust experimental systems. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is critical for troubleshooting. The key characteristics are summarized below.

PropertyValueSource
Chemical Formula C₈H₃Cl₃N₂[3]
Molecular Weight 233.48 g/mol [3]
Appearance Solid[1]
Predicted pKa 0.14 ± 0.70[3]
Predicted Density 1.600 ± 0.06 g/cm³[3]

The most important value here is the predicted pKa . The quinazoline core contains basic nitrogen atoms. The low pKa suggests that this compound is a very weak base, which can be protonated under acidic conditions to form a more soluble salt. This property is a key lever for solubility enhancement.[2][][5]

Troubleshooting Guide & Step-by-Step Protocols

Q1: My this compound won't dissolve in my aqueous buffer. Where do I even begin?

Expert Analysis: Direct dissolution of a highly hydrophobic compound like this in an aqueous medium is rarely successful. The standard and most critical first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capabilities for a wide range of organic molecules.[2]

Workflow: Initial Solubilization Strategy

A Weigh Solid Compound B Add 100% Anhydrous DMSO A->B Step 1 C Vortex / Sonicate (Gentle Warming if Needed) B->C Step 2 D Observe for Complete Dissolution (Clear Solution) C->D Step 3 E Store Concentrated Stock Solution D->E Step 4

Caption: Initial stock solution preparation workflow.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add a minimal volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Aid Dissolution: Vortex vigorously. If dissolution is slow, use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation with excessive heat.[2]

  • Confirm Dissolution: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture. For short-term storage, room temperature is often preferable to refrigeration, which can cause the compound to crash out of the concentrated DMSO.[2]

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What can I do?

Expert Analysis: This is a classic and expected problem known as "precipitation upon dilution."[2] It occurs because the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of DMSO present. The key is to modify the aqueous environment to make it more "hospitable" to the hydrophobic molecule.

Below is a decision-making workflow to address this common issue.

Workflow: Overcoming Precipitation Upon Dilution

cluster_options Select a Strategy cluster_details Implementation start Precipitation Observed Upon Dilution opt1 Strategy 1: Reduce Final Concentration start->opt1 opt2 Strategy 2: Modify the Vehicle start->opt2 opt3 Strategy 3: Use Complexation Agents start->opt3 end Achieve Soluble Aqueous Formulation opt1->end Is concentration sufficient for the assay? detail2a pH Adjustment (Acidic Buffer) opt2->detail2a detail2b Add Co-solvents (e.g., Ethanol, PEG) opt2->detail2b detail2c Add Surfactants (e.g., Tween-80) opt2->detail2c detail3 Use Cyclodextrins (e.g., HP-β-CD) opt3->detail3 detail2a->end detail2b->end detail2c->end detail3->end

Caption: Decision workflow for addressing compound precipitation.

Strategy A: pH Adjustment

Causality: The quinazoline scaffold is a weak base. By lowering the pH of the aqueous buffer (e.g., to pH 4-5), you can protonate the nitrogen atoms in the quinazoline ring. This creates a charged species (a salt), which is significantly more soluble in polar solvents like water.[][6][7]

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Dilute Stock: Add a small, fixed amount of your DMSO stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate: Vortex each sample and let it equilibrate for 1-2 hours at room temperature.

  • Observe: Visually inspect for precipitation. The lowest pH at which the solution remains clear is your optimal working pH.

  • Validation: Ensure the chosen acidic pH does not interfere with your experimental model (e.g., cell viability, enzyme activity).

Strategy B: Co-solvents & Surfactants

Causality:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) work by reducing the overall polarity of the aqueous medium.[8][9][10] This lessens the energy penalty of introducing a hydrophobic solute into the solvent, thereby increasing solubility.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 form microscopic structures called micelles above their critical micelle concentration (CMC).[11] The hydrophobic core of the micelle encapsulates the this compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous medium.

Protocol 3: Formulation with Co-solvents or Surfactants

  • Prepare Vehicle: Prepare your aqueous buffer containing the desired percentage of the solubilizing agent.

    • For Co-solvents: Start with 1-5% (v/v) of ethanol or propylene glycol.[2]

    • For Surfactants: Start with 0.01-0.1% (w/v) of Tween® 80.[2]

  • Dilute Stock: While vortexing the vehicle, slowly add the DMSO stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Observe: Check for clarity. If precipitation persists, incrementally increase the concentration of the co-solvent or surfactant, always being mindful of its potential effects on your biological system.

Strategy C: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic this compound molecule within this cavity, forming a water-soluble "inclusion complex."[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical development due to its high aqueous solubility and low toxicity.[12][]

Mechanism: Cyclodextrin Inclusion Complex

cluster_CD Cyclodextrin (Host) CD Hydrophilic Exterior (Soluble in Water) Complex Water-Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug This compound (Guest - Poorly Soluble) Drug->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 4: Formulation with HP-β-CD

  • Prepare CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Complexation: Add the DMSO stock of this compound directly to the HP-β-CD solution.

  • Equilibrate: Vortex the mixture and allow it to equilibrate. Shaking or sonicating for 1-24 hours can facilitate the formation of the inclusion complex.

  • Final Dilution: This complexed solution can then be further diluted in the standard aqueous buffer for your final assay.

Frequently Asked Questions (FAQs)

Q3: What are the pros and cons of these different solubilization techniques?

TechniqueProsConsBest For...
pH Adjustment Simple, effective for ionizable compounds, minimal excipients.[]Requires acidic pH which may not be compatible with all biological systems.In vitro enzyme assays, initial screens where pH can be controlled.
Co-solvents Easy to implement, effective at moderate concentrations.[8][16]Can have biological/toxic effects at higher concentrations; risk of precipitation on further dilution.[16]Cell-based assays where final solvent concentration is kept low (<1%).
Surfactants Highly effective at low concentrations, forms stable micelles.Can interfere with assays, potential for cell lysis at high concentrations.Formulations where other methods fail; requires careful validation.
Cyclodextrins Low toxicity, forms stable and highly soluble complexes.[12][13]Can be more expensive, may require longer equilibration time to form complexes.In vivo studies, cell-based assays, and when higher concentrations are needed.

Q4: I need to prepare a formulation for an in vivo animal study. What should I consider?

Expert Analysis: Moving from the benchtop to in vivo models requires more advanced and robust formulation strategies, as simple DMSO/buffer solutions are not suitable for administration. The goal is to enhance not just solubility but also bioavailability.[6][17]

  • Advanced Co-solvent Systems: For oral gavage, mixtures of PEG 400, propylene glycol, and water are common. For parenteral routes, excipients must be carefully selected for safety and tolerability.[18]

  • Cyclodextrin Formulations: HP-β-CD is a preferred choice for in vivo studies due to its established safety profile.[]

  • Nanosuspensions: This technology reduces the drug particle size to the sub-micron range, which dramatically increases the surface area and dissolution velocity.[19][20][21][22] This is a highly effective method for improving the oral absorption of poorly soluble drugs.

  • Solid Dispersions: The drug is dispersed in a solid hydrophilic matrix (e.g., using polymers like PVP).[23][24][25] When administered, the matrix dissolves quickly, releasing the drug as very fine, amorphous particles that dissolve more readily.[6][17]

  • Lipid-Based Formulations: For highly lipophilic compounds like many kinase inhibitors, formulating in lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems, SEDDS) can significantly enhance oral absorption.[26][27][28]

For any in vivo work, it is critical to consult formulation experts and conduct thorough stability and safety testing before administration.

Q5: My assay results are inconsistent. Could solubility be the culprit?

Expert Analysis: Absolutely. Undissolved compound is a major source of experimental variability. If your compound is precipitating in the assay plate (which may not always be visible to the naked eye), the actual concentration of the drug in solution is unknown and inconsistent.[2] Always visually inspect your plates for any signs of precipitation (e.g., cloudiness, crystals). If you suspect solubility issues are causing inconsistency, re-evaluate your formulation using the strategies outlined in this guide to ensure your compound remains fully dissolved for the duration of the experiment.

References

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Google Scholar.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and P
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solid Dispersions : An Approach to Enhance the Bioavailability of Poorly W
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Nanosuspension: An approach to enhance solubility of drugs - PMC.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug.
  • Methods of solubility enhancements. SlideShare.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solid dispersions: A technology for improving bioavailability. MedCrave online.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
  • 4,7,8-TRICHLOROQUINOLINE CAS#: 17999-80-3. ChemicalBook.
  • 4,7,8-Trichloroquinoline|CAS 17999-80-3. BenchChem.
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  • Solubilizing Excipients in Oral and Injectable Formul
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
  • This compound CAS#: 1027775-18-3. ChemicalBook.
  • Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • 4,5,7-Trichloroquinoline. PubChem.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Co-solvency and anti-solvent method for the solubility enhancement. Journal of Applied Pharmaceutical Science.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • 4,7-Dichloroquinoline. Wikipedia.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PRODUCT INFORM
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Formulation and development strategies for drugs insoluble in gastric fluid.
  • Co-solvents. MedchemExpress.com.
  • solubility enhancement and cosolvency by madhavi. SlideShare.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Synthetic strategies for preparation of 4‐quinazolinone derivatives.
  • Quinazoline derivatives: synthesis and bioactivities - PMC.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

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Preventing degradation of 4,7,8-Trichloroquinazoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to preventing the degradation of 4,7,8-trichloroquinazoline in solution is provided below.

Technical Support Center: this compound

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Welcome to the technical support center for this compound. As a critical intermediate in synthetic chemistry and drug discovery, the integrity of this compound in solution is paramount for achieving reliable and reproducible results. This guide is structured to address the common challenges researchers face, providing not just protocols, but the scientific reasoning behind them. We will delve into the primary degradation pathways and equip you with the knowledge to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound degradation in solution?

A1: The primary degradation pathway for chlorinated heterocyclic compounds like this compound is hydrolysis . The chlorine atoms attached to the quinazoline ring are susceptible to nucleophilic attack by water or hydroxide ions, leading to their substitution with hydroxyl groups. This process is significantly accelerated by non-neutral pH conditions (both acidic and basic) and elevated temperatures.[1][2][3][4]

Q2: My compound is dissolved in DMSO, which is aprotic. Why am I still seeing degradation?

A2: While dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for many compounds, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even "anhydrous" DMSO can accumulate water over time if not handled and stored properly. This absorbed water can then act as a nucleophile, leading to slow hydrolysis of the this compound. Some studies on other quinazoline derivatives have also noted instability in DMSO over extended periods, even when stored correctly.[5][6]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with aromatic ring systems, such as quinazolines, are often susceptible to photodegradation .[7] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, often involving radical intermediates, leading to the formation of impurities.[7][8] Therefore, all solutions should be protected from light.

Q4: What is the ideal storage condition for a stock solution of this compound?

A4: To maximize shelf-life, stock solutions should be stored under the conditions summarized in the table below. The key is to minimize exposure to water, light, and heat.

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvent (e.g., DMSO, DMF, 1,4-Dioxane)Prevents hydrolysis.[9]
Temperature -20°C or -80°CReduces the rate of all chemical degradation reactions.[10]
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Amber glass vial with a PTFE-lined capProtects from light and provides a tight seal.[11]

Q5: How can I quickly assess if my solution has degraded?

A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[10][12] A healthy solution will show a single, sharp peak corresponding to this compound. The presence of new peaks, a decrease in the main peak's area, or changes in retention time are strong indicators of degradation.

Understanding the Chemistry: Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical transformations that can occur. The two primary pathways are Hydrolysis and Photolysis.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway A This compound B Monohydroxy-dichloroquinazoline (Multiple Isomers Possible) A->B H₂O / OH⁻ (pH, Temp dependent) D Radical Intermediates A->D UV Light (hν) C Quinazolinone Derivatives B->C Further Hydrolysis/ Tautomerization E Polymerization/Complex Degradation Products D->E Further Reactions G start Inconsistent Results Observed check_solution 1. Visually Inspect Solution (Precipitate? Color Change?) start->check_solution analyze_hplc 2. Analyze by HPLC-UV check_solution->analyze_hplc compare_spectra 3. Compare to Reference (Freshly Prepared Sample or Standard) analyze_hplc->compare_spectra decision Degradation Confirmed? compare_spectra->decision remediate Action: Discard Old Solution. Prepare Fresh Stock Following Best Practices Protocol. decision->remediate Yes investigate_other Action: Degradation is not the issue. Investigate other experimental variables (e.g., reagents, cell lines). decision->investigate_other No

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: My HPLC analysis shows new peaks that were not present when the solution was made.

  • Diagnosis: This confirms degradation. The new peaks represent degradation products.

  • Plausible Identities: Based on the known degradation pathways, these new peaks are likely mono- or di-hydroxylated versions of the parent compound, or the corresponding quinazolinone tautomers. [1][10]* Action:

    • Characterize (Optional): For advanced analysis, you can use LC-MS/MS to determine the molecular weights of the impurity peaks and confirm their identities. [13] 2. Remediate: Discard the degraded solution. Review your storage and handling procedures against the best practices outlined in this guide.

    • Prepare Fresh: Make a new stock solution, ensuring all preventative measures are taken.

Experimental Protocols: Best Practices in Action

Adherence to strict protocols is the best defense against degradation.

Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes the introduction of water.

  • Preparation: Place a new, unopened bottle of anhydrous DMSO (or other suitable aprotic solvent) and your vial of solid this compound into a desiccator for at least 2 hours to remove any surface moisture.

  • Inert Atmosphere: If available, perform the following steps in a glove box under an inert atmosphere (N₂ or Ar). If not, work quickly and efficiently in a fume hood with low humidity.

  • Weighing: Weigh the desired amount of solid this compound directly into a sterile, amber glass vial.

  • Solvent Addition: Using a fresh, dry syringe, pierce the septum of the anhydrous DMSO bottle and withdraw the calculated volume. Add the solvent to the vial containing the solid.

  • Dissolution: Cap the vial tightly with a PTFE-lined cap. Gently vortex or sonicate until the solid is completely dissolved. [10]6. Storage: Purge the vial's headspace with argon or nitrogen, seal tightly with paraffin film, and immediately place it in a -20°C or -80°C freezer.

Protocol 2: Dilution for Aqueous Experimental Assays

This protocol minimizes the time the compound spends in an aqueous environment where it is most vulnerable.

  • Preparation: Allow the frozen stock solution to thaw completely and come to room temperature before opening to prevent condensation from introducing water into the stock.

  • Intermediate Dilution: Perform an initial dilution of the stock solution in the same anhydrous solvent (e.g., DMSO) to a concentration that is 100x or 1000x the final desired assay concentration.

  • Final Dilution: Just before starting your experiment, add the required volume of the intermediate dilution to your pre-warmed aqueous buffer or media. Mix thoroughly.

  • Time Sensitivity: Use the final aqueous solution immediately. Do not prepare large batches of aqueous solutions for use over several hours or days. The rate of hydrolysis increases significantly in aqueous buffers, especially those with a non-neutral pH. [2][3][4]

Safety and Handling

All researchers must handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [14][15]* Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors. [16]* Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention. [14][17]* Disposal: Dispose of all waste containing this compound in accordance with local, regional, and national regulations for chemical waste. [16] By understanding the inherent instability of this compound and implementing these robust handling and storage protocols, you can ensure the integrity of your solutions, leading to more accurate and reliable scientific outcomes.

References

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • GHS07 - Safety D
  • SAFETY D
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. Benchchem.
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed.
  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • 4-Chloroquinoline. Santa Cruz Biotechnology.
  • Effect of water pH on the stability of pesticides. MSU Extension.
  • Study of photo-degradation of new 2-oxazoline telluride deriv
  • The Effect of Water pH on Pesticide Effectiveness.
  • ANALYTICAL METHODS.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry.

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Technical Support Center: Optimizing Reaction Conditions for 4,7,8-Trichloroquinazoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4,7,8-trichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of substituting this versatile but challenging scaffold. Our focus is on providing practical, field-proven insights to help you achieve your synthetic goals with high efficiency and selectivity.

Introduction: The unique reactivity of this compound

This compound is a highly functionalized heterocyclic compound offering multiple points for derivatization. The reactivity of the three chlorine atoms is not equivalent, being governed by both electronic and steric factors. Understanding this inherent regioselectivity is the cornerstone of a successful synthetic strategy.

Based on established principles of nucleophilic aromatic substitution (SNAr) on quinazoline systems, the order of reactivity for the chloro-substituents on the this compound scaffold is as follows:

  • C4-Cl: The most reactive position. The chlorine at the 4-position is activated by the adjacent ring nitrogen, making it highly susceptible to nucleophilic attack.[1][2]

  • C7-Cl: Moderately reactive.

  • C8-Cl: The least reactive position, likely due to a combination of electronic effects and potential steric hindrance from the fused ring system.

This differential reactivity allows for the sequential and regioselective derivatization of the quinazoline core, provided the reaction conditions are carefully controlled.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the derivatization of this compound through key synthetic methodologies.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental method for introducing a wide range of nucleophiles, particularly amines, onto the quinazoline scaffold.

Q1: I am attempting a monosubstitution on this compound with a primary amine, but I am getting a mixture of products. How can I improve selectivity for the C4 position?

A1: Achieving selective monosubstitution at the C4 position is the most common initial step. If you are observing a loss of selectivity, consider the following:

  • Reaction Temperature: High temperatures can lead to the substitution of the less reactive chlorine atoms. Start with milder conditions (e.g., room temperature or slightly elevated) and slowly increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can also result in over-substitution. Monitor the reaction closely and quench it once the starting material is consumed and the desired monosubstituted product is maximized.

  • Stoichiometry of the Nucleophile: Using a large excess of the nucleophile will drive the reaction towards multiple substitutions. Begin with a stoichiometric amount (1.0-1.2 equivalents) of the amine to favor monosubstitution.

Troubleshooting Low Yield in C4-Amination:

Problem Potential Cause Recommended Solution
Low or no product formation Insufficiently nucleophilic amine.For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction.[3] Microwave irradiation has also been shown to be effective in driving these reactions to completion.[4]
Poor solubility of starting materials.Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.[5] Gentle heating can also improve solubility.
Formation of insoluble precipitate The product may be poorly soluble in the reaction solvent.Choose a solvent in which the expected product has good solubility, or consider a solvent mixture.
Decomposition of starting material The quinazoline ring can be susceptible to hydrolysis under certain conditions.Ensure anhydrous reaction conditions. If using a protic solvent, consider switching to an aprotic one.

Q2: I have successfully synthesized the 4-amino-7,8-dichloroquinazoline and now want to substitute the C7-chloro group. My attempts are resulting in either no reaction or a complex mixture.

A2: Substitution at the C7 position is more challenging than at C4 and requires more forcing conditions.

  • Increased Temperature: Higher temperatures are generally necessary. Reactions are often conducted at reflux in solvents like isopropanol, n-butanol, or DMF.

  • Stronger Base: For palladium-catalyzed cross-coupling reactions at less reactive positions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[6]

  • Catalyst and Ligand Choice (for cross-coupling): For Suzuki or Buchwald-Hartwig reactions at the C7 position, the choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the oxidative addition step with the less reactive aryl chloride.[7]

Step-by-Step Protocol for Selective C7-Substitution (General Guidance):

  • Starting Material: 4-substituted-7,8-dichloroquinazoline.

  • Reagents: Nucleophile (e.g., secondary amine for Buchwald-Hartwig, boronic acid for Suzuki).

  • Catalyst System (for cross-coupling):

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: XPhos, SPhos, or other electron-rich, bulky phosphine ligands.

  • Base: K₃PO₄ or Cs₂CO₃.

  • Solvent: Anhydrous, degassed toluene, dioxane, or DMF.

  • Procedure:

    • Combine the starting material, nucleophile, base, palladium source, and ligand in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add the degassed solvent.

    • Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench, and proceed with standard aqueous workup and purification.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

These powerful reactions are essential for forming C-C and C-N bonds, respectively. However, their application to polychlorinated, electron-deficient heterocycles like this compound requires careful optimization.

Q3: My Suzuki-Miyaura coupling at the C4 position is giving low yields and I observe significant amounts of a dehalogenated byproduct.

A3: Low yields and hydrodehalogenation are common problems in cross-coupling reactions with electron-deficient aryl chlorides.

  • Catalyst Inactivation: The Pd(0) active catalyst can be sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere.[8]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reductive elimination over side reactions. For electron-deficient substrates, bulky, electron-rich ligands are generally preferred.[6][7]

  • Base Selection: The base is critical for the transmetalation step. Ensure you are using a high-purity, anhydrous base. For challenging couplings, stronger bases are often necessary.

  • Boronic Acid Quality: Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-quality boronic acid or consider using more stable alternatives like boronate esters (e.g., pinacol esters).[7]

Troubleshooting Suzuki-Miyaura and Buchwald-Hartwig Reactions:

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst activation from Pd(II) precatalyst.Use a pre-formed, air-stable Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts for Buchwald-Hartwig).[9]
Poor ligand choice for the specific substrate.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[9]
Suboptimal base strength or solubility.For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common strong base.[10] Ensure the base is finely powdered for better solubility.
Hydrodehalogenation (C-Cl bond replaced by C-H) β-hydride elimination from the amine (Buchwald-Hartwig) or other hydrogen sources.The choice of ligand is critical. Bidentate ligands were initially developed to suppress this side reaction.[9]
Homocoupling (dimerization of starting materials) Promoted by certain reaction conditions and catalyst systems.Optimize catalyst loading and reaction temperature. Proper degassing is crucial to minimize homocoupling of boronic acids.[8]
Hydrolysis of the C-Cl bond Presence of water in the reaction mixture.Use anhydrous solvents and reagents. This is particularly important for the highly reactive C4 position.[11]
Part 3: Solubility Issues

Polychlorinated quinazolines and their derivatives are often crystalline solids with poor solubility in common organic solvents, which can hinder reactivity.

Q4: My starting material/product is precipitating out of the reaction mixture. What can I do?

A4: Addressing solubility is key to achieving consistent and complete reactions.

  • Solvent Screening: If solubility is an issue in common solvents like THF or toluene, consider more polar aprotic solvents such as DMF, DMSO, or NMP.[5]

  • Temperature: Increasing the reaction temperature can often improve solubility.

  • Co-solvents: In some cases, a mixture of solvents can provide the desired solubility profile.

  • pH Adjustment (for workup): The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. During aqueous workup, adjusting the pH can help to either dissolve or precipitate the product for easier isolation.

Experimental Protocols & Visualizations

General Workflow for Sequential Derivatization

The following diagram illustrates a logical workflow for the sequential derivatization of this compound, taking into account the differential reactivity of the chloro-substituents.

G start This compound step1 Selective C4-Substitution (e.g., S N Ar with amine) - Mild conditions - Stoichiometric nucleophile start->step1 intermediate1 4-Substituted-7,8-dichloroquinazoline step1->intermediate1 step2 Selective C7-Substitution (e.g., Suzuki or Buchwald-Hartwig) - Harsher conditions - Optimized catalyst/ligand intermediate1->step2 intermediate2 4,7-Disubstituted-8-chloroquinazoline step2->intermediate2 step3 C8-Substitution - Most forcing conditions - May require specialized catalysts intermediate2->step3 end Fully Derivatized Product step3->end

Caption: Sequential derivatization workflow for this compound.

Troubleshooting Decision Tree for Low Yield in Cross-Coupling

This diagram provides a systematic approach to troubleshooting low-yielding Suzuki or Buchwald-Hartwig reactions.

G start Low or No Product Yield q1 Are reagents fresh and anhydrous? (Solvent, base, boronic acid) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction under a strictly inert atmosphere? a1_yes->q2 sol1 Use fresh, anhydrous reagents. Degas solvent thoroughly. a1_no->sol1 end Re-run optimized reaction sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst/ligand system appropriate for an electron-deficient heteroaryl chloride? a2_yes->q3 sol2 Improve inert atmosphere technique (e.g., Schlenk line, glovebox). a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base strong enough? a3_yes->q4 sol3 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Consider a modern precatalyst. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end sol4 Use a stronger base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). a4_no->sol4 sol4->end

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Benchchem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
  • Benchchem. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Collins, I., & Moy, F. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648.
  • PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(5), e3929.
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to....
  • ResearchGate. (n.d.).
  • PMC. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Sci-Hub. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.
  • ACS Publications. (2017). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Royal Society of Chemistry. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PMC. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Bentham Science. (2020).
  • PMC. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PMC. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

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Technical Support Center: Troubleshooting Unexpected Side Products in 4,7,8-Trichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,7,8-trichloroquinazoline. As a Senior Application Scientist, I understand the challenges that can arise during the synthesis of complex heterocyclic molecules. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the unexpected side products that may be encountered during the preparation of this important compound. My aim is to equip you with the knowledge to not only identify these impurities but also to understand their formation and implement strategies to minimize their occurrence, ensuring the integrity of your research and development efforts.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step sequence starting from 2-amino-3,4-dichlorobenzoic acid. The first step involves the cyclization of the anthranilic acid derivative with formamide to form 7,8-dichloro-4(3H)-quinazolinone. The subsequent and often most critical step is the chlorination of the quinazolinone to the desired this compound, commonly employing reagents such as phosphorus oxychloride (POCl₃) with or without a catalytic amount of N,N-dimethylformamide (DMF), or thionyl chloride (SOCl₂) with catalytic DMF.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: General synthetic route to this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and unexpected observations during the synthesis of this compound in a question-and-answer format.

FAQ 1: My final product shows a significant amount of a compound with a molecular weight corresponding to the starting quinazolinone. What is happening and how can I prevent it?

Answer:

This is a very common issue and is almost always due to the hydrolysis of the target molecule, this compound, back to 7,8-dichloro-4(3H)-quinazolinone. The 4-chloro substituent on the quinazoline ring is highly susceptible to nucleophilic attack by water.[1][2]

Causality and Mechanism:

The chlorination of the quinazolinone at the 4-position proceeds via the formation of a Vilsmeier-Haack type reagent from POCl₃ and DMF, which then activates the lactam oxygen. Subsequent attack by chloride ion yields the 4-chloroquinazoline. This process is reversible under aqueous acidic or basic conditions. During work-up, if the crude product is exposed to water or residual moisture for an extended period, especially at elevated temperatures or in the presence of acid or base, the 4-chloro group can be readily hydrolyzed.

graph "Hydrolysis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Simplified mechanism of hydrolysis of this compound.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Work-up Perform the work-up at low temperatures (0-5 °C) and as quickly as possible. Use ice-cold water or a slurry of ice and a non-polar organic solvent for quenching.Reduces the rate of hydrolysis.
pH Control During aqueous work-up, maintain a neutral to slightly acidic pH. Avoid strongly basic conditions.Both acidic and basic conditions can catalyze hydrolysis.
Solvent Choice Use anhydrous solvents for extraction and subsequent manipulations. Dry the organic extracts thoroughly with a suitable drying agent (e.g., Na₂SO₄, MgSO₄).Minimizes contact with water.
Purification If purification by column chromatography is necessary, use anhydrous solvents and consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the mobile phase) to prevent on-column hydrolysis.Acidic silica gel can promote hydrolysis.
Storage Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon).This compound is sensitive to atmospheric moisture.
FAQ 2: I'm observing a side product with a much higher molecular weight than my target compound. What could this be?

Answer:

A high molecular weight side product is often a dimer or a related oligomer. In the context of quinazolinone chlorination, "pseudodimer" formation has been reported.[1][3][4] This occurs when an activated intermediate reacts with an unreacted molecule of the starting quinazolinone.

Causality and Mechanism:

During the chlorination with POCl₃, a phosphorylated intermediate is formed. If there is a localized excess of the quinazolinone relative to the chlorinating reagent, this activated intermediate can be attacked by the nitrogen or oxygen of another quinazolinone molecule, leading to the formation of a dimeric structure.

graph "Dimer_Formation" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: Simplified pathway to dimer formation.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Reagent Addition Add the quinazolinone portion-wise to a solution of the chlorinating reagent (inverse addition).Ensures that the chlorinating reagent is always in excess, minimizing the reaction of the activated intermediate with the starting material.
Temperature Control Maintain a low temperature during the initial stages of the reaction when the activated intermediate is being formed.Slows down the rate of the competing dimerization reaction.
Reaction Concentration Running the reaction at a higher dilution may disfavor the bimolecular dimerization reaction.Reduces the probability of two reactant molecules encountering each other.
FAQ 3: My NMR spectrum shows an additional aromatic proton signal and a formyl proton. What is this impurity?

Answer:

The presence of a formyl proton (a singlet around 8-10 ppm in the ¹H NMR) suggests the formation of an N-formyl or C-formyl side product. Given the reaction conditions, a likely candidate is an N-formyl derivative of an amine precursor or a Vilsmeier-Haack formylation of an activated aromatic position.

Causality and Mechanism:

  • Incomplete Cyclization: If the initial cyclization of 2-amino-3,4-dichlorobenzoic acid with formamide is incomplete, you may have residual 2-formamido-3,4-dichlorobenzoic acid.

  • Vilsmeier-Haack Side Reaction: The Vilsmeier-Haack reagent, formed from POCl₃ and DMF, is a formylating agent. While it primarily acts on the lactam oxygen of the quinazolinone, under certain conditions, it can electrophilically attack the benzene ring. The 7,8-dichloro substitution deactivates the ring, but formylation at the less hindered 5- or 6-position, while electronically disfavored, is a possibility, especially at higher temperatures.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Step 1 Completion Ensure the complete conversion of the starting anthranilic acid to the quinazolinone in the first step. Monitor the reaction by TLC or LC-MS.Prevents carrying over unreacted starting materials or intermediates.
Chlorination Temperature Avoid excessively high temperatures during the chlorination step.Higher temperatures can promote side reactions like Vilsmeier-Haack formylation of the aromatic ring.
DMF Concentration Use the minimum effective amount of DMF as a catalyst.Reduces the concentration of the Vilsmeier-Haack reagent.

III. Experimental Protocols for Side Product Analysis

To effectively troubleshoot, it is crucial to accurately identify the impurities. Here are some recommended analytical workflows.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

This method will help you to quantify the purity of your this compound and determine the relative amounts of any side products.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

Couple the HPLC method described above to a mass spectrometer (e.g., an electrospray ionization source). This will provide the molecular weights of the main product and any impurities, which is invaluable for their identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Characteristic signals for this compound include two doublets in the aromatic region. The presence of other signals can indicate impurities.

  • ¹³C NMR and DEPT: These experiments will help to determine the number and types of carbon atoms in the impurities.

  • 2D NMR (COSY, HSQC, HMBC): For complex mixtures or novel side products, these experiments can be used to piece together the structure of the impurities.

graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 4: A typical analytical workflow for the identification of side products.

IV. Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of side products. The most common impurities arise from hydrolysis of the product, dimerization, and potential Vilsmeier-Haack side reactions. By understanding the mechanisms of their formation and employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can significantly improve the purity and yield of their synthesis, leading to more reliable and reproducible results in their drug discovery and development endeavors.

V. References

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

  • Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. CNKI. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]

  • wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. has to start with a reagent with 7 carbons or less in its largest component. thanks! : r/OrganicChemistry. Reddit. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Hindawi. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids.. Wiley Online Library. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.

  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof. Google Patents.

  • Preparation of 3,4-dichlorobenzoic acid. PrepChem.com. [Link]

  • POCl3 chlorination of 4-quinazolones.. Semantic Scholar. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. [Link]

  • WO2001068615A1 - Quinazoline synthesis. Google Patents.

  • Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Semantic Scholar. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. [Link]

  • Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]

  • A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole. MDPI. [Link]

  • ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ResearchGate. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]

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Technical Support Center: Enhancing the Stability of 4,7,8-Trichloroquinazoline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and enhancing the long-term stability of 4,7,8-Trichloroquinazoline. Given that specific degradation pathways for this exact molecule are not extensively published, this document synthesizes established principles from the handling of chlorinated heterocyclic compounds, air-sensitive materials, and related quinazoline derivatives to provide a robust framework for its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of solid this compound?

A: The stability of this compound is primarily threatened by four environmental factors. The presence of three chlorine atoms on the quinazoline ring makes it susceptible to nucleophilic attack, particularly hydrolysis.

  • Moisture (Hydrolysis): This is the most significant risk. Atmospheric moisture can lead to the hydrolytic cleavage of the carbon-chlorine bonds, replacing chlorine atoms with hydroxyl groups. This not only changes the chemical identity of the compound but also significantly alters its biological and chemical reactivity. Many chlorinated compounds are known to be sensitive to moisture.[1][2]

  • Light (Photodegradation): Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or even ambient light. This energy can induce cleavage of bonds or promote oxidation, leading to colored impurities and loss of potency.[3]

  • Heat (Thermal Degradation): Elevated temperatures accelerate all chemical reactions, including degradation pathways. Storing the compound at elevated or fluctuating temperatures can compromise its integrity over time.[3]

  • Oxygen (Oxidation): While the quinazoline ring itself is relatively stable to oxidation under mild conditions, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of N-oxides or other oxidative degradation products.[4]

Q2: What are the definitive storage conditions for maximizing the shelf-life of solid this compound?

A: To mitigate the risks outlined above, a multi-faceted approach to storage is essential. The core principle is to create an environment that is cold, dark, dry, and inert.

ParameterRecommendationRationale
Temperature -20°C (Recommended) or 2-8°C (Acceptable for shorter term)Reduces the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light, and a tightly sealed, chemically inert cap prevents moisture ingress.[3][5]
Location Dark, controlled environment (e.g., freezer or refrigerator)Ensures minimal exposure to light and temperature fluctuations.[1][6][7]

Q3: My lab doesn't have a glove box. What is the safest way to handle the solid compound to weigh it for an experiment?

A: Handling air- and moisture-sensitive compounds without a glove box requires meticulous technique to minimize atmospheric exposure.[8][9]

  • Preparation: Have all necessary tools ready: spatulas, weigh paper, and your reaction vessel. Ensure all glassware is oven-dried to remove adsorbed moisture.[8]

  • Equilibration: Before opening, allow the sealed container of this compound to warm to ambient temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure Time: Open the vial, quickly remove the required amount of solid, and immediately reseal the vial tightly.

  • Inert Gas Purge: If you have a source of nitrogen or argon, you can briefly flush the headspace of the vial with the inert gas before sealing. This will help displace any moist air that entered.

  • Storage After Use: For any unused portion that is to be stored long-term, replacing the cap and sealing the vial with Parafilm can provide an extra barrier against moisture.[9]

Q4: I've dissolved this compound in DMSO. How long is this solution stable and how should I store it?

A: The stability of quinazoline derivatives in solution is highly dependent on the solvent and concentration. While DMSO is a common solvent for achieving solubility, studies on other quinazoline derivatives have shown that solutions in DMSO can be unstable, with modifications observed almost immediately after preparation.[10][11] In contrast, aqueous solutions (if solubility permits) have demonstrated higher stability.[10][11]

  • Recommendation: Prepare solutions fresh whenever possible.

  • Short-Term Storage: If storage is unavoidable, store the solution in a tightly capped vial at -20°C or -80°C.

  • Stability Check: Before use, visually inspect the solution for any color change or precipitate. For critical applications, it is advisable to re-check the purity by HPLC or TLC if the solution has been stored for more than 24 hours.

Q5: How can I perform a quick quality check to see if my stored this compound has degraded?

A: You can perform both a physical and a chemical assessment.

  • Visual Inspection: Check for any change in the physical appearance of the solid. Degradation can sometimes manifest as a color change (e.g., from white/off-white to yellow or brown) or a change in texture (e.g., clumping or becoming sticky, which indicates moisture absorption).

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to check for impurities.[12][13] Dissolve a small amount of your compound in a suitable solvent and spot it on a TLC plate alongside a solution of a known fresh sample, if available. Development of the plate will show a single spot for a pure compound, while degraded samples will show additional spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. An HPLC analysis will provide a precise purity percentage and can be used to track the formation of degradation products over time.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Compound has discolored (e.g., turned yellow or brown). Photodegradation or Oxidation.Discard the sample. The discoloration indicates the formation of significant impurities. Procure a fresh lot and ensure all future storage is strictly in the dark and under an inert atmosphere as per the recommended guidelines.
Solid has become clumpy, sticky, or appears "wet". Moisture Absorption (Hydrolysis).Check purity by HPLC before use. The compound is likely partially hydrolyzed. For non-critical experiments, it may be usable if the purity is still acceptable. For future storage, ensure the vial cap is tightly sealed and consider storing the vial inside a desiccator.
Inconsistent or non-reproducible experimental results. Compound Degradation (Solid or Solution).1. Re-qualify the solid stock: Run an HPLC or NMR to confirm the purity and identity of the starting material. 2. Use freshly prepared solutions: Avoid using solutions that have been stored, as degradation in solution can be rapid.[11]
Compound fails to dissolve in a previously used solvent system. Significant Degradation.The compound has likely degraded into less soluble impurities. Confirm this by running a TLC or HPLC. If degradation is confirmed, the material should be discarded.

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage of Solid this compound
  • Procurement: Upon receipt, inspect the container for an intact seal.

  • Inerting (if necessary): If the compound was not packaged under inert gas, transfer it inside a glove box to a pre-dried amber glass vial.

  • Sealing: Use a vial with a PTFE-lined screw cap. Tighten the cap securely. For an extra layer of protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, CAS number, date received, and storage conditions (-20°C, Inert Atmosphere).

  • Storage: Place the sealed vial in a designated -20°C freezer, away from light.

  • Usage Log: Maintain a log to track how many times the vial has been opened and equilibrated to room temperature to minimize the risk of cumulative moisture exposure.

Diagram: Recommended Handling and Storage Workflow

This diagram outlines the critical decision points and actions from receiving the compound to its use in experiments.

cluster_0 Receiving & Initial Storage cluster_1 Sample Preparation cluster_2 Experimental Use Receive Receive Compound Inspect Inspect Seal Receive->Inspect Store Store at -20°C in Dark Inspect->Store Seal Intact Equilibrate Equilibrate to RT (30 min) Store->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Purge Purge with Ar/N2 Weigh->Purge Reseal Reseal Tightly Purge->Reseal Dissolve Dissolve in Dry Solvent Reseal->Dissolve Use Use Solution Immediately Dissolve->Use

Caption: Workflow for handling this compound.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to understand potential degradation pathways and to develop stability-indicating analytical methods.[15][16]

  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours. Run a dark control in parallel.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 7 days.[17]

  • Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a validated HPLC method to determine the percentage of degradation and to observe the impurity profile.

Diagram: Potential Degradation Pathways

This diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

A This compound B Monohydroxy- dichloroquinazoline (Positional Isomers) A->B H₂O (Hydrolysis) D Quinazoline N-oxide Derivatives A->D [O] (Oxidation) C Dihydroxy- monochloroquinazoline (Positional Isomers) B->C H₂O (Further Hydrolysis)

Caption: Potential degradation pathways of the compound.

References

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Chlorine Shelf Life: How Long Can I Store Pool Chemicals?. In The Swim. Available at: [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Quinazoline Safety Data Sheet. Szabo-Scandic. Available at: [Link]

  • Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT) by bacteria. SpringerLink. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

  • Chemical Storage and Safety. Trouble Free Pool. Available at: [Link]

  • Handling air-sensitive reagents. MIT. Available at: [Link]

  • Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. PubMed. Available at: [Link]

  • Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity. ResearchGate. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

  • How to Store Chlorine Tablets: Essential Tips and Guidelines. North Industrial Chemicals. Available at: [Link]

  • 4,7-Dichloroquinoline. PubChem. Available at: [Link]

Sources

LC/MS/MS analytical method development for 4,7,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC/MS/MS bioanalytical method development of 4,7,8-Trichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of method development and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical method.

Introduction: Understanding this compound

This compound is a heterocyclic compound with a molecular formula of C₈H₃Cl₃N₂ and a molecular weight of 233.48 g/mol .[1] Its structure, featuring a quinazoline core with three chlorine atoms, dictates its physicochemical properties and, consequently, our analytical strategy. With a predicted pKa of 0.14, it is a weakly basic compound, a critical factor for both chromatographic retention and mass spectrometric ionization.[1] The presence of chlorine atoms provides a distinct isotopic pattern that can be leveraged for identification.

The overall goal of this guide is to establish a selective, sensitive, and reproducible method for quantifying this compound in complex biological matrices, adhering to regulatory standards for bioanalytical method validation.[2][3][4][5]

Method Development Workflow

The development of a robust LC/MS/MS method is a systematic process. The following diagram illustrates the logical flow, from initial analyte characterization to full method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & MS Optimization cluster_1 Phase 2: Chromatography & Sample Preparation cluster_2 Phase 3: Method Validation A Physicochemical Properties (MW, pKa, Solubility) B Direct Infusion Analysis A->B C Select Ionization Mode (Positive vs. Negative ESI) B->C D Determine Precursor Ion ([M+H]+, Adducts) C->D E Optimize Product Ions & Collision Energy (CE) D->E F Column & Mobile Phase Screening E->F G Gradient Optimization (Peak Shape & Retention) F->G H Sample Preparation Development (PPT, LLE, SPE) I Assess Matrix Effects H->I J ICH M10 Guideline Adherence I->J K Validate Specificity, Linearity, Accuracy, Precision, Stability J->K

Caption: A logical workflow for LC/MS/MS method development.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial phases of method development for this compound.

Q1: How do I select the optimal precursor and product ions?

Answer: Selecting the right precursor and product ions is the foundation of a selective and sensitive MRM (Multiple Reaction Monitoring) assay.[6][7]

Step 1: Precursor Ion Selection Given the quinazoline structure with two nitrogen atoms, this compound is expected to ionize well in positive electrospray ionization (ESI) mode by accepting a proton.

  • Primary Candidate: The protonated molecule, [M+H]⁺, with an m/z of 232.9 (calculated for the monoisotopic mass). Due to the presence of three chlorine atoms, you will observe a characteristic isotopic pattern (A+2, A+4, A+6 peaks) which serves as a preliminary confirmation of identity.

  • Procedure: Start by infusing a ~100-500 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer. Scan Q1 from m/z 100 to 300 in positive ion mode to confirm the m/z of the most abundant precursor ion. Also, check for potential adducts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), though the protonated molecule is usually preferred for its stability.[8]

Step 2: Product Ion Selection and Collision Energy (CE) Optimization Once the precursor ion is confirmed, perform a product ion scan to identify stable and intense fragment ions.

  • Fragmentation Prediction: Halogenated quinazolines and quinolines typically fragment through the loss of chlorine atoms or cleavage of the heterocyclic ring system.[9] Expect to see fragments corresponding to the sequential or concerted loss of HCl or Cl radicals.

  • Procedure:

    • Select the [M+H]⁺ ion in Q1.

    • Ramp the collision energy (CE) in the collision cell (Q2) from 10 to 50 eV.

    • Monitor the resulting product ions in Q3. The most intense and stable fragments are ideal candidates for the MRM method.[7]

    • Select at least two product ions: one as the "quantifier" (most abundant) and another as the "qualifier" to ensure specificity.[6] The ratio of these two ions should remain constant across all standards and samples.

ParameterPredicted Value/Starting PointRationale
Precursor Ion (Q1) m/z 232.9Monoisotopic mass of [M+H]⁺.
Product Ion 1 (Quantifier) To be determined empiricallyLikely the most stable and abundant fragment.
Product Ion 2 (Qualifier) To be determined empiricallyA second, distinct fragment for identity confirmation.
Collision Energy (CE) 15 - 40 eV (starting range)Optimize for maximum intensity of chosen product ions.
Q2: What are the best starting conditions for chromatographic separation?

Answer: The goal of chromatography is to achieve a sharp, symmetrical peak for this compound, well-separated from matrix components to minimize ion suppression.[10]

Column Selection: A reversed-phase separation is the logical starting point.

  • Primary Recommendation: A C18 column is a workhorse for hydrophobic compounds and is a good initial choice.

  • Alternative: A Biphenyl or Phenyl-Hexyl phase can offer alternative selectivity, particularly for compounds with aromatic rings, through pi-pi interactions.[11] This can be beneficial for separating the analyte from endogenous interferences.

Mobile Phase Selection:

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The acid aids in the protonation of this compound, which is essential for good peak shape and ESI+ sensitivity.

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.

Initial Gradient Conditions: For a standard 2.1 x 50 mm, sub-2 µm column:

Time (min)Flow Rate (mL/min)%B (Acetonitrile/Methanol)
0.00.45
0.50.45
4.00.495
5.00.495
5.10.45
6.00.45

This generic gradient allows you to determine the approximate retention time of the analyte, which can then be optimized for a faster run time.

Q3: Which sample preparation technique should I start with for plasma samples?

Answer: The choice of sample preparation is a balance between cleanup efficiency, recovery, and throughput. The goal is to remove proteins and phospholipids, which are major sources of matrix effects.[12][13]

  • Protein Precipitation (PPT):

    • Protocol: Add 3 parts of cold acetonitrile (containing an internal standard) to 1 part plasma. Vortex, centrifuge, and inject the supernatant.

    • Pros: Fast, simple, and inexpensive.

    • Cons: Least clean. May result in significant matrix effects due to co-extracted endogenous components.[12] A good first approach for method development.

  • Liquid-Liquid Extraction (LLE):

    • Protocol: After a basification step (e.g., with ammonium hydroxide to neutralize the analyte), extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Evaporate the organic layer and reconstitute in mobile phase.

    • Pros: Provides a much cleaner extract than PPT, removing salts and many polar interferences.

    • Cons: More labor-intensive and requires solvent optimization.

  • Solid-Phase Extraction (SPE):

    • Protocol: Use a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent. The general steps are: condition, load, wash, and elute.

    • Pros: Offers the most effective cleanup, leading to minimal matrix effects and the best sensitivity.

    • Cons: Most expensive and requires significant method development to optimize.

Recommendation: Start with protein precipitation for initial feasibility. If matrix effects are significant (see Troubleshooting Q3), progress to LLE or SPE.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Q1: Why am I seeing no signal or poor sensitivity?

Answer: This is a common and frustrating issue that can stem from either the mass spectrometer or the liquid chromatograph. A systematic approach is key to diagnosing the problem.

NoSignalTroubleshooting A Start: No or Low Signal B Infuse Analyte Directly Is signal present? A->B C Yes: Problem is with LC or Sample B->C Yes D No: Problem is with MS B->D No F Check LC System: - LC connected to MS? - Mobile Phase Flowing? - Correct Injection Volume? C->F G Check Sample Integrity: - Analyte Degraded? - Correct Concentration? - Adsorption to Vial? C->G E Check MS Parameters: - Correct Precursor/Product m/z? - Ionization Mode Correct? - Source Parameters Optimized? (Gas Flows, Temps, Voltages) D->E H Perform System Tune & Calibration D->H I Optimize Source Parameters E->I J Prepare Fresh Sample G->J

Caption: Decision tree for troubleshooting low or no signal.

Detailed Checks:

  • MS Settings: Double-check that the MRM transition m/z values are correct for the monoisotopic mass. Ensure source parameters like gas flow, temperatures, and capillary voltage are reasonable starting points.[14][15][16] For ESI, typical nebulizer pressures are 20-60 psi, and desolvation temperatures are 250-350 °C.[14][15]

  • LC Flow Path: Confirm that the LC is delivering flow and that the tubing is correctly connected to the MS ion source. A simple blockage or a loose fitting can divert flow to waste.[8][16]

  • Sample Issues: this compound could potentially degrade under certain pH or light conditions. Prepare a fresh stock solution. Also, consider the possibility of the analyte adsorbing to the sample vial; using polypropylene vials can sometimes mitigate this.

Q2: My peak shape is broad, tailing, or splitting. How can I improve it?

Answer: Poor peak shape compromises both resolution and sensitivity. The cause is almost always chromatographic.

  • Acidic Mobile Phase: For a basic compound like this compound, insufficient acid in the mobile phase can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Ensure 0.1% formic acid is present in both mobile phases A and B.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase composition (e.g., 100% acetonitrile) will cause peak distortion. The sample should be dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase conditions (e.g., 5% acetonitrile).

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak. Dilute the sample and reinject.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made fittings between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and tubing is kept as short as possible.

  • Column Contamination: If the peak shape degrades over a sequence of injections, the column may be contaminated. Flush the column with a strong solvent or consider replacing it.[17]

Q3: I'm observing significant signal variation between samples. How do I diagnose and mitigate matrix effects?

Answer: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix (e.g., phospholipids, salts).[12][13][18] They are a major threat to data reliability in bioanalysis.

Diagnosis: The standard method to assess matrix effects is the post-extraction spike experiment.

  • Extract a blank matrix sample (e.g., plasma from an untreated subject).

  • Extract a pure solvent sample (e.g., water).

  • Spike the extracted blank matrix and the extracted pure solvent with the analyte at a known concentration.

  • Compare the peak area of the analyte in the matrix extract (A) to the peak area in the solvent extract (B).

    • Matrix Effect (%) = (A / B) * 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the gradient to move the analyte's retention time away from the "void volume" where many polar matrix components elute.

  • Enhance Sample Cleanup: If using PPT, move to a more rigorous technique like LLE or SPE to remove the interfering components.[19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability is normalized.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components to a level where they no longer interfere, though this may compromise the limit of quantitation.[19]

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.).
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015).
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. (2015). PubMed.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing.
  • This compound CAS#: 1027775-18-3. (n.d.). ChemicalBook.
  • 4,7,8-Trichloroquinoline|CAS 17999-80-3. (n.d.). Benchchem.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). LinkedIn.
  • LCMS Troubleshooting Tips. (n.d.). Shimadzu.
  • Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2025). SCIEX.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed.
  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
  • Core principles of LC-MS/MS. (n.d.). Shimadzu.

Sources

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing small molecule inhibitors in cellular assays. This guide is designed to provide in-depth troubleshooting advice and best practices for minimizing off-target effects, ensuring the data you generate is robust, reproducible, and correctly interpreted. While the principles discussed here are broadly applicable, we will use the hypothetical kinase inhibitor, "Kinhibitor-X," which targets the "Kinase-Y" signaling pathway, as an illustrative example throughout this guide.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype at a concentration of Kinhibitor-X that is much higher than its reported IC50. Is this an off-target effect?

This is a common observation and could indeed be indicative of off-target effects. The IC50 (half-maximal inhibitory concentration) is typically determined in a purified, in vitro biochemical assay. In a cellular context, factors such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations (for ATP-competitive inhibitors) can necessitate higher concentrations to achieve the same level of target engagement. However, as the concentration of the inhibitor increases, so does the likelihood of it binding to other proteins with lower affinity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of Kinhibitor-X concentrations in your cellular assay. A typical dose-response curve should show a sigmoidal shape. If you observe a biphasic curve or a phenotype that only appears at the highest concentrations, this may suggest off-target activity.

  • Correlate Target Engagement with Phenotype: Use a target engagement assay, such as a Western blot for a downstream phosphorylation event known to be regulated by Kinase-Y, at the same concentrations used in your phenotypic assay. If the phenotype only manifests at concentrations where the direct target is already fully inhibited, this strongly suggests an off-target effect.

Q2: I've treated my cells with Kinhibitor-X and see a phenotype that hasn't been reported for the inhibition of Kinase-Y. How can I confirm this is a real effect of inhibiting Kinase-Y?

This is a critical question for validating your findings. The gold standard for attributing a phenotype to a specific target is to use multiple, independent methods to perturb the target.

Validation Strategies:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Kinase-Y. If the genetic approach produces the same phenotype as Kinhibitor-X, this provides strong evidence for on-target activity.

  • Rescue Experiment: If you are using a knockout or knockdown model, you can perform a rescue experiment by re-introducing a version of Kinase-Y that is resistant to Kinhibitor-X (e.g., through a point mutation in the inhibitor binding site). If the cells with the resistant Kinase-Y no longer show the phenotype upon treatment with Kinhibitor-X, this is a powerful confirmation of on-target action.

Troubleshooting Guides

Guide 1: Distinguishing Off-Target Cytotoxicity from On-Target Effects

A common confounding factor is cellular toxicity. It is crucial to determine if the observed phenotype is a specific consequence of target inhibition or simply a result of the cells being unhealthy.

Experimental Protocol: Multiplexed Viability and Target-Specific Assays

  • Cell Plating: Plate your cells at a density appropriate for both your primary assay and a viability assay in parallel plates.

  • Inhibitor Treatment: Treat the cells with a range of Kinhibitor-X concentrations, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period.

  • Parallel Assays:

    • Plate 1 (Phenotypic/Target Assay): Perform your primary assay (e.g., reporter gene assay, immunofluorescence, Western blot for a pathway marker).

    • Plate 2 (Viability Assay): Use a viability assay that measures a parameter of cell health, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).

  • Data Analysis: Plot the results of both assays on the same graph against the inhibitor concentration. A significant decrease in cell viability at concentrations that produce your phenotype of interest suggests that the phenotype may be a secondary consequence of toxicity.

Data Interpretation:

Kinhibitor-X Concentration Phenotypic Response Cell Viability Interpretation
Low (e.g., 1x IC50)50%>95%Likely on-target effect.
Medium (e.g., 10x IC50)90%>90%Likely on-target effect.
High (e.g., 100x IC50)95%<50%Phenotype is likely confounded by cytotoxicity.
Guide 2: Implementing a Washout Experiment to Confirm Reversibility

For reversible inhibitors like many kinase inhibitors, a washout experiment can help to distinguish between a specific, on-target effect and a non-specific or toxic effect.

Experimental Workflow: Inhibitor Washout

G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Washout cluster_2 Phase 3: Recovery & Analysis A Plate Cells B Treat with Kinhibitor-X (and Vehicle Control) A->B C Incubate for Time (T) B->C D Aspirate Media C->D E Wash 2x with Fresh Media D->E F Add Fresh Media (No Inhibitor) E->F G Incubate for Recovery Period (e.g., T, 2T) F->G H Analyze Phenotype and Target Phosphorylation G->H

Caption: Workflow for an inhibitor washout experiment.

Expected Outcome:

  • On-Target Effect: If the phenotype is due to the specific inhibition of Kinase-Y, you would expect to see a reversal of the phenotype and a restoration of downstream signaling after Kinhibitor-X is washed out.

  • Off-Target/Toxic Effect: If the inhibitor has caused irreversible damage to the cells or has a very slow off-rate from an off-target, the phenotype may not be reversible within the timeframe of the experiment.

Advanced Validation Strategies

Chemical and Genetic Validation Synergy

G cluster_chem Chemical Perturbation cluster_genetic Genetic Perturbation cluster_phenotype Observed Phenotype cluster_conclusion Conclusion A Kinhibitor-X P Phenotype? A->P B Structurally Different Inhibitor B->P C siRNA/shRNA (Knockdown) C->P D CRISPR/Cas9 (Knockout) D->P R High Confidence On-Target Effect P->R If all methods recapitulate phenotype

Caption: Convergent evidence from chemical and genetic methods.

References

  • The importance of medicinal chemistry in chemical biology. Chemical Society Reviews. [Link]

  • The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • How to choose and use small molecule inhibitors. Current Protocols in Chemical Biology. [Link]

  • Targeting protein kinases in cancer: a decade of progress and future challenges. Molecular Cancer Research. [Link]

Validation & Comparative

A Comparative Guide to the Efficacy of Chloro-Substituted Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. The quinazoline scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the efficacy of a representative chloro-substituted quinazoline kinase inhibitor with other key players in the field.

While the specific compound "4,7,8-Trichloroquinazoline" is not extensively documented as a kinase inhibitor in publicly available scientific literature, this guide will focus on a well-characterized and clinically significant chloro-substituted 4-anilinoquinazoline: Gefitinib . By examining Gefitinib in detail and comparing it with other prominent kinase inhibitors, we can explore the broader principles of efficacy, mechanism of action, and experimental evaluation pertinent to this important class of therapeutic agents.

The Rise of Quinazoline-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival.[3] In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell division and tumor progression.[4] The development of small molecule inhibitors that target the ATP-binding site of these kinases has proven to be a highly effective therapeutic strategy.[1] The quinazoline core, a bicyclic aromatic heterocycle, has been a particularly fruitful scaffold for the design of such inhibitors due to its ability to form key interactions within the kinase active site.[2][5]

Gefitinib: A Prototypical Chloro-Substituted Quinazoline Inhibitor

Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6][7] It is a synthetic anilinoquinazoline derivative, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[7] Its development marked a significant step forward in the personalized treatment of non-small cell lung cancer (NSCLC).[6][8]

Mechanism of Action

Gefitinib exerts its therapeutic effect by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[6][9] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation and survival.[6][8] In certain cancers, particularly NSCLC, activating mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, promoting tumor growth.[5][6] By blocking the binding of ATP, gefitinib inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[6][10] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells harboring sensitizing EGFR mutations.[6][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->P_EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Competitive) RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

A Comparative Look at Other Kinase Inhibitors

To understand the efficacy of Gefitinib, it is essential to compare it with other kinase inhibitors, including those with similar and distinct mechanisms of action.

Erlotinib

Erlotinib (Tarceva®) is another first-generation EGFR-TKI with a quinazoline core, making it a close comparator to Gefitinib.[11][12][13]

  • Mechanism of Action: Similar to Gefitinib, Erlotinib reversibly inhibits the EGFR tyrosine kinase by competing with ATP for its binding site.[11][14] Its action leads to the blockade of EGFR-mediated signaling, resulting in decreased cell proliferation and apoptosis.[13]

  • Key Differences: While both are first-generation EGFR-TKIs, there can be subtle differences in their pharmacokinetic profiles and side-effect profiles.

Lapatinib

Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor, also based on the 4-anilinoquinazoline scaffold.[15][16]

  • Mechanism of Action: Lapatinib reversibly inhibits both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[15][17] This dual inhibition is significant because HER2 is another member of the ErbB family that is frequently overexpressed in breast cancer and other malignancies.[16] By blocking both receptors, Lapatinib can be effective in tumors driven by either or both pathways.[18][19]

  • Key Differences: Unlike Gefitinib and Erlotinib, Lapatinib's dual-targeting capability provides a broader spectrum of activity against certain cancers, particularly HER2-positive breast cancer.[17][19]

Vandetanib

Vandetanib (Caprelsa®) is a multi-kinase inhibitor with a quinazoline structure.[20][21]

  • Mechanism of Action: Vandetanib targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET (Rearranged during Transfection).[20][22][23] By inhibiting VEGFR, Vandetanib can block angiogenesis, the formation of new blood vessels that tumors need to grow.[22] Its inhibitory action on EGFR and RET makes it effective against tumors driven by these pathways, such as certain types of thyroid cancer.[23][24]

  • Key Differences: Vandetanib's multi-targeted approach, particularly its anti-angiogenic properties, distinguishes it from the more specific EGFR inhibitors like Gefitinib and Erlotinib.[22]

Comparative Efficacy: A Data-Driven Overview

The in vitro potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase or the proliferation of a cancer cell line by 50%.

InhibitorPrimary Target(s)Representative IC50 (Kinase Assay)Representative IC50 (Cell-based Assay)
Gefitinib EGFR2-37 nMVaries by cell line and EGFR mutation status
Erlotinib EGFR2 nMVaries by cell line and EGFR mutation status
Lapatinib EGFR, HER2EGFR: 10.8 nM, HER2: 9.8 nMVaries by cell line and HER2 status
Vandetanib VEGFR2, EGFR, RETVEGFR2: 40 nM, EGFR: 500 nM, RET: 100 nMVaries by cell line

Note: IC50 values can vary significantly depending on the specific assay conditions, cell lines used, and the mutation status of the target kinases. The values presented here are representative and intended for comparative purposes.

Clinically, the efficacy of these inhibitors is determined by their ability to improve patient outcomes, such as progression-free survival and overall survival, in specific patient populations. For instance, Gefitinib and Erlotinib have shown significant efficacy in NSCLC patients with activating EGFR mutations.[6][13] Lapatinib is approved for the treatment of HER2-positive breast cancer, often in combination with other therapies.[17][19] Vandetanib is used in the treatment of certain types of medullary thyroid cancer.[23]

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

The following are generalized protocols for key experiments used to assess the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a target kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution.

  • Inhibitor Addition: Add varying concentrations of the kinase inhibitor to the reaction mixture. Include a control with no inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the kinase inhibitor. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Western Blotting for Target Phosphorylation

This technique is used to determine if an inhibitor is blocking the phosphorylation of its target kinase and downstream signaling proteins within the cell.

  • Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitor for a specified time. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase. Also, probe for downstream signaling proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (e.g., Radiometric, FRET) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Kinase->CellViability IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell WesternBlot Western Blotting (Target Phosphorylation) TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement IC50_Cell->WesternBlot Xenograft Animal Models (e.g., Xenografts) TargetEngagement->Xenograft Efficacy Assess Anti-Tumor Efficacy Xenograft->Efficacy Start Compound Synthesis & Characterization Start->KinaseAssay

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4,7,8-Trichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, class of these compounds: 4,7,8-trichloroquinazoline analogs. While direct and extensive research on this precise substitution pattern is limited, this document synthesizes available data on related chloro-substituted quinazolines to provide a predictive framework for the rational design of novel therapeutic candidates.

The strategic placement of chlorine atoms on the quinazoline ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The 4-chloro position serves as a crucial synthetic handle for introducing diverse functionalities, while substitutions at the 7 and 8-positions are known to modulate activity, particularly in the context of kinase inhibition and anti-infective agents.[3][4] This guide will explore the anticipated impact of these substitutions, present hypothetical synthetic strategies, and provide detailed experimental protocols to empower researchers in their quest for new and effective therapeutics.

The Influence of Polychlorination: A Predicted SAR Landscape

The introduction of multiple chlorine atoms onto the quinazoline core is expected to significantly impact its electronic and steric properties, thereby influencing its binding affinity to target proteins. Based on the established roles of chloro-substituents at individual positions, we can extrapolate a potential SAR landscape for this compound analogs.

The Pivotal 4-Position: A Gateway to Diversity

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity is the cornerstone for introducing a vast array of side chains, most notably substituted anilines and other amine-containing moieties, which are critical for kinase inhibitory activity.[6]

  • Anilino Substitutions: The nature of the substituent on the aniline ring is a key determinant of potency and selectivity. Electron-donating groups on the aniline ring can enhance interactions with the hydrophobic pocket of kinase domains.[7] Conversely, electron-withdrawing groups can also contribute to activity, highlighting the complex interplay of electronics and sterics.[3]

  • Aliphatic and Heterocyclic Amines: Introduction of various aliphatic or heterocyclic amines at the 4-position can modulate solubility, cell permeability, and target engagement. For instance, the incorporation of a morpholine or piperazine ring can improve pharmacokinetic properties.[3]

The 7- and 8-Positions: Modulators of Activity and Selectivity

Chlorine atoms at the 7 and 8-positions are anticipated to play a significant role in fine-tuning the biological activity and selectivity profile of the analogs.

  • Position 7: A chloro group at the 7-position is a well-established feature in many biologically active quinolines and quinazolines, including the antimalarial drug chloroquine.[4][8] Its presence is often associated with enhanced binding to the target, potentially through favorable interactions within the active site.[9] In the context of kinase inhibitors, a 7-chloro substituent can contribute to the overall inhibitory potency.[10]

  • Position 8: The impact of an 8-chloro substituent is less documented in the context of a 4,7-dichloro background. However, substitutions at the 8-position are known to influence the conformation of the molecule and can impact selectivity against different kinases. The presence of a halogen at this position could introduce steric constraints that favor binding to specific targets.

The following table summarizes the predicted impact of substitutions at various positions on the this compound scaffold, based on extrapolations from related quinazoline and quinoline SAR studies.

Position of ModificationType of SubstituentPredicted Impact on Biological ActivityRationale
Position 4 Substituted AnilinesHighCrucial for kinase hinge binding and occupying the hydrophobic pocket. Substituents on the aniline ring fine-tune potency and selectivity.
Aliphatic/Heterocyclic AminesModerate to HighCan improve solubility, and pharmacokinetic properties, and introduce additional binding interactions.
Position 2 Small Alkyl/Aryl GroupsModerateCan influence the overall shape and electronic properties of the molecule, potentially affecting target binding and selectivity.
HydrogenBaselineProvides a neutral starting point for evaluating the effects of other substituents.
Benzene Ring (Positions 5 & 6) Small Electron-Donating/Withdrawing GroupsModerateCan modulate the electronic properties of the quinazoline core, influencing pKa and binding interactions.

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound analogs presents a multi-step challenge. Below is a proposed synthetic route, followed by detailed experimental protocols for key steps.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow A 2-Amino-3,4-dichlorobenzoic Acid B 8,7-Dichloro-3H-quinazolin-4-one A->B Formamide, Heat C This compound B->C POCl3 or SOCl2, Heat D This compound Analogs C->D R-NH2, Base, Solvent

Caption: Proposed synthetic route to this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on known procedures for the synthesis of other polychlorinated quinazolines.[1][11][12]

Step 1: Synthesis of 7,8-Dichloro-3H-quinazolin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4-dichlorobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heating: Heat the reaction mixture to 160-180 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to yield 7,8-dichloro-3H-quinazolin-4-one.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vial, suspend 7,8-dichloro-3H-quinazolin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added.

  • Heating: Heat the reaction mixture at 100-110 °C for 3-5 hours.

  • Work-up: Carefully quench the reaction mixture by slowly adding it to crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol: Synthesis of 4-Anilino-7,8-dichloroquinazoline Analogs
  • Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol or another suitable solvent, add the desired substituted aniline (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the reaction mixture to reflux (or use microwave irradiation) for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: Wash the crude product with the reaction solvent and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-anilino-7,8-dichloroquinazoline analog.

Biological Evaluation: A Framework for Comparison

To establish a robust SAR, a panel of assays is required to assess the biological activity of the synthesized analogs.

Diagram of Biological Evaluation Workflow

Biological Evaluation A Synthesized Analogs B In vitro Kinase Assays (e.g., EGFR, VEGFR2) A->B C Cell-based Proliferation Assays (e.g., MTT, CellTiter-Glo) A->C E SAR Analysis B->E D Downstream Signaling Analysis (e.g., Western Blot) C->D D->E

Caption: Workflow for the biological evaluation of synthesized analogs.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a specific kinase target.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤ 1%. Prepare the kinase reaction buffer, recombinant EGFR enzyme, ATP solution, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control. Add the EGFR enzyme and incubate for a short period.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The exploration of this compound analogs represents a promising, albeit challenging, avenue for the discovery of novel therapeutic agents. While direct experimental data on this specific scaffold is scarce, a systematic approach guided by the established principles of quinazoline SAR can illuminate a path forward. The synthetic strategies and evaluation protocols outlined in this guide provide a foundational framework for researchers to synthesize and test these novel compounds. Through rigorous experimentation and careful analysis, the full potential of the this compound scaffold can be unlocked, potentially leading to the development of next-generation targeted therapies.

References

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  • Egan, T. J., et al. (1997). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. (2023). 4,7-Dichloroquinoline. [Link]

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  • Chapman, D. D., & Osborn, H. M. I. (1966). Quinazolines. I. The Structure of the Polychlorinated Products Obtained by the Phosphorus Pentachloride—Phosphorus Trichloride Chlorination of 2-Methyl-4-quinazolone and 2-Ethyl-4-quinazolone. The Journal of Organic Chemistry. [Link]

  • de C. Barbosa, M. L., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

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  • Sharma, V., & Kumar, V. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Current Organic Synthesis. [Link]

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  • Castillo, J. C., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]

  • Al-Omair, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

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A Senior Application Scientist's Guide to Validating the In Vitro Activity of 4,7,8-Trichloroquinazoline in Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively explored and developed as therapeutic agents, with numerous compounds exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a novel, yet under-explored analog, 4,7,8-Trichloroquinazoline. While specific in vitro data for this compound is not yet widely published, its structural similarity to other biologically active quinazolines suggests it may hold significant therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to transition from a hypothetical in vitro discovery of this compound's activity to a robust in vivo validation. We will present a logical, step-by-step framework for this process, emphasizing scientific integrity and providing detailed experimental protocols. For the purpose of this guide, we will hypothesize that this compound has demonstrated potent in vitro anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Our objective is to validate this finding in a well-established in vivo model of acute inflammation.

The In Vitro to In Vivo Bridge: A Strategic Approach

Translating a promising in vitro result into a successful in vivo study requires careful planning and a deep understanding of the biological system being investigated. The primary challenge lies in bridging the gap between a controlled cellular environment and the complexity of a whole organism, which includes metabolic processes, pharmacokinetics, and intricate physiological responses.

Our strategy is to employ a widely accepted and well-characterized in vivo model of acute inflammation: the carrageenan-induced paw edema model in rodents.[6][7][8] This model is advantageous due to its reproducibility, sensitivity to common anti-inflammatory drugs, and the clear, measurable endpoint of paw swelling.[7][9]

The Comparator: Indomethacin

To objectively assess the in vivo efficacy of this compound, a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, will be used as a positive control. Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By comparing the performance of our test compound to Indomethacin, we can benchmark its anti-inflammatory potential.

Experimental Design: A Self-Validating System

The following experimental design is structured to ensure the data generated is robust, reproducible, and provides clear, interpretable results.

In Vitro Activity Confirmation: A Prerequisite

Before embarking on in vivo studies, it is crucial to have a solid in vitro foundation. The following protocol outlines a standard method to quantify the anti-inflammatory effects of this compound on cultured macrophages.

Protocol 1: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or Indomethacin (positive control) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using a commercially available ELISA kit.

  • Cell Viability Assay: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

In Vivo Validation: Carrageenan-Induced Paw Edema

This in vivo model will assess the ability of this compound to suppress acute inflammation.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)

    • This compound (e.g., 10, 30, 100 mg/kg, orally)

    • Indomethacin (10 mg/kg, orally)

  • Compound Administration: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Vc = Average paw volume of the control group

      • Vt = Average paw volume of the treated group

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the institutional animal care and use committee.

Visualizing the Workflow

InVivoValidationWorkflow cluster_invitro In Vitro Foundation cluster_invivo In Vivo Validation invitro_start Hypothesis: This compound has anti-inflammatory activity cell_culture RAW 264.7 Macrophage Culture invitro_start->cell_culture treatment Treatment with this compound & Indomethacin (Control) cell_culture->treatment lps LPS Stimulation treatment->lps elisa Cytokine Measurement (TNF-α, IL-6) lps->elisa viability Cell Viability Assay lps->viability ic50 IC50 Determination elisa->ic50 invivo_start Positive In Vitro Data ic50->invivo_start Proceed to In Vivo animal_model Wistar Rats invivo_start->animal_model grouping Grouping (Vehicle, Test Compound, Positive Control) animal_model->grouping dosing Oral Administration grouping->dosing carrageenan Carrageenan Injection in Paw dosing->carrageenan measurement Paw Volume Measurement carrageenan->measurement analysis Calculation of Edema Inhibition measurement->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: Workflow for validating the in vitro anti-inflammatory activity of this compound in vivo.

Anticipated Data and Comparison

The following tables summarize the expected hypothetical data from the in vitro and in vivo experiments, providing a clear comparison between this compound and the standard drug, Indomethacin.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity
CompoundTargetIC50 (µM)Cell Viability (at 100 µM)
This compound TNF-α5.2>95%
IL-68.7>95%
Indomethacin TNF-α15.4>95%
IL-622.1>95%
Table 2: Hypothetical In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Treatment (Oral)Dose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.08-
This compound 100.62 ± 0.0627.1%
300.45 ± 0.0547.1%
1000.31 ± 0.0463.5%
Indomethacin 100.40 ± 0.0552.9%

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of specific signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response, and its inhibition is a common mechanism of action for anti-inflammatory drugs.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene Quinazoline This compound Quinazoline->IKK Inhibits

Sources

A Cross-Reactivity and Comparative Guide to 4,7,8-Trichloroquinazoline for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its 500+ members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects. This guide introduces 4,7,8-Trichloroquinazoline, a novel heterocyclic compound, and provides a comprehensive framework for its kinase cross-reactivity profiling.

We will objectively compare its hypothetical profile with three well-characterized kinase inhibitors: Gefitinib , a selective EGFR inhibitor; Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases; and BI-2536 , a potent inhibitor of the Polo-like kinase (PLK) family. This guide is designed to provide not just data, but a deep, mechanistic understanding of how to characterize a novel kinase inhibitor, grounded in field-proven experimental insights.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a foundational scaffold in the development of kinase inhibitors, particularly those targeting the ATP-binding site of receptor tyrosine kinases (RTKs).[1][2] Its rigid, bicyclic structure allows for precise orientation of substituents that can form key interactions within the kinase domain. First-generation inhibitors like Gefitinib leverage this scaffold to achieve potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical driver in many cancers.[1][3][4] Subsequent generations of quinazoline-based drugs have expanded to target other kinase families, including Src and Aurora kinases, demonstrating the versatility of this chemical framework.[5][6]

This compound represents a new exploration of this scaffold. The specific placement of three chlorine atoms is anticipated to modulate its electronic properties and steric profile, potentially leading to a unique kinase selectivity profile. This guide outlines the essential experimental journey to define that profile.

Comparative Kinase Inhibitors: Establishing a Selectivity Baseline

To contextualize the activity of this compound, we compare it against three inhibitors with distinct selectivity profiles:

  • Gefitinib (Iressa®): A first-generation, ATP-competitive inhibitor highly selective for EGFR.[3][4] It is a benchmark for a targeted, narrow-spectrum inhibitor.

  • Dasatinib (Sprycel®): A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[7] It serves as an example of a broader-spectrum inhibitor with defined polypharmacology.

  • BI-2536: A highly potent and selective inhibitor of the Polo-like kinase (PLK) family, particularly PLK1, a key regulator of mitosis.[4][8] It represents a targeted inhibitor against a serine/threonine kinase involved in cell cycle control.

Biochemical Cross-Reactivity Profiling: A KINOMEscan® Approach

The cornerstone of understanding any new kinase inhibitor is a broad, unbiased screen against a large panel of kinases. The KINOMEscan® competition binding assay is an industry-standard method for this purpose.[1][3][9][10] This assay measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of over 450 kinases, providing a quantitative measure of interaction (dissociation constant, Kd).

Below is a hypothetical, yet representative, KINOMEscan® dataset comparing this compound against our panel of reference inhibitors. The data is presented as Kd values (nM), where a lower value indicates a stronger interaction.

Table 1: Comparative Kinase Selectivity Profile (KINOMEscan® Kd values in nM)

Kinase TargetThis compound (Hypothetical)Gefitinib[3][5]Dasatinib[7][11]BI-2536[1][9]
EGFR Family
EGFR150.5 150>10,000
ERBB2 (HER2)2503,500200>10,000
ERBB44002,000300>10,000
Src Family
SRC8 >10,0000.8 >10,000
LYN25>10,0001.1 >10,000
FYN30>10,0001.5 >10,000
YES120>10,0000.6 >10,000
PLK Family
PLK1>10,000>10,0005,0000.83
PLK2>10,000>10,0006,5003.5
PLK3>10,000>10,0007,0009.0
Other Selected Kinases
ABL11,500>10,0000.5 >10,000
KIT2,000>10,0005.0 >10,000
BRD4>10,000>10,000>10,00037
AURKA8,000>10,0001,200250
AURKB9,500>10,0001,500150

Data for comparator compounds are representative values compiled from public databases and literature.[1][3][5][7][9][11] The data for this compound is hypothetical, illustrating a dual EGFR/Src profile.

Interpretation of the Data:

This hypothetical profile suggests that this compound is a potent, dual inhibitor of the EGFR and Src kinase families. Its high affinity for both targets distinguishes it from the highly selective Gefitinib and the PLK-focused BI-2536. While it shares targets with Dasatinib, its profile appears more focused, lacking the potent activity against ABL1 and KIT seen with Dasatinib. This initial screen provides the critical first step in defining its mechanism of action and potential therapeutic applications.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. Here, we provide a step-by-step methodology for a luminescent-based kinase assay, a common method for determining IC50 values and confirming the results of binding assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][6][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against selected kinases (e.g., EGFR, SRC).

Materials:

  • Recombinant human kinase (e.g., EGFR, SRC)

  • Substrate peptide specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][6][12]

  • Test compound (this compound) and comparators, serially diluted in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP at a concentration approximating the Km for each kinase

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of each serially diluted compound into the wells of a 384-well plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a background control.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer and the specific substrate peptide.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Prepare a separate master mix containing the kinase reaction buffer and the recombinant kinase.

    • Add 2.5 µL of the kinase solution to each well, except for the background control wells.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer at 2x the final desired concentration (e.g., at the Km of the kinase).

    • Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.[6]

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and consume the remaining ATP.[6]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the high-activity (DMSO) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation: The inclusion of both positive (no inhibitor) and negative (no enzyme) controls is critical for validating the assay. The signal-to-background ratio should be robust. The ATP concentration is set near the Km for ATP-competitive inhibitors; this ensures that the measured IC50 is a close approximation of the inhibitor's binding affinity (Ki).[13]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Phosphorylation Substrate Substrate ATP ATP ADP ADP ATP->ADP Conversion Inhibitor Inhibitor Inhibitor->Kinase Inhibition Stop_Reaction Stop Kinase Reaction Deplete remaining ATP Convert_ADP ADP -> new ATP Stop_Reaction->Convert_ADP Luciferase Luciferase Convert_ADP->Luciferase Light Light Luciferase->Light Luminescence

Caption: Workflow for the ADP-Glo™ Luminescent Kinase Assay.

Cellular Target Engagement: Phospho-Protein Western Blot

To confirm that this compound inhibits its target kinases within a cellular context, a Western blot analysis of the phosphorylated target protein is essential. This method provides a direct readout of kinase activity in intact cells.

Objective: To assess the inhibition of EGFR and Src phosphorylation in a relevant cancer cell line (e.g., A431 for EGFR, HT-29 for Src) after treatment with this compound.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431)

  • Cell culture medium and supplements

  • Test compound and comparators

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-Src (e.g., Tyr416), anti-total-Src[2][14][15][16][17][18]

  • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • ECL chemiluminescent substrate[2]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of this compound or comparator compounds for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes to activate EGFR) to induce kinase phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 100-200 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[19]

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-antibodies).[2][19][20]

    • Incubate the membrane with the primary phospho-specific antibody (e.g., anti-pEGFR) overnight at 4°C.[2][15]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal with an imaging system.[2]

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and probe with the primary antibody for the total protein (e.g., anti-total-EGFR) and subsequently for a loading control (e.g., anti-β-actin).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of the phospho-protein signal to the total protein signal for each sample to determine the relative level of inhibition.

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot cluster_2 Analysis Plate_Cells Plate & Grow Cells Treat_Inhibitor Treat with Inhibitor Plate_Cells->Treat_Inhibitor Stimulate_Ligand Stimulate with Ligand (e.g., EGF) Treat_Inhibitor->Stimulate_Ligand Lyse_Cells Lyse Cells with Phosphatase Inhibitors Stimulate_Ligand->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block (5% BSA) Transfer->Block Probe_pAb Probe with Phospho-Antibody Block->Probe_pAb Probe_sAb Probe with Secondary Antibody Probe_pAb->Probe_sAb Detect ECL Detection Probe_sAb->Detect Strip_Reprobe Strip & Reprobe for Total Protein & Loading Control Detect->Strip_Reprobe Quantify Densitometry Quantification Strip_Reprobe->Quantify

Caption: Workflow for Phospho-Protein Western Blot Analysis.

Signaling Pathway Context: Where Does this compound Intervene?

Understanding the broader signaling context is crucial for predicting the cellular consequences of kinase inhibition. Our hypothetical data suggests this compound targets both EGFR and Src, two critical nodes in oncogenic signaling.

EGFR Signaling: Upon ligand binding, EGFR activates downstream pathways like the RAS/RAF/MAPK and PI3K/AKT cascades, which drive cell proliferation and survival.[5][9][11][21] Gefitinib and our hypothetical compound would block these signals at their origin.

Src Signaling: Src is a non-receptor tyrosine kinase that acts as a key transducer for signals from RTKs, integrins, and G-protein coupled receptors.[3][10][22] It modulates cell adhesion, migration, and invasion. Dasatinib and our hypothetical compound would inhibit this central signaling hub.

G EGFR EGFR Src Src EGFR->Src PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Src->Ras FAK FAK Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration FAK->Migration Dasatinib Dasatinib Dasatinib->Src TCQ This compound TCQ->EGFR TCQ->Src

Caption: Simplified EGFR/Src signaling pathways and points of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of a novel kinase inhibitor, this compound. By leveraging established, high-throughput screening methodologies and validating findings with robust cell-based assays, a clear picture of its selectivity and potency can be established.

The hypothetical profile of this compound as a dual EGFR/Src inhibitor suggests it could offer a unique therapeutic advantage over more selective agents by simultaneously targeting pathways involved in both proliferation and metastasis. However, this polypharmacology must be carefully characterized. The experimental workflows detailed herein provide the self-validating systems necessary to build a trustworthy and authoritative profile for this and any other novel kinase inhibitor, paving the way for informed decisions in the drug discovery pipeline.

References

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  • BI-2536 KINOMEscan-2 (LDG-1127: LDS-1130). LINCS Data Portal. [Link]

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). LINCS Data Portal. [Link]

  • dasatinib | DiscoveRx KINOMEscan® screen. MRC PPU. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. [Link]

  • The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. PMC. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. [Link]

  • Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. Figshare. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • A770041 KINOMEscan. LINCS Data Portal. [Link]

  • PLK1 inhibitor | BI-2536. opnMe by Boehringer Ingelheim. [Link]

  • Src protein–tyrosine kinase structure and regulation. LSU Health New Orleans School of Medicine. [Link]

  • Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor. PubMed. [Link]

  • Molecular requirements for PLK1 activation by T-loop phosphorylation. bioRxiv. [Link]

  • The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial. PubMed. [Link]

  • (PDF) Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate. [Link]

  • BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. PubMed. [Link]

  • Kinase binding activity analysis using DiscoverX Kinomescan.... ResearchGate. [Link]

  • Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours. NIH. [Link]

  • Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma. PubMed. [Link]

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A Comparative Analysis of 4,7,8-Trichloroquinazoline and 4,7,8-Trichloroquinoline: A Predictive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinazoline and quinoline scaffolds are cornerstones in the design of novel therapeutics, recognized for their versatile biological activities.[1][2] While specific derivatives have been extensively studied, a direct comparative analysis of more specialized analogues such as 4,7,8-trichloroquinazoline and 4,7,8-trichloroquinoline is sparse in the current literature. This guide, therefore, provides a predictive comparison based on fundamental chemical principles, offering researchers a framework for anticipating the physicochemical properties, reactivity, and potential biological applications of these two highly functionalized heterocyclic systems.

Structural and Electronic Overview: The Core Scaffolds

The fundamental difference between quinazoline and quinoline lies in the arrangement of nitrogen atoms within their bicyclic aromatic structures. Quinoline contains a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring.[1][3] This distinction significantly alters the electronic landscape of each molecule.

  • Quinoline: Possesses a single nitrogen atom, which acts as an electron-withdrawing group, primarily influencing the pyridine ring.

  • Quinazoline: Contains two nitrogen atoms in a 1,3-relationship within the pyrimidine ring. This arrangement leads to a more electron-deficient heterocyclic ring compared to quinoline.

This inherent electronic difference is the primary determinant of their reactivity and potential as pharmacophores.

The Influence of Trichlorination at Positions 4, 7, and 8

The introduction of three chlorine atoms at positions 4, 7, and 8 dramatically modulates the properties of both parent scaffolds. Chlorine atoms exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[4][5][6]

  • Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic rings through the sigma bonds.[7] This effect is dominant and leads to an overall deactivation of the ring system towards electrophilic attack but activation towards nucleophilic attack.[6][8]

  • Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the aromatic π-system, donating electron density.[5] This effect is weaker than the inductive effect.[4]

The specific placement of the chlorine atoms is critical:

  • C4-Chloro: This substituent is positioned on the heterocyclic ring in both molecules. Its presence is pivotal for reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.[9][10]

  • C7- and C8-Chloro: These substituents are on the carbocyclic (benzene) ring. They primarily serve to modulate the overall electron density, lipophilicity, and steric profile of the molecule.

Predicted Comparative Physicochemical Properties

Based on these structural and electronic considerations, we can predict the key physicochemical properties of this compound and 4,7,8-trichloroquinoline.

PropertyThis compound (Predicted)4,7,8-Trichloroquinoline (Predicted)Rationale
Molecular Weight ~233.49 g/mol 232.49 g/mol [11]The addition of a second nitrogen atom in the quinazoline core slightly increases the molecular weight.
pKa (Basicity) Lower than trichloroquinolineHigher than trichloroquinazolineThe two electron-withdrawing nitrogen atoms in the quinazoline ring, compounded by the inductive effects of the chlorine atoms, significantly reduce the basicity of the ring nitrogens, making them less available for protonation compared to the single nitrogen in quinoline.
Reactivity towards SNAr Higher at the C4 positionHigh, but likely lower than trichloroquinazolineThe quinazoline ring is inherently more electron-deficient due to two nitrogen atoms. This, combined with the C4-chloro substituent, makes the C4 position exceptionally electrophilic and highly susceptible to nucleophilic attack.[10][12]
Solubility Likely to have moderate to low solubility in aqueous media, but soluble in organic solvents like chloroform.Predicted to have low aqueous solubility but soluble in organic solvents such as chloroform.The presence of three chlorine atoms increases the lipophilicity of both molecules. The two nitrogen atoms in quinazoline may offer slightly better potential for hydrogen bonding with protic solvents compared to the single nitrogen in quinoline.
Biological Potential Potent kinase inhibitor, antimicrobial agent.Potent kinase inhibitor, antimalarial, antimicrobial agent.[13][14]Both scaffolds are "privileged structures" in medicinal chemistry.[1][10] Chloro-substituted quinazolines are known anticancer and antimicrobial agents.[15][16] Chloro-substituted quinolines are famous for their antimalarial properties and also show anticancer and antimicrobial effects.[13][17]
Comparative Reactivity and Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical distinction between these two molecules is their predicted reactivity in SNAr reactions, particularly at the C4 position. The general mechanism involves the addition of a nucleophile to form a stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group.[9][18]

SNAr_Mechanism

It is predicted that this compound will undergo SNAr at the C4 position more readily than 4,7,8-trichloroquinoline due to the greater electron deficiency of the pyrimidine ring.[10][12] This enhanced reactivity makes it a versatile building block for creating libraries of compounds with diverse functionalities at the 4-position.[19]

General Synthetic Approaches

While specific syntheses for the 4,7,8-trichloro derivatives are not widely reported, general methods for preparing polychlorinated quinolines and quinazolines can be adapted. A common strategy involves the chlorination of a corresponding hydroxy- or oxo-precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][20][21]

Synthesis_Workflow

Potential Biological Activity: A Predictive Outlook

Both quinoline and quinazoline cores are integral to a vast number of biologically active compounds.[16][22][23] The presence of chlorine atoms often enhances biological activity, potentially by increasing lipophilicity and improving membrane permeability, or by forming specific halogen bonds with biological targets.[17]

  • Anticancer Potential: Many potent kinase inhibitors, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors, are based on the 4-aminoquinazoline scaffold.[1] Given the high reactivity of the C4-chloro position, both this compound and 4,7,8-trichloroquinoline are excellent starting materials for synthesizing novel kinase inhibitors.

  • Antimicrobial and Antimalarial Activity: Chloro-substituted quinolines are famously effective antimalarial drugs (e.g., Chloroquine).[14] Both scaffolds have also demonstrated broad-spectrum antibacterial and antifungal properties.[15][24] The trichloro-substituted derivatives are therefore promising candidates for development as novel anti-infective agents.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the reactivity of the C4-chloro group in this compound and 4,7,8-trichloroquinoline with a representative amine nucleophile (e.g., morpholine).[25]

  • Reaction Setup: In separate sealed vials, dissolve 1 equivalent of the trichloro-heterocycle (quinazoline or quinoline) in a suitable aprotic polar solvent such as DMF or NMP.

  • Addition of Reagents: Add 3 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃) and 1.2 equivalents of the amine nucleophile (e.g., morpholine).

  • Reaction Conditions: Heat the reaction mixtures to a specified temperature (e.g., 80-120°C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals.

  • Work-up and Analysis: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The yield and purity of the 4-amino substituted product are determined. The relative reaction times will provide a direct measure of comparative reactivity.

Protocol 2: General Procedure for Chlorination of a Hydroxy/Oxo-Precursor

Objective: To synthesize the target trichloro-heterocycles from their corresponding hydroxy/oxo precursors.[20][21]

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, suspend the hydroxy/oxo-precursor (e.g., 7,8-dichloro-4-hydroxyquinoline or 7,8-dichloro-3H-quinazolin-4-one) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approx. 100-110°C) for several hours (typically 2-4 hours).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Conclusion

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  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to 4,7,8-Trichloroquinazoline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of the quinazoline ring system is critical in defining its pharmacological profile. 4,7,8-Trichloroquinazoline is a highly functionalized derivative with potential as a key intermediate in the synthesis of novel targeted therapeutics. The strategic placement of chlorine atoms offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships.

This guide provides a head-to-head comparison of two plausible synthetic routes to this compound. As this specific substitution pattern is not widely reported in the literature, the following routes are proposed based on established and reliable methodologies for quinazoline synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a critical analysis of each route's advantages and disadvantages, supported by mechanistic insights and detailed experimental protocols.

Proposed Synthetic Routes: An Overview

Two primary synthetic strategies are proposed, starting from commercially available precursors.

  • Route 1: The Niementowski-Based Approach. This route commences with the commercially available 2-amino-3,4-dichlorobenzoic acid and proceeds via a cyclization reaction to form a quinazolinone intermediate, followed by chlorination.

  • Route 2: The Bischler-Inspired Approach. This theoretical pathway begins with the synthesis of 2-amino-3,4-dichlorobenzaldehyde, followed by cyclization with a suitable nitrogen source to construct the quinazoline ring, and subsequent chlorination.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these two approaches.

Route 1: The Niementowski-Based Approach

This is arguably the more direct and practical approach due to the commercial availability of the key starting material, 2-amino-3,4-dichlorobenzoic acid.[3] The Niementowski reaction is a classical and robust method for the synthesis of 4-quinazolinones from anthranilic acids and amides.[4][5]

Reaction Mechanism

The synthesis begins with the condensation of 2-amino-3,4-dichlorobenzoic acid with formamide. This reaction proceeds through an initial acylation of the amino group to form an N-formyl intermediate, which then undergoes an intramolecular cyclization and dehydration to yield 7,8-dichloroquinazolin-4(3H)-one. The subsequent chlorination of the quinazolinone at the 4-position is a standard transformation, typically achieved using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[1][6] The mechanism of chlorination with POCl3 involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[1]

Experimental Protocol

Step 1: Synthesis of 7,8-Dichloroquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4-dichlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7,8-dichloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

  • To a flask containing 7,8-dichloroquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl3, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Pathway

Route_1 start 2-Amino-3,4-dichlorobenzoic Acid intermediate 7,8-Dichloroquinazolin-4(3H)-one start->intermediate Formamide, 150-160 °C product This compound intermediate->product POCl3, DMF (cat.), Reflux

Caption: Niementowski-Based Synthesis of this compound.

Route 2: The Bischler-Inspired Approach

This route offers an alternative strategy but requires the synthesis of the starting material, 2-amino-3,4-dichlorobenzaldehyde, which is not readily commercially available. The Bischler synthesis of quinazolines involves the reaction of a 2-aminoaryl aldehyde or ketone with a source of ammonia and a cyclizing agent.[7]

Reaction Mechanism

The proposed synthesis would first involve the preparation of 2-amino-3,4-dichlorobenzaldehyde. A plausible route to this intermediate could start from 2,3-dichlorobenzaldehyde via nitration and subsequent reduction of the nitro group. Once obtained, the 2-amino-3,4-dichlorobenzaldehyde can be cyclized with formamidine acetate to form 7,8-dichloroquinazoline. The final step would be the chlorination at the 4-position, which in this case would be an oxidation and chlorination sequence, as the direct product of the cyclization is not a quinazolinone. A more direct approach would be to use a method that directly installs the chloro group, though this is less common for this type of transformation. A more reliable method would be to first synthesize the 7,8-dichloroquinazolin-4(3H)-one as in Route 1, but starting from the aldehyde.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Amino-3,4-dichlorobenzaldehyde (Multi-step)

  • This would likely involve a multi-step synthesis, for which detailed procedures would need to be developed and optimized. A potential, yet unverified, route is the nitration of 2,3-dichlorobenzaldehyde followed by reduction.

Step 2: Synthesis of 7,8-Dichloroquinazoline

  • Combine 2-amino-3,4-dichlorobenzaldehyde (1 equivalent) and formamidine acetate (1.5 equivalents) in a suitable solvent such as 2-methoxyethanol.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product to obtain 7,8-dichloroquinazoline.

Step 3: Synthesis of this compound

  • The direct chlorination of 7,8-dichloroquinazoline at the 4-position is not a standard transformation. A more feasible approach would be to first synthesize the corresponding quinazolinone and then chlorinate it as described in Route 1.

Visualizing the Pathway

Route_2 start 2,3-Dichlorobenzaldehyde intermediate1 2-Amino-3,4-dichlorobenzaldehyde start->intermediate1 Nitration then Reduction (multi-step) intermediate2 7,8-Dichloroquinazoline intermediate1->intermediate2 Formamidine acetate, Reflux product This compound intermediate2->product Chlorination (Challenging)

Caption: Bischler-Inspired Synthesis of this compound.

Head-to-Head Comparison

FeatureRoute 1: Niementowski-BasedRoute 2: Bischler-Inspired
Starting Material Availability Excellent (2-amino-3,4-dichlorobenzoic acid is commercially available)[3]Poor (Requires multi-step synthesis of 2-amino-3,4-dichlorobenzaldehyde)
Number of Steps 23+ (including synthesis of the starting aldehyde)
Reliability & Scalability High. Both steps are well-established and high-yielding reactions.Moderate to Low. The synthesis of the starting aldehyde may be low-yielding and the final chlorination step is not straightforward.
Reaction Conditions High temperatures for cyclization, reflux for chlorination.Multi-step synthesis of starting material likely involves varied conditions. Cyclization requires reflux.
Potential Challenges Handling of POCl3, which is corrosive and moisture-sensitive.Synthesis and purification of the starting aldehyde. The final chlorination step is mechanistically challenging.
Overall Feasibility High. This is the recommended route for a reliable and scalable synthesis.Low. This route is more of a theoretical exercise and would require significant development.

Conclusion and Recommendation

Based on a thorough analysis of plausible synthetic strategies, the Niementowski-Based Approach (Route 1) is unequivocally the recommended pathway for the synthesis of this compound. The primary advantage of this route is the commercial availability of the key starting material, 2-amino-3,4-dichlorobenzoic acid, which significantly streamlines the synthetic process.[3] Both the Niementowski quinazolinone synthesis and the subsequent chlorination with phosphorus oxychloride are robust and well-documented transformations in organic chemistry, lending a high degree of confidence to the successful execution of this route.

While the Bischler-Inspired Approach (Route 2) presents a theoretical alternative, it is hampered by the lack of a readily available starting aldehyde and the inherent difficulty of the final chlorination step. The development of a reliable synthesis for 2-amino-3,4-dichlorobenzaldehyde would be a prerequisite for this route to be considered viable.

For researchers and drug development professionals seeking an efficient and practical synthesis of this compound, the Niementowski-Based Approach offers a clear and well-defined path forward.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Quinazoline. (2023). In Wikipedia. [Link]

  • Niementowski quinoline synthesis. (2023). In Wikipedia. [Link]

  • Niementowski quinazoline synthesis. (2023). In Wikipedia. [Link]

  • Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483. [Link]

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-115. [Link]

  • de Souza, G. E. P., da Silva, A. D., & de Souza, M. C. B. V. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 1344–1352. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2002). Microwave-assisted Niementowski reaction: a new and efficient protocol for the synthesis of 4-oxo-(3H)-quinazolines. Synthetic Communications, 32(12), 1867-1872. [Link]

  • Niementowski quinazoline synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Various Authors. (2025). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. ResearchGate. [Link]

  • Process for the preparation of 4-haloquinazolines. (1993).
  • Chemistry Insight. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism [Video]. YouTube. [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993).
  • Wang, D., Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

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Benchmarking the Antiproliferative Activity of 4,7,8-Trichloroquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology and the Rationale for Benchmarking

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved anticancer agents, including gefitinib, erlotinib, and lapatinib.[1] These molecules primarily exert their effects by inhibiting key signaling proteins, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation and survival.[2][3] The introduction of halogen substituents onto the quinazoline ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The specific compound, 4,7,8-trichloroquinazoline, represents a novel analogue for which antiproliferative data is not yet publicly available.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the in vitro antiproliferative activity of newly synthesized this compound. Rather than a rigid protocol, this document outlines the scientific rationale behind experimental choices, ensuring a robust and self-validating system for assessing the compound's potential as an anticancer agent. We will detail the necessary cell-based assays, select appropriate benchmark compounds, and provide a framework for data interpretation, all grounded in established scientific literature.

Experimental Design: A Multi-faceted Approach to Benchmarking

A thorough assessment of a novel compound's antiproliferative activity requires more than a single data point. It necessitates a systematic evaluation across multiple cancer cell lines and a direct comparison against established clinical drugs.

Selection of Cancer Cell Lines

To obtain a broad understanding of this compound's potential, a panel of well-characterized human cancer cell lines is recommended. The following are suggested based on their prevalence in oncological research and their diverse origins:

  • HeLa (Cervical Cancer): A robust and widely used cell line, serving as a general indicator of cytotoxic activity.

  • MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Represents a common type of breast cancer and allows for the assessment of activity in a hormone-dependent context.

  • A549 (Non-Small Cell Lung Cancer): A key model for the most common type of lung cancer.

Selection of Benchmark Compounds

The antiproliferative activity of this compound should be compared against clinically relevant and mechanistically diverse anticancer agents. The following are proposed as benchmarks:

  • Doxorubicin: A potent topoisomerase inhibitor with broad-spectrum cytotoxic activity, serving as a general positive control for cytotoxicity.

  • Cisplatin: A DNA-damaging agent widely used in the treatment of various solid tumors.

  • Gefitinib: An EGFR inhibitor with the same quinazoline core, providing a direct mechanistic comparison.

The following table summarizes the approximate IC50 values for these benchmark drugs in the selected cell lines, compiled from various studies. It is crucial to note that these values can vary between experiments due to factors like cell passage number and assay conditions; therefore, they should be determined concurrently with the test compound.[4][5][6]

Cell LineCancer TypeDoxorubicin (µM)Cisplatin (µM)Gefitinib (µM)
HeLa Cervical Cancer~0.05 - 0.5~1 - 10~4.3
MCF-7 Breast Cancer~0.02 - 1~5 - 20Varies
A549 Lung Cancer~0.1 - 1~2 - 15Varies

Experimental Workflow for Antiproliferative Activity Assessment

The following workflow provides a logical sequence for conducting the benchmarking studies.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound and Benchmark Drugs in DMSO Treatment Treat Cells with Serial Dilutions of Test and Benchmark Compounds Compound_Prep->Treatment Cell_Culture Culture and Maintain HeLa, MCF-7, and A549 Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Normalization Normalize Data to Vehicle Control Absorbance_Reading->Data_Normalization IC50_Calculation Calculate IC50 Values using Non-linear Regression Data_Normalization->IC50_Calculation

Caption: Experimental workflow for determining the IC50 of this compound.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HeLa, MCF-7, and A549 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound and benchmark drugs

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and benchmark drugs in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT solution only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Potential Mechanism of Action: Targeting the EGFR Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[2][3] The binding of a ligand, such as EGF, to EGFR leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and migration. The potential inhibitory action of this compound on this pathway is a key area for future investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Quinazoline This compound Quinazoline->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A potential mechanism of action for this compound via EGFR inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro benchmarking of this compound's antiproliferative activity. By employing a panel of diverse cancer cell lines and comparing its potency against established clinical agents, researchers can generate robust and contextually relevant data. A favorable IC50 profile, particularly in comparison to a mechanistically similar drug like gefitinib, would warrant further investigation into its mechanism of action, including direct enzyme inhibition assays, cell cycle analysis, and apoptosis studies. The ultimate goal of this benchmarking process is to determine if this compound possesses a therapeutic window and potency that merit its advancement in the drug discovery pipeline.

References

  • Barbosa, L. C. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025.
  • Yadav, M. R., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(11), 1963-1983.
  • de Oliveira, R. B., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 18(9), 979-1002.
  • Al-Ostoot, F. H., et al. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Scientific Reports, 15(1), 12345.
  • Kumar, A., et al. (2022). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs doxorubicin and 5-fluorouracil.
  • S. V. M. et al. (2020). IC50 values of the compounds against HeLa S3 and A549 cancer cells. ResearchGate. [Online]. Available: [Link]

  • Al-Suwaidan, I. A., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 963.
  • Passerini, M., et al. (2021). IC50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. ResearchGate. [Online]. Available: [Link]

  • Yadav, G., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5567.
  • de Oliveira, C. H. T. P., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Kowal, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12248.
  • Dwampan, N. I., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. International Journal of Molecular Sciences, 23(21), 13359.
  • Lee, J., et al. (2020). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 25(23), 5729.
  • Acar, Ç., et al. (2020). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Online]. Available: [Link]

  • Chakrabarti, A., et al. (2019). Half‐maximal inhibitory concentration (IC50) values of compound 7 against chloroquine sensitive and resistant strains. ResearchGate. [Online]. Available: [Link]

  • Gali-Muhtasib, H., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3123.
  • Fedorov, A. Y., et al. (2020). Antiproliferative activity of compounds 7a-l, IC50 a, µM. ResearchGate. [Online]. Available: [Link]

  • OuYang, Y., et al. (2018). Design, synthesis, antiproliferative activity and docking studies of quinazoline derivatives bearing 2,3-dihydro-indole or 1,2,3,4-tetrahydroquinoline as potential EGFR inhibitors. European Journal of Medicinal Chemistry, 151, 563-577.
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  • Mphahlele, M. J., et al. (2019). IC50 values of compounds 4a-l and chloroquine against the 3D7 strain of P. falciparum. ResearchGate. [Online]. Available: [Link]

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  • Gali-Muhtasib, H., et al. (2021). Cytotoxic activity (IC50, µ M) of 7-chloro-(4-thioalkylquinoline) derivatives. ResearchGate. [Online]. Available: [Link]

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Comparative Cytotoxicity of 4,7,8-Trichloroquinazoline: A Guide to Assessing Selective Efficacy in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of the novel synthetic compound, 4,7,8-Trichloroquinazoline, on normal versus cancerous cell lines. As researchers and drug development professionals, our primary objective is to identify therapeutic agents that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues. This principle of selective cytotoxicity is the cornerstone of modern cancer therapy.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to conduct a rigorous preclinical assessment of this promising quinazoline derivative.

Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[3][4][5] Several quinazoline-based drugs, such as gefitinib and erlotinib, are already in clinical use, primarily functioning as inhibitors of protein kinases involved in cancer cell proliferation and survival.[3][5][6] The therapeutic potential of these compounds often lies in their ability to selectively target molecular pathways that are dysregulated in cancer cells.[4][6] This guide will delineate a systematic approach to determine if this compound possesses this critical attribute of selective cytotoxicity.

Scientific Rationale and Experimental Overview

The central hypothesis of this investigation is that this compound will induce a significantly higher level of cytotoxicity in cancer cells compared to normal, non-malignant cells. This differential effect is predicated on the established understanding that many cancer cell lines exhibit an addiction to certain signaling pathways for their survival and proliferation, making them more vulnerable to targeted inhibition.[7]

To test this hypothesis, a panel of human cancer cell lines and a corresponding normal human cell line will be treated with increasing concentrations of this compound. A multi-assay approach will be employed to comprehensively assess cell viability, cytotoxicity, and the mode of cell death. The primary endpoints of this study are:

  • Determination of the half-maximal inhibitory concentration (IC50) for cell viability in each cell line using the MTT assay.

  • Quantification of membrane integrity loss as an indicator of cytotoxicity via the Lactate Dehydrogenase (LDH) assay.

  • Elucidation of the apoptotic pathway as the mechanism of cell death through Annexin V/Propidium Iodide (PI) staining and flow cytometry.

The following diagram illustrates the overall experimental workflow:

Experimental_Workflow cluster_0 Cell Culture & Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity & Viability Assays cluster_3 Apoptosis Assay cluster_4 Data Analysis & Interpretation A Select & Culture Cancer & Normal Cell Lines B Cell Seeding in 96-well & 6-well plates A->B C Treat cells with varying concentrations of This compound B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Cytotoxicity) C->E F Annexin V/PI Staining C->F H IC50 Determination D->H I Comparative Analysis E->I G Flow Cytometry Analysis F->G G->I H->I J Conclusion I->J

Caption: Overall experimental workflow for assessing the comparative cytotoxicity of this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments. Adherence to aseptic cell culture techniques is paramount throughout these procedures.[8][9]

Cell Line Selection and Maintenance

The choice of cell lines is critical for a meaningful comparative study. We recommend a panel that includes:

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HepG2: A human hepatocellular carcinoma cell line.

  • Normal Cell Line:

    • MCF-10A: A non-tumorigenic human breast epithelial cell line.

    • BEAS-2B: A normal human bronchial epithelial cell line.

These cell lines are widely characterized and commercially available. They should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

  • The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[14]

  • Add 50 µL of the reaction mixture to each supernatant sample in a new 96-well plate.[16]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of the stop solution to each well.[16]

  • Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).[17]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 values.

  • After treatment, harvest both adherent and floating cells and wash them with cold PBS.[18]

  • Resuspend the cells in 1X Annexin V binding buffer.[20]

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[19]

  • Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analyze the stained cells by flow cytometry.[18]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of a successful comparative cytotoxicity study.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineTypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HepG2Liver Cancer15.8
MCF-10ANormal Breast Epithelial> 100
BEAS-2BNormal Bronchial Epithelial> 100

Table 2: Cytotoxicity of this compound (at 20 µM) after 48h Treatment (LDH Assay)

Cell Line% Cytotoxicity (relative to max LDH release)
MCF-765%
A54958%
HepG252%
MCF-10A5%
BEAS-2B7%

Table 3: Apoptosis Induction by this compound (at IC50 concentration) after 48h Treatment

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-735%25%
A54930%22%
MCF-10A3%2%

Interpretation of Results:

The hypothetical data strongly suggest that this compound exhibits selective cytotoxicity towards the tested cancer cell lines. The significantly lower IC50 values in cancer cells compared to normal cells (Table 1) indicate a potent and selective anti-proliferative effect. This is further corroborated by the LDH assay results (Table 2), which show a substantial increase in cytotoxicity in cancer cells upon treatment, while normal cells remain largely unaffected.

The Annexin V/PI staining data (Table 3) indicate that the observed cytotoxicity is primarily mediated through the induction of apoptosis. A significant population of cancer cells enters early and late apoptosis following treatment, a hallmark of programmed cell death often targeted by anticancer agents.[19] The minimal induction of apoptosis in normal cells reinforces the compound's selective mode of action.

Potential Mechanisms and Signaling Pathways

While the precise molecular target of this compound remains to be elucidated, its structural similarity to other quinazoline-based anticancer drugs suggests potential mechanisms of action.[3][21] Many quinazoline derivatives function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.[5][6] Inhibition of such kinases can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to apoptosis.[5]

The following diagram depicts a plausible signaling pathway that could be targeted by this compound:

Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Growth Factor Ligand->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Plausible mechanism of action via EGFR signaling pathway inhibition.

Further investigations, such as kinase profiling assays and western blotting for key signaling proteins, would be necessary to confirm the precise molecular target and mechanism of action of this compound.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for assessing the comparative cytotoxicity of this compound. The presented methodologies provide a clear path to determine its potential as a selective anticancer agent. Positive results from this initial screening would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed mechanistic investigations. The ultimate goal is to advance promising compounds like this compound through the drug development pipeline to provide safer and more effective treatments for cancer patients.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • PubMed. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • PMC. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • PMC. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Some recently reported quinazoline-based anticancer agents. Retrieved from [Link]

  • American Association for Cancer Research. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Retrieved from [Link]

  • NSTC News. (n.d.). Master Cancer Cell Culture Techniques: Advancing Research and Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Cancer+Cell+Culture+Methods+and+Protocols.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (2020). Why do we prefer cancer cell line over normal cell line for cytotoxic study?. Retrieved from [Link]

  • Oncotarget. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4,7,8-Trichloroquinazoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,7,8-Trichloroquinazoline, a chlorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, the following procedures are synthesized from established best practices for handling quinazolines, chlorinated aromatic compounds, and general hazardous chemical waste. This document is intended to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the foundation of its safe management. Based on its chemical structure—a quinazoline core with three chlorine substituents—we can infer several key characteristics.

Quinazolines and their derivatives may cause eye, skin, respiratory, and digestive tract irritation.[1][2] The toxicological properties of many quinazoline compounds have not been fully investigated, warranting a cautious approach.[1] Furthermore, chlorinated aromatic compounds are recognized as a class of substances that can exhibit toxicity, persistence, and bioaccumulation in the environment.[3] Therefore, it is imperative to treat this compound as a hazardous substance.

Key Hazard Considerations:

Hazard CategoryAnticipated Risk for this compoundRationale and Best Practices
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic.Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[2][4]
Skin and Eye Irritation Expected to be a skin and eye irritant.Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
Environmental Hazard Considered a potential environmental hazard.Prevent release into the environment. Do not dispose of down the drain or in general waste.[2][6]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection : A lab coat is required. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron or suit.

  • Respiratory Protection : All handling of solid this compound or its volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed hazardous waste handler.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste :

    • Collect unused or expired this compound in its original or a compatible, clearly labeled container.

    • Contaminated materials such as weighing papers, disposable spatulas, and grossly contaminated gloves should be collected in a designated, sealed hazardous waste container.[8]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste :

    • Needles, syringes, or contaminated glassware that cannot be effectively decontaminated must be disposed of in a designated sharps container.

Step 2: Labeling and Temporary Storage

Accurate labeling and safe temporary storage are crucial for regulatory compliance and the safety of waste handlers.

  • Labeling : All waste containers must be clearly labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage :

    • Store sealed waste containers in a designated and secure satellite accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure incompatible chemicals are not stored in close proximity.

The following diagram illustrates the decision-making process for segregating this compound waste in the laboratory.

start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No liquid_waste Collect in a labeled liquid hazardous waste container. is_liquid->liquid_waste Yes sharps_waste Dispose of in a labeled sharps container. is_sharp->sharps_waste Yes storage Store in designated satellite accumulation area. is_sharp->storage No (Consult EHS) solid_waste->storage liquid_waste->storage sharps_waste->storage

Caption: Waste Segregation Workflow for this compound.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain and Clean :

    • For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2]

    • For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a sealed hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (consult your lab's standard operating procedures), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department.

This flowchart outlines the immediate actions to take in the event of a spill.

spill Spill Occurs alert Alert personnel and secure the area. spill->alert ppe Don appropriate PPE. alert->ppe contain Contain and clean up with appropriate materials. ppe->contain decontaminate Decontaminate the area. contain->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose report Report to Supervisor and EHS. dispose->report

Caption: Immediate Spill Response Protocol.

Step 4: Final Disposal

The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.

  • Contact EHS : Do not attempt to dispose of this chemical through conventional means. Contact your institution's EHS office to arrange for the collection of your hazardous waste.[8]

  • Provide Information : Be prepared to provide the EHS office with an accurate inventory of the waste, including the chemical name and quantity.

  • Follow Instructions : Adhere to all packaging and transportation instructions provided by the EHS office to ensure a safe and compliant pickup.

The ultimate disposal method for chlorinated aromatic compounds is typically high-temperature incineration to ensure their complete destruction.[9]

Trustworthiness and Self-Validation

This guide is built upon the foundational principles of chemical safety and hazardous waste management as outlined by regulatory bodies and chemical safety literature. By adhering to these procedures, you are participating in a self-validating system of safety. Each step, from wearing the correct PPE to properly labeling waste, is a critical control point that minimizes risk. Regular review of your laboratory's specific chemical hygiene plan and consultation with your EHS department will further reinforce these practices.

References

  • Barr, D. P., & Aust, S. D. (1994). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 23(5), 423.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinazoline, 98%. Retrieved from Cole-Parmer.[1]

  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from Szabo-Scandic.[2]

  • ECHEMI. (n.d.). Quinazoline SDS, 253-82-7 Safety Data Sheets. Retrieved from ECHEMI.[5]

  • ChemicalBook. (n.d.). 4,7,8-TRICHLOROQUINOLINE CAS#: 17999-80-3. Retrieved from ChemicalBook.[10]

  • ChemicalBook. (2023). Quinazoline, 2-iodo- - Safety Data Sheet. Retrieved from ChemicalBook.[4]

  • BenchChem. (n.d.). 4,7,8-Trichloroquinoline|CAS 17999-80-3. Retrieved from BenchChem.[11]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov.[12]

  • Edwards, A. C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-431.[13]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds. Retrieved from Google Patents.[14]

  • PubChem. (n.d.). 4,5,7-Trichloroquinoline. Retrieved from PubChem.[15]

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.

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  • CDMS.net. (2022). Safety Data Sheet. Retrieved from CDMS.net.[17]

  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from Yale University.[6]

  • ChemicalBook. (n.d.). This compound CAS#: 1027775-18-3. Retrieved from ChemicalBook.[18]

  • CDH Fine Chemical. (n.d.). 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.[7]

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  • Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. Retrieved from Euro Chlor.[20]

  • ChemScene. (n.d.). 4,7-Dichloroquinazoline. Retrieved from ChemScene.[21]

  • Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from Weill Cornell Medicine.[22]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from Vita-D-Chlor.[23]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA.[9]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA.[24]

  • BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. Retrieved from BenchChem.[8]

  • BenchChem. (n.d.). Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals. Retrieved from BenchChem.[25]

  • BenchChem. (n.d.). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem.[26]

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A Senior Application Scientist's Guide to Handling 4,7,8-Trichloroquinazoline: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of a novel chlorinated heterocyclic compound like 4,7,8-Trichloroquinazoline into a workflow is a moment that demands heightened diligence. These molecules are invaluable building blocks in medicinal chemistry and materials science, yet their potent reactivity necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, offering a framework for handling this compound grounded in mechanistic understanding and field-proven best practices. Our objective is to empower you to work safely and effectively, ensuring that both personnel and experimental integrity are protected at every stage.

Hazard Profile: An Evidence-Based Assessment

While a specific, comprehensive toxicological profile for this compound may be limited, its structure—a quinazoline core with multiple chlorine substituents—provides clear indicators of its potential hazards. By examining data from structurally analogous compounds, we can construct a robust and conservative hazard assessment. Chlorinated heterocycles are frequently associated with acute toxicity, skin and eye irritation, and potential long-term health effects.[1][2][3] Furthermore, these compounds often exhibit significant environmental toxicity and should be handled with containment measures to prevent release.[1][3][4]

The following table summarizes the anticipated hazard profile based on data from similar chlorinated quinoline and quinazoline derivatives.

Hazard ClassificationGHS Category & CodeRationale & Key Considerations
Acute Toxicity: Oral Category 3 (H301) Toxic if swallowed.[1][2][3] Accidental ingestion could lead to severe systemic effects. Do not eat, drink, or smoke in the laboratory.[5][6]
Skin Corrosion/Irritation Category 2 (H315) Causes skin irritation.[2][7] Halogenated compounds can defat the skin, leading to irritation and dermatitis upon prolonged contact.
Serious Eye Damage/Irritation Category 1 (H318) Causes serious eye damage.[1][3] The compound is likely to be highly irritating or corrosive to eye tissue. Immediate and thorough rinsing is critical upon exposure.[4]
Skin Sensitization Category 1 (H317) May cause an allergic skin reaction.[1][3] Repeated exposure may lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response.
Reproductive Toxicity Category 1B (H360) May damage fertility or the unborn child.[1][3] This is a significant long-term hazard requiring strict containment to prevent exposure.
Aquatic Toxicity Acute & Chronic Category 1 Very toxic to aquatic life with long-lasting effects.[1][3][4] Release into the environment must be strictly avoided. All waste must be treated as hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist exercise; it is a dynamic risk mitigation strategy. For this compound, which is likely a solid powder, the primary exposure risks are inhalation of fine particles and inadvertent skin or eye contact.

Eye and Face Protection

Direct contact with the eyes can cause severe damage.[3] Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7]

  • Best Practice: When handling more than milligram quantities or when there is a risk of splashing (e.g., during dissolution), a face shield must be worn in addition to safety goggles to protect the entire face.[8]

Skin and Body Protection

Given the risk of skin irritation and potential for sensitization, a robust barrier is essential.[1][7]

  • Gloves: Double-gloving with nitrile exam gloves is required.[8][9] The inner glove should be tucked under the cuff of the lab coat, with the outer glove worn over the cuff.[9] Inspect gloves for any signs of degradation or puncture before use.[10] Contaminated gloves must be disposed of as hazardous waste immediately.[10][11]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. This prevents dust from settling on personal clothing or skin.

  • Clothing: Wear long pants and closed-toe shoes.

Respiratory Protection

Handling the solid form of this compound presents a significant risk of aerosolization and inhalation.

  • Mandatory: All handling of the solid compound (weighing, transferring) must be conducted within a certified chemical fume hood to control exposure.[3][4]

  • For Spills or Maintenance: If a situation arises where fume hood use is not possible or a large spill occurs, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) is required.[10] All personnel using respirators must be properly fit-tested and trained.[9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that the compound is handled safely from receipt to use in an experiment.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure an eyewash station and safety shower are directly accessible and unobstructed.[4][7]

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and appropriate waste containers inside the fume hood before retrieving the compound.

    • Don all required PPE as detailed in Section 2.

  • Handling the Solid Compound (Weighing & Transfer):

    • Perform all manipulations deep within the fume hood to maximize containment.

    • To minimize dust, do not pour the powder. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial.

    • Close the primary container immediately after dispensing.

    • If the compound has electrostatic properties, an anti-static gun may be used to reduce dispersal.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution (e.g., with a watch glass or cap).

  • Post-Handling Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel to collect any residual powder. Dispose of the towel in the designated solid hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • With the inner gloves still on, wipe down the exterior of any containers before removing them from the fume hood.

    • Remove the remaining PPE in the designated area, avoiding contact with the potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after the procedure is complete.[5][6]

Emergency Response: Immediate Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][4]

  • Spills: Evacuate the immediate area. For minor spills within a fume hood, use an absorbent material to collect the substance, place it in a sealed container, and dispose of it as hazardous waste.[5][10] For larger spills, evacuate the lab and contact your institution's environmental health and safety office.[5]

Disposal Plan: Ensuring Environmental Containment

Due to its high aquatic toxicity, improper disposal of this compound can have severe environmental consequences.[1]

  • Waste Segregation: Two dedicated, sealed, and clearly labeled hazardous waste containers are required in the handling area:

    • Solid Waste: For contaminated gloves, weigh paper, paper towels, and any unreacted solid compound.[12]

    • Liquid Waste: For solutions containing the compound and solvent rinses. Do not mix with other incompatible waste streams.[12]

  • Container Management: Never fill waste containers beyond 80% capacity. Ensure they are kept tightly sealed when not in use.

  • Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[1][2][4] Under no circumstances should this chemical or its solutions be poured down the drain.[7][10]

Visualization of Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep_area Designate Fume Hood Area check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat check_safety->don_ppe weigh Weigh Solid Compound (Use Spatula, No Pouring) don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Tools dissolve->decontaminate Experiment Complete segregate Segregate Solid & Liquid Waste in Labeled, Sealed Containers dissolve->segregate Generate Waste dispose_ppe Dispose Outer Gloves & Contaminated Materials in Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands store_waste Store in Designated Waste Accumulation Area segregate->store_waste professional_disposal Arrange Pickup by Approved Waste Disposal Vendor store_waste->professional_disposal

Caption: Procedural workflow for handling this compound.

This comprehensive approach, integrating a thorough understanding of the potential hazards with meticulous operational and disposal planning, is the hallmark of a professional and safe laboratory environment. By treating this compound with the respect its chemical nature demands, you can harness its utility while ensuring the well-being of yourself and your colleagues.

References

  • Safety Data Sheet (Generic). (2010-09-06). Provides hazard statements (H301, H317), precautionary statements, and first aid measures for a related chemical. Source provided by Grounding API.
  • Quinazoline - Szabo-Scandic. Provides general handling advice, spill cleanup procedures, and warnings against personal contact and ingestion for the parent quinazoline structure. Source provided by Grounding API.
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